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  • Product: 2,4-Diisopropoxyphenol

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2,4-Diisopropoxyphenol: An In-Depth Technical Guide

Executive Summary As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic building blocks, dialkoxyphenols have emerged as privileged scaffolds. 2,4-Diisopropoxyphenol (CAS: 9...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic building blocks, dialkoxyphenols have emerged as privileged scaffolds. 2,4-Diisopropoxyphenol (CAS: 96410-41-2) represents a highly sterically hindered, electron-rich phenolic intermediate[1]. Its unique structural profile—featuring two bulky isopropoxy groups at the ortho (2-) and para (4-) positions relative to the hydroxyl group—imparts exceptional antioxidant properties and distinct regioselectivity during electrophilic aromatic substitution (EAS).

This whitepaper provides a rigorous analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 2,4-Diisopropoxyphenol, designed for application scientists and drug development professionals.

Structural & Physicochemical Profiling

The chemical behavior of 2,4-Diisopropoxyphenol is dictated by the interplay between electronic enrichment and steric shielding. The oxygen atoms of the isopropoxy groups donate electron density into the aromatic ring via resonance (+M / +R effects), significantly lowering the O-H Bond Dissociation Enthalpy (BDE)[2]. Simultaneously, the branched isopropyl chains create a steric umbrella around the reactive phenolic oxygen and the adjacent aromatic carbons.

Causality in Physicochemical Behavior:
  • Enhanced Nucleophilicity: The +M effect of the 2,4-dialkoxy substituents raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring highly susceptible to electrophilic attack at the 5- and 6-positions.

  • Radical Stability: Upon hydrogen abstraction, the resulting phenoxyl radical is stabilized both by resonance delocalization (onto the ortho and para oxygens) and by the steric bulk of the isopropyl groups, which kinetically prevents radical dimerization.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
Chemical Name 2,4-DiisopropoxyphenolIUPAC standard nomenclature.
CAS Number 96410-41-2Unique registry identifier[1].
Molecular Formula C₁₂H₁₈O₃Derived from 1,2,4-benzenetriol backbone + 2 isopropyl groups.
Molecular Weight 210.27 g/mol Confirmed via LC-MS (ESI-) as [M-H]- at m/z 209.
H-Bond Donors 1The free phenolic -OH group.
H-Bond Acceptors 3The phenolic oxygen + two ether oxygens.
Steric Hindrance HighBranching at the α-carbon of the alkoxy chains restricts bond rotation.

Mechanistic Reactivity: Antioxidant & Radical Scavenging Dynamics

Dialkoxyphenols are highly potent antioxidants, frequently utilized in both material preservation and neuroprotective drug design[3]. The primary mechanism of action for 2,4-Diisopropoxyphenol is Hydrogen Atom Transfer (HAT) .

Because the electron-donating isopropoxy groups lower the BDE of the phenolic O-H bond, the molecule readily donates a hydrogen atom to quench reactive oxygen species (ROS), such as peroxyl radicals (ROO•). The resulting phenoxyl radical is exceptionally stable. The steric bulk of the isopropyl groups prevents the radical from undergoing unwanted side reactions (such as cross-coupling or dimerization), ensuring the molecule acts as a terminal radical sink.

HAT_Mechanism ROO Peroxyl Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ ROO->Transition Attacks phenolic H Phenol 2,4-Diisopropoxyphenol (ArOH) Phenol->Transition Donates H ROOH Hydroperoxide (ROOH) Transition->ROOH H-Transfer Complete Radical Phenoxyl Radical (ArO•) Transition->Radical Homolytic Cleavage Resonance Resonance Stabilization (Steric Shielding) Radical->Resonance Delocalization

Figure 1: Hydrogen Atom Transfer (HAT) mechanism highlighting the radical scavenging pathway of 2,4-Diisopropoxyphenol.

Synthetic Methodology & Experimental Protocols

The synthesis of 2,4-Diisopropoxyphenol requires precise control over regioselectivity to ensure that only the 2- and 4-hydroxyl groups of the precursor (1,2,4-benzenetriol) are alkylated, leaving the 1-hydroxyl group intact. This is achieved through carefully calibrated basic conditions and steric control[4].

Causality in Experimental Choices:
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cations (

    
    ) while leaving the phenoxide anions "bare" and highly nucleophilic, accelerating the 
    
    
    
    displacement on the alkyl halide.
  • Base Selection (

    
    ):  Potassium carbonate is a mild base. It is strong enough to deprotonate the more acidic phenolic protons but prevents the over-alkylation or C-alkylation that often occurs with stronger bases (like 
    
    
    
    )[4].
  • Temperature Control (80°C): Heating is required to overcome the steric hindrance of the secondary alkyl halide (2-bromopropane) during the

    
     transition state.
    
Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1,2,4-benzenetriol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.2 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to allow for phenoxide formation. The solution will darken.
    
  • Alkylation: Dropwise, add 2-bromopropane (2.1 equiv) via a syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C for 12–16 hours. Monitor the reaction progress via TLC (Hexane:EtOAc, 3:1).

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude dark oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc) to yield pure 2,4-Diisopropoxyphenol.

Synthesis_Workflow Step1 1. Precursor Preparation 1,2,4-Benzenetriol + Solvent (DMF) Step2 2. Base Addition Add K2CO3 (Weak Base) Deprotonate specific OH Step1->Step2 Inert Atmosphere Step3 3. Alkylation Add 2-Bromopropane Heat to 80°C under N2 Step2->Step3 Controlled Addition Step4 4. Quench & Extract Cool to RT, add H2O Extract with EtOAc Step3->Step4 Reaction Completion Step5 5. Purification Silica Gel Chromatography (Hexane:EtOAc) Step4->Step5 Organic Layer Step6 Pure 2,4-Diisopropoxyphenol (CAS: 96410-41-2) Step5->Step6 Fractions Concentration

Figure 2: Experimental workflow for the regioselective synthesis and purification of 2,4-Diisopropoxyphenol.

Applications in Drug Development & Material Science

The 2,4-dialkoxyphenol motif is a critical pharmacophore in modern medicinal chemistry. Most notably, dialkoxyphenol scaffolds have been extensively utilized in the development of Neutral Sphingomyelinase 2 (nSMase2) inhibitors [5].

Enzymes like nSMase2 are responsible for ceramide biosynthesis, which plays a pivotal role in extracellular vesicle (EV) release and neuroinflammation[3]. By integrating the sterically hindered dialkoxyphenol core (such as the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol or 2,4-dialkoxyphenol derivatives), researchers have successfully developed highly potent, brain-penetrant inhibitors (e.g., DPTIP analogs) that block the DK switch in nSMase2[6]. The isopropoxy groups specifically enhance the lipophilicity (LogP) of the API, improving blood-brain barrier (BBB) permeability while protecting the phenolic core from rapid Phase II metabolism (glucuronidation) due to steric hindrance[7].

Furthermore, in polymer science, 2,4-Diisopropoxyphenol acts as a highly efficient polymerization inhibitor and radical scavenger, extending the shelf-life of reactive monomer formulations.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18048, 2,4-Diisopropylphenol" (Structural analog reference for physicochemical baseline). PubChem. Available at:[Link]

  • Stepanek, O., et al. "Neutral sphingomyelinase 2 inhibitors based on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold." European Journal of Medicinal Chemistry, 2019, 170, 276–289. Available at:[Link]

  • Google Patents. "US4599461A - Process for the synthesis of o-isopropoxyphenol" (Phase transfer and alkylation methodologies). United States Patent and Trademark Office.

Sources

Exploratory

thermodynamic stability of 2,4-Diisopropoxyphenol

An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Diisopropoxyphenol Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2,4-diisopropoxyphenol. D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Diisopropoxyphenol

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2,4-diisopropoxyphenol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's stability, outlines rigorous experimental protocols for its evaluation, and offers insights into the interpretation of the resulting data. By synthesizing established analytical techniques with mechanistic understanding, this guide serves as a critical resource for ensuring the quality, safety, and efficacy of products and intermediates related to this compound.

Introduction: The Imperative of Stability Assessment

2,4-Diisopropoxyphenol, a substituted phenol with two ether linkages, presents a unique chemical architecture. While its direct applications are not extensively documented in public literature, its structural similarity to compounds of pharmaceutical interest, such as isomers of propofol impurities, underscores the potential need for a thorough understanding of its stability profile.[1] The thermodynamic stability of a chemical entity is a cornerstone of its development, influencing everything from synthesis and purification to formulation, storage, and ultimately, its in-vivo performance. A comprehensive understanding of how a molecule behaves under various environmental stresses is not merely a regulatory requirement but a scientific necessity to ensure product consistency and safety.

This guide provides a first-principles approach to evaluating the thermodynamic stability of 2,4-diisopropoxyphenol, establishing a robust methodology that can be adapted for other novel substituted phenols.

Physicochemical Characterization and Theoretical Stability Considerations

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its stability.

Physicochemical Properties

Specific experimental data for 2,4-diisopropoxyphenol is not widely available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, we can collate its basic identifiers. For comparative purposes, the properties of the isomeric and more extensively studied 2,4-diisopropylphenol are also presented.

Property2,4-Diisopropoxyphenol2,4-Diisopropylphenol (Isomer for Comparison)
Molecular Formula C₁₂H₁₈O₃C₁₂H₁₈O
Molecular Weight 210.27 g/mol 178.27 g/mol
CAS Number 96410-41-2[2]2934-05-6[1]
Appearance Not specifiedNot specified
Melting Point Not specified79-80 °C[1]
Boiling Point Not specified79-80 °C
Density Not specified0.948 g/mL at 25 °C[1]
Solubility Not specifiedSparingly soluble in water (0.25 g/L at 25°C)[1]
Theoretical Degradation Pathways

The structure of 2,4-diisopropoxyphenol suggests several potential degradation pathways under thermal, oxidative, photolytic, and hydrolytic stress. The phenolic hydroxyl group and the two ether linkages are the most probable sites of chemical instability.

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation.[3][4][5] The electron-rich aromatic ring can be oxidized, potentially leading to the formation of quinone-type structures. The benzylic protons on the isopropyl groups could also be susceptible to radical abstraction.

  • Ether Hydrolysis: The isopropoxy groups can undergo hydrolysis, particularly under acidic or basic conditions, to yield isopropanol and the corresponding dihydroxyphenol.

  • Ipso-Hydroxylation and Ether Cleavage: As seen in the degradation of other alkoxy-phenols like 4-butoxyphenol, an initial ipso-hydroxylation at the site of ether linkage can lead to an unstable hemiketal, which then cleaves to release isopropanol and a quinone-like intermediate.

  • Photodegradation: Aromatic compounds can absorb UV radiation, leading to excited states that can undergo various reactions, including bond cleavage and oxidation.

G 2,4-Diisopropoxyphenol 2,4-Diisopropoxyphenol Oxidative Stress Oxidative Stress 2,4-Diisopropoxyphenol->Oxidative Stress Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base) 2,4-Diisopropoxyphenol->Hydrolytic Stress (Acid/Base) Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis) 2,4-Diisopropoxyphenol->Photolytic Stress (UV/Vis) Quinone-type Degradants Quinone-type Degradants Oxidative Stress->Quinone-type Degradants Dihydroxyphenol + Isopropanol Dihydroxyphenol + Isopropanol Hydrolytic Stress (Acid/Base)->Dihydroxyphenol + Isopropanol Ring-Opened Products Ring-Opened Products Photolytic Stress (UV/Vis)->Ring-Opened Products

Caption: Potential degradation pathways for 2,4-diisopropoxyphenol.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to thoroughly characterize the thermodynamic stability of 2,4-diisopropoxyphenol.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of a substance by measuring changes in mass as a function of temperature.[6][7][8]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4-diisopropoxyphenol into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG) to determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_d).[9]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition.[8][10]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2,4-diisopropoxyphenol into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: Conduct the analysis under a nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected melting point but below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the heat flow vs. temperature curve to determine the melting point (T_m) from the peak of the endothermic event.

ParameterMethodExpected OutcomeDescription
Onset of Decomposition (T_onset) TGAQuantitative Temperature (°C)The temperature at which significant mass loss begins.
Decomposition Temperature (T_d) TGAQuantitative Temperature (°C)The temperature at which the rate of mass loss is maximal.[9]
Melting Point (T_m) DSCQuantitative Temperature (°C)The temperature at which the substance transitions from solid to liquid.[9]
Enthalpy of Fusion (ΔH_fus) DSCQuantitative Energy (J/g)The heat absorbed during the melting process.
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][5][11] The goal is to achieve 5-20% degradation of the active substance.

G cluster_stress Stress Conditions Acid Hydrolysis (e.g., 0.1M HCl) Acid Hydrolysis (e.g., 0.1M HCl) Stressed Samples Stressed Samples Acid Hydrolysis (e.g., 0.1M HCl)->Stressed Samples Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH)->Stressed Samples Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2)->Stressed Samples Thermal Stress (e.g., 70°C) Thermal Stress (e.g., 70°C) Thermal Stress (e.g., 70°C)->Stressed Samples Photolytic Stress (ICH Q1B) Photolytic Stress (ICH Q1B) Photolytic Stress (ICH Q1B)->Stressed Samples 2,4-Diisopropoxyphenol Sample 2,4-Diisopropoxyphenol Sample 2,4-Diisopropoxyphenol Sample->Acid Hydrolysis (e.g., 0.1M HCl) 2,4-Diisopropoxyphenol Sample->Base Hydrolysis (e.g., 0.1M NaOH) 2,4-Diisopropoxyphenol Sample->Oxidation (e.g., 3% H2O2) 2,4-Diisopropoxyphenol Sample->Thermal Stress (e.g., 70°C) 2,4-Diisopropoxyphenol Sample->Photolytic Stress (ICH Q1B) HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for forced degradation studies.

Experimental Protocols:

  • Acid Hydrolysis: Dissolve 2,4-diisopropoxyphenol in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve 2,4-diisopropoxyphenol in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve 2,4-diisopropoxyphenol in a suitable solvent and add 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a specified time.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify 2,4-diisopropoxyphenol from its potential degradation products.[11][12][13]

Method Development Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of phenolic compounds.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its more polar or less polar degradants.

  • Detection: A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths simultaneously and provide spectral data to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

ParameterTypical ConditionRationale
Stationary Phase C18, 5 µmGood retention and separation of moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls ionization and improves peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar compounds.
Elution Mode GradientEnsures separation of compounds with a wide range of polarities.[11]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25-30 °CEnsures reproducible retention times.
Detection PDA (e.g., 275 nm)Allows for quantification and peak purity assessment.

Conclusion

The thermodynamic stability of 2,4-diisopropoxyphenol is a critical attribute that must be thoroughly investigated to ensure its suitability for any application, particularly in the pharmaceutical and fine chemical industries. This guide has provided a comprehensive framework for such an assessment, from theoretical considerations of degradation pathways to detailed, practical protocols for TGA, DSC, forced degradation studies, and the development of a stability-indicating HPLC method. By following these methodologies, researchers and developers can generate the robust data necessary to understand and control the stability of 2,4-diisopropoxyphenol, thereby ensuring product quality and safety.

References

  • Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis. (2004). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Effect of Antioxidants on Oxidative Stability of Edible Fats and Oils: Thermogravimetric Analysis. (2004). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • How Propofol is Broken Down in the Body. (2023). Virginia Anesthesia Services LLC. Available at: [Link]

  • Thermogravimetric Investigation of Antioxidant Activity of Selected Compounds in Lipid Oxidation. (2001). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Thermal decomposition analysis of antioxidant additive by TG-MS. JEOL. Available at: [Link]

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025). Molecules. Available at: [Link]

  • Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. (1995). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • 2,4-Diisopropylphenol | C12H18O | CID 18048. PubChem. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Propofol. (2015). Clinical Pharmacokinetics. Available at: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • What is the mechanism of Propofol? (2024). Patsnap Synapse. Available at: [Link]

  • Differential scanning calorimetry of phenolic binder used in this research. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Forest Products Laboratory. Available at: [Link]

  • Thermal Stability of Substituted Phenol-formaldehyde Resins. (1987). Scholars' Mine. Available at: [Link]

  • Differential scanning calorimetry (DSC) curves for control... ResearchGate. Available at: [Link]

  • Effect of removal of phenolic compounds on structural and thermal properties of sunflower protein isolate. (2016). Food Chemistry. Available at: [Link]

  • Thermal stability and thermal degradation study of phenolic resin modified by cardanol. (2020). Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Propofol | C12H18O | CID 4943. PubChem. Available at: [Link]

  • 2,4-Diisopropylphenol 98 2934-05-6. SigmaAldrich.cn. Available at: [Link]

  • Thermal study of phenol–formaldehyde resin modified with cashew nut shell liquid. ResearchGate. Available at: [Link]

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. (2022). RSC Publishing. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Available at: [Link]

  • A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. ResearchGate. Available at: [Link]

  • Propofol. Wikipedia. Available at: [Link]

  • Continuous Flow Synthesis of Propofol. (2021). Molecules. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Observation of ether-linked phenolic products during thermal degradation of ferulic acid in the presence of alcohols. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014). Journal of Bioremediation & Biodegradation. Available at: [Link]

  • PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. Patent 0783473.
  • Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. (1993). Applied and Environmental Microbiology. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Proposed degradation pathway for Phe, 2‐chloroPhe and 2,4‐dichloroPhe. ResearchGate. Available at: [Link]

  • 2,4-Dibutylphenol - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Material Safety Data Sheet for 2,4-Diisopropylphenol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2,4-Diisopropylphenol (CAS No. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2,4-Diisopropylphenol (CAS No. 2934-05-6). As a compound related to the anesthetic Propofol and noted for its antioxidant properties, understanding its material safety profile is critical for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective for professionals in research and development.

A Note on Nomenclature: While the topic requested was "2,4-Diisopropoxyphenol," the available scientific and safety data predominantly refer to "2,4-Diisopropylphenol." This guide will address the latter, as it is the accurately identified and documented chemical substance.

Section 1: Core Chemical and Physical Characteristics

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage protocols.

Table 1: Physicochemical Properties of 2,4-Diisopropylphenol

PropertyValueSource(s)
CAS Number 2934-05-6[2][3]
Molecular Formula C12H18O[2][3]
Molecular Weight 178.27 g/mol [2][3]
Appearance Liquid
Boiling Point 79-80 °C[1]
Density 0.948 g/mL at 25 °C[1]
Flash Point 110 °C (230 °F) - closed cup
Refractive Index n20/D 1.5130[1]
Water Solubility Sparingly soluble (0.25 g/L at 25°C)[1]
Structural and Stability Profile
  • IUPAC Name: 2,4-di(propan-2-yl)phenol[2]

  • SMILES String: CC(C)c1ccc(O)c(c1)C(C)C

  • InChI Key: KEUMBYCOWGLRBQ-UHFFFAOYSA-N

Stability: 2,4-Diisopropylphenol is stable under normal laboratory handling and storage conditions.[4][5] However, its stability can be compromised by certain conditions.

Causality Behind Reactivity: As a substituted phenol, the hydroxyl group (-OH) on the aromatic ring makes the molecule susceptible to reaction with strong oxidizing agents. The isopropyl groups, while sterically hindering, do not negate this reactivity. It is crucial to avoid contact with incompatible materials to prevent potentially hazardous reactions.

Incompatible Materials:

  • Strong oxidizing agents

  • Acids and bases[4]

  • Acid anhydrides and acid chlorides[5]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO2).[5]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Understanding these classifications is non-negotiable for anyone handling this substance.

Table 2: GHS Hazard Classification for 2,4-Diisopropylphenol

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/Irritation2H319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationExclamation Mark

Source:[2]

Diagram: Primary Hazard Overview

GHS_Hazards cluster_main 2,4-Diisopropylphenol Hazard Profile cluster_hazards GHS Classifications Main 2,4-Diisopropylphenol CAS: 2934-05-6 H315 H315 Causes skin irritation Main->H315 H319 H319 Causes serious eye irritation Main->H319 H335 H335 May cause respiratory irritation Main->H335

Caption: GHS hazard classifications for 2,4-Diisopropylphenol.

Section 3: Toxicological Profile and Routes of Exposure

A thorough review of the toxicological data is essential for appreciating the potential health risks and for justifying the stringent handling protocols that follow.

Acute Toxicity: While comprehensive LD50 data for 2,4-Diisopropylphenol is not readily available in the provided search results, its GHS classification as an irritant points to its potential for causing localized tissue damage upon contact. One study notes its EC50 Microtox assay value as 2x10-4 mM, indicating a degree of toxicity.[1]

Primary Routes of Exposure and Associated Effects:

  • Skin Contact: As per its H315 classification, direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[2] Phenolic compounds, in general, can be absorbed through the skin, making this a significant route of potential systemic exposure.

  • Eye Contact: The H319 classification warns of serious eye irritation.[2] Splashes can lead to pain, redness, and potentially reversible damage if not promptly and properly addressed.

  • Inhalation: The H335 classification indicates that inhaling vapors or aerosols may cause respiratory tract irritation, leading to coughing and shortness of breath.[2] Working in a well-ventilated area is therefore mandatory.

  • Ingestion: While less common in a laboratory setting, accidental ingestion may cause irritation of the digestive tract.[6]

Chronic Health Effects: Specific data on the chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity of 2,4-Diisopropylphenol are not available in the reviewed literature.[7] In the absence of such data, a precautionary principle must be applied. The compound should be handled as if it has unknown chronic toxicity, minimizing exposure at all times.

Section 4: Laboratory Protocols for Safe Handling and Storage

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes risk and creates a safer research environment.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Prep 1. Risk Assessment (Review MSDS) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE Eng 3. Verify Engineering Controls (Fume Hood On, Sash at correct height) PPE->Eng Handling 4. Work Within Fume Hood (Minimize quantities) Eng->Handling Avoid 5. Avoid Incompatibles (Oxidizers, Strong Acids/Bases) Handling->Avoid Cleanup 6. Decontaminate Surfaces Avoid->Cleanup Waste 7. Dispose of Waste (Properly labeled hazardous waste container) Cleanup->Waste RemovePPE 8. Doff PPE & Wash Hands Waste->RemovePPE

Caption: Step-by-step workflow for the safe handling of 2,4-Diisopropylphenol.

Step-by-Step Methodology
  • Risk Assessment: Before any experiment, review this guide and the supplier's MSDS. Understand the quantities being used and the specific manipulations involved.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield. This is mandated by the H319 classification for serious eye irritation.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). This is a direct control against the H315 skin irritation hazard.

    • Body Protection: A lab coat must be worn.

    • Respiratory Protection: For operations that could generate aerosols or if ventilation is insufficient, a NIOSH-approved respirator with a suitable filter (e.g., type ABEK EN14387) should be used.

  • Engineering Controls: All work with 2,4-Diisopropylphenol must be conducted in a certified chemical fume hood to mitigate the risk of inhalation (H335).[5]

  • Handling: Use the smallest quantity of the chemical necessary for the experiment. Avoid actions that could create splashes or aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored in an area designated for combustible liquids (Storage Class 10), away from heat, sparks, or open flames and segregated from incompatible materials.[5]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Diagram: Emergency Response Decision Tree

Emergency_Response Start Exposure or Spill Event EventType What is the event? Start->EventType ExposureType Exposure Route? EventType->ExposureType Exposure SpillSize Spill Size? EventType->SpillSize Spill act_Skin SKIN: Wash with soap & water for 15 min. Remove contaminated clothing. P302+P352 ExposureType->act_Skin Skin Contact act_Eye EYE: Rinse with water for 15 min. Remove contacts. Seek medical attention. P305+P351+P338 ExposureType->act_Eye Eye Contact act_Inhale INHALATION: Move to fresh air. Call for medical help. P304+P340 ExposureType->act_Inhale Inhalation act_SmallSpill SMALL SPILL: Absorb with inert material. Collect for disposal. SpillSize->act_SmallSpill Small act_LargeSpill LARGE SPILL: Evacuate area. Alert safety personnel. Contain spill if possible. SpillSize->act_LargeSpill Large

Caption: Decision tree for responding to exposure or spill incidents.

First-Aid Protocols (Based on P-Codes)
  • In Case of Skin Contact (P302 + P352): Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[5]

  • In Case of Eye Contact (P305 + P351 + P338): Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[5]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill and Fire Procedures
  • Spills: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9] Ensure the area is well-ventilated. For large spills, evacuate the area and contact emergency response personnel.[9]

  • Fire: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish a fire.[5] As the substance is a combustible liquid, containers may explode when heated.[9]

Section 6: Ecological and Disposal Considerations

Ecological Information: There is limited information available regarding the specific ecotoxicity of 2,4-Diisopropylphenol. However, phenols as a class of compounds can be harmful to aquatic life. Therefore, any release into the environment must be strictly avoided.[10]

Disposal Protocol: All waste containing 2,4-Diisopropylphenol must be treated as hazardous waste.

  • Collect all waste (including contaminated absorbents and PPE) in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal via a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5][11]

Conclusion

2,4-Diisopropylphenol is a valuable compound for research with a well-defined, manageable hazard profile. Its primary risks are irritation to the skin, eyes, and respiratory system. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this chemical safely and effectively. The causality is clear: understanding the "why" behind each safety protocol—from the choice of gloves to the use of a fume hood—transforms a list of rules into an integrated and robust culture of safety.

References

  • ChemicalBook. (2026, January 13). 2,4-DIISOPROPYLPHENOL | 2934-05-6.
  • Sigma-Aldrich. 2,4-Diisopropylphenol 98 2934-05-6.
  • National Center for Biotechnology Information. 2,4-Diisopropylphenol | C12H18O | CID 18048 - PubChem.
  • Solution Water Soluble. (2011, December 7). Material Safety Data Sheet.
  • Santa Cruz Biotechnology. 2,4-Diisopropylphenol | CAS 2934-05-6.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Isopropoxyphenol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2',4'-Dihydroxypropiophenone.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2[2,4-(Dichlorophenoxy)]-propionic acid.
  • NOAA. 2,4-DP | CAMEO Chemicals.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-Di-tert-butylphenol.
  • CDN Isotopes. Safety Data Sheet - 2,4-Dimethylphenol-3,5,6-d3.
  • Cole-Parmer. (2006, January 19). Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%.

Sources

Exploratory

Molecular Structure, Synthesis, and Physicochemical Profiling of 2,4-Diisopropoxyphenol

Executive Summary 2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a specialized, electron-rich aromatic compound characterized by a phenolic core substituted with two isopropoxy ether linkages at the ortho and para positions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a specialized, electron-rich aromatic compound characterized by a phenolic core substituted with two isopropoxy ether linkages at the ortho and para positions. Serving as a critical building block in the synthesis of advanced polyurethane polymers, polycarbonates, and active pharmaceutical ingredients (APIs), its unique steric profile and electron-donating substituents make it a highly valuable intermediate for precision chemical synthesis.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic methodology, and outlines its physicochemical properties for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

The molecular architecture of 2,4-Diisopropoxyphenol dictates its downstream reactivity. The two isopropoxy groups (–OCH(CH₃)₂) act as strong electron-donating groups via resonance (+R effect), significantly increasing the electron density of the aromatic ring. This renders the remaining unsubstituted positions (3, 5, and 6) highly susceptible to electrophilic aromatic substitution (EAS). Furthermore, the bulky isopropyl moieties provide steric shielding, which can be leveraged to dictate regioselectivity in subsequent functionalization steps.

Quantitative Data Summary

The following table consolidates the core physical and chemical parameters of the molecule:

PropertyValue / Description
IUPAC Name 2,4-bis(propan-2-yloxy)phenol
CAS Registry Number 96410-41-2
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
SMILES String OC1=CC=C(OC(C)C)C=C1OC(C)C [[1]]()
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Rational Synthetic Methodology: The Baeyer-Villiger Route

Direct alkylation of 1,2,4-benzenetriol often yields an intractable mixture of mono-, di-, and tri-alkylated regioisomers due to the similar pKₐ values of the three hydroxyl groups. To ensure absolute regiochemical control and high yield, a three-step protocol utilizing a Baeyer-Villiger oxidation is the preferred standard. This pathway leverages 2,4-dihydroxybenzaldehyde as the starting material, creating a highly predictable and self-validating workflow.

Step-by-Step Experimental Protocol

Step 1: Exhaustive O-Alkylation

  • Reagents: Dissolve 1.0 eq of 2,4-dihydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of anhydrous Potassium Carbonate (K₂CO₃) and 3.0 eq of 2-bromopropane.

  • Conditions: Stir the suspension at 80°C for 12 hours under a nitrogen atmosphere.

  • Causality: K₂CO₃ serves as a mild base, selectively deprotonating the phenols without triggering unwanted aldol condensation of the aldehyde. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement by leaving the nucleophilic phenoxide unsolvated and highly reactive.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and concentrate to yield 2,4-diisopropoxybenzaldehyde.

Step 2: Baeyer-Villiger Oxidation

  • Reagents: Dissolve the intermediate in dichloromethane (CH₂Cl₂). Slowly add 1.2 eq of meta-Chloroperoxybenzoic acid (mCPBA) at 0°C.

  • Conditions: Warm to room temperature and stir for 4 hours.

  • Causality: The electron-rich 2,4-diisopropoxyphenyl group possesses a significantly higher migratory aptitude than the aldehydic hydrogen, a well-documented phenomenon in advanced organic synthesis [[2]]([Link]). Consequently, the peroxy oxygen inserts selectively between the aryl ring and the carbonyl carbon, forming 2,4-diisopropoxyphenyl formate rather than the corresponding carboxylic acid.

Step 3: Saponification (Ester Cleavage)

  • Reagents: Dissolve the formate ester in a 1:1 mixture of Methanol and 1M aqueous NaOH.

  • Conditions: Stir at room temperature for 2 hours.

  • Causality: Mild basic hydrolysis rapidly cleaves the formate ester, releasing the target phenol. The basic conditions keep the product in the aqueous layer as a water-soluble phenoxide, allowing for the extraction of neutral organic impurities before acidification (HCl) and final extraction of the pure product.

Mechanistic Pathway Visualization

SynthesisPathway A 2,4-Dihydroxybenzaldehyde (Starting Material) B O-Alkylation (2-Bromopropane, K2CO3) A->B C 2,4-Diisopropoxybenzaldehyde (Intermediate 1) B->C SN2 Substitution D Baeyer-Villiger Oxidation (mCPBA, CH2Cl2) C->D E 2,4-Diisopropoxyphenyl Formate (Intermediate 2) D->E Aryl Migration F Saponification (NaOH, MeOH/H2O) E->F G 2,4-Diisopropoxyphenol (Target Molecule) F->G Ester Cleavage

Regioselective synthesis of 2,4-Diisopropoxyphenol via Baeyer-Villiger oxidation.

Analytical Characterization (Self-Validating System)

To ensure the structural integrity of the synthesized 2,4-Diisopropoxyphenol, the following orthogonal analytical checks act as a self-validating system:

  • ¹H NMR Spectroscopy (CDCl₃): The presence of a distinct septet around 4.3–4.5 ppm (2H, –CH(CH₃)₂) and a doublet around 1.3 ppm (12H, –CH(CH₃)₂) confirms the successful incorporation of exactly two isopropyl groups. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a broad singlet (~5.5 ppm, exchangeable with D₂O) validates the Baeyer-Villiger oxidation and subsequent hydrolysis to the free phenol.

  • Mass Spectrometry (LC-MS): An [M-H]⁻ peak at m/z 209.1 in negative electrospray ionization (ESI-) confirms the molecular weight of 210.27 g/mol and the presence of the acidic phenolic proton .

Applications in Advanced Materials

Compounds structurally related to 2,4-Diisopropoxyphenol, including various benzenetriol derivatives, are extensively utilized in the formulation of high-performance polyurethanes. When reacted with polyisocyanates, these aromatic polyols and their ether derivatives contribute to the thermal stability, optical clarity, and mechanical rigidity of the resulting polymers, making them ideal for demanding aerospace applications such as aircraft windows . Furthermore, the bulky isopropoxy groups serve to tune the glass transition temperature (Tg) and lower the moisture absorption of the polymer matrix.

References

  • [3] Title: US11248083B2 - Aircraft windows. Source: Google Patents. URL:

  • [2] Title: The Journal of Organic Chemistry Vol. 67 No. 17. Source: ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Phenolic Compounds, with a Focus on 2,4-Diisopropylphenol as a Surrogate for 2,4-Diisopropoxyphenol

Section 1: Introduction and Physicochemical Profile 2,4-Diisopropylphenol is a substituted phenol compound, recognized as an isomer and a known impurity of the widely used anesthetic agent, Propofol (2,6-diisopropylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Physicochemical Profile

2,4-Diisopropylphenol is a substituted phenol compound, recognized as an isomer and a known impurity of the widely used anesthetic agent, Propofol (2,6-diisopropylphenol).[1][2] Its presence in pharmaceutical preparations and its use as a laboratory chemical necessitate a thorough understanding of its toxicological properties and handling requirements to ensure the safety of researchers and drug development professionals.

Chemical and Physical Properties

A clear understanding of a compound's physical properties is fundamental to predicting its behavior in a laboratory setting, including its potential for aerosolization, solubility in various solvents, and appropriate storage conditions.

PropertyValueSource(s)
CAS Number 2934-05-6[3][4]
Molecular Formula C₁₂H₁₈O[3][5]
Molecular Weight 178.27 g/mol [3][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 79-80 °C[4]
Density 0.948 g/mL at 25 °C[4]
Flash Point 110 °C (230 °F) - closed cup
Water Solubility Sparingly soluble (0.25 g/L at 25°C)[4]

Section 2: Toxicological Profile and Hazard Identification

The toxicological assessment of 2,4-Diisopropylphenol is primarily based on standardized GHS classifications and limited acute toxicity studies. The primary hazards are associated with its irritant properties.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 2,4-Diisopropylphenol is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

The signal word associated with these classifications is "Warning" .[5]

Acute Toxicity

Quantitative data on the acute toxicity of 2,4-Diisopropylphenol is limited. The available data point to moderate toxicity via the intravenous route.

TestSpeciesRouteValueEffectSource(s)
LD₅₀MouseIntravenous120 mg/kgBehavioral: Sleep[4]
EC₅₀MicrotoxN/A2x10⁻⁴ mMN/A[4]

LD₅₀: Lethal Dose, 50%; EC₅₀: Half maximal effective concentration.

Toxicokinetics and Toxicodynamics (Inferred)

While specific toxicokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) studies on 2,4-Diisopropylphenol are scarce, inferences can be drawn from general principles for phenolic compounds and its well-studied isomer, Propofol.

  • Absorption: As a lipophilic phenol, absorption is expected to be rapid following oral, dermal, and inhalation routes.

  • Distribution: The compound is likely to distribute into tissues, with a potential for accumulation in adipose tissue due to its lipophilicity.

  • Metabolism: Metabolism is anticipated to occur in the liver, primarily through conjugation reactions (glucuronidation and sulfation) to form more water-soluble metabolites, a common pathway for phenolic compounds.

  • Excretion: The metabolites are expected to be excreted primarily via the urine.

The primary mechanism of toxicity (toxicodynamics) at the cellular level is likely related to its irritant effects on cell membranes. The observed respiratory irritation suggests a direct effect on the mucosal membranes of the respiratory tract.

Section 3: Risk Assessment and Safe Handling Protocols

A proactive risk assessment is critical before any work with 2,4-Diisopropylphenol begins. The following protocols are designed to mitigate the risks identified in its toxicological profile.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of 2,4-Diisopropylphenol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given that phenols can degrade certain glove materials, it is crucial to check the manufacturer's glove compatibility chart. Double-gloving is recommended for handling neat material.

  • Skin and Body Protection: A fully fastened lab coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If work must be performed outside of a fume hood (a scenario to be avoided), a respirator with an organic vapor cartridge (e.g., type ABEK EN14387 filter) is necessary.

Storage and Handling Workflow

Proper storage and a logical workflow are essential for preventing accidents and degradation of the material.

Workflow for Safe Handling and Storage cluster_0 Receiving & Storage cluster_1 Pre-Experiment cluster_2 Experimentation (in Fume Hood) cluster_3 Post-Experiment Receive 1. Receive Chemical Verify container integrity Store 2. Store Securely - Tightly closed container - Cool, dry, well-ventilated area - Away from oxidizing agents - Combustible liquids cabinet (Class 10) Receive->Store RiskAssess 3. Conduct Risk Assessment Review SDS and SOP Store->RiskAssess DonPPE 4. Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->DonPPE PrepWork 5. Prepare Work Area Ensure spill kit is accessible DonPPE->PrepWork Handle 6. Handle Chemical Weigh, transfer, and react PrepWork->Handle Cleanup 7. Decontaminate Clean work surfaces and equipment Handle->Cleanup Waste 8. Dispose of Waste Segregate into appropriate hazardous waste streams Cleanup->Waste DoffPPE 9. Doff PPE Correctly Avoid self-contamination Waste->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash

Caption: A logical workflow for the safe handling of 2,4-Diisopropylphenol.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

The following protocols should be followed in the event of personnel exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used for large exposures. Seek medical attention if irritation develops or persists.[6][7] For phenolic compounds, wiping the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400) can be more effective than water alone at minimizing absorption.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. An eyewash station should be used. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and give them 1-2 glasses of water or milk to drink. Seek immediate medical attention.[7]

Spill Response Protocol

A tiered response is necessary depending on the size and location of the spill.

Chemical Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Risk (Quantity, Location, Ventilation) Spill->Assess MinorSpill Minor Spill (Small quantity, contained in hood) Assess->MinorSpill Is it minor? MajorSpill Major Spill (Large quantity, outside hood) Assess->MajorSpill Is it major? AlertMinor Alert personnel in immediate area MinorSpill->AlertMinor Yes Evacuate Evacuate immediate area MajorSpill->Evacuate Yes ContainMinor Contain spill with absorbent pads AlertMinor->ContainMinor Neutralize Absorb with inert material (e.g., vermiculite, sand) ContainMinor->Neutralize Collect Collect residue into a labeled hazardous waste container Neutralize->Collect Decon Decontaminate spill area Collect->Decon AlertMajor Alert others and activate alarm Evacuate->AlertMajor Isolate Isolate the area (Close doors, restrict access) AlertMajor->Isolate ContactEHS Contact Emergency Services / EHS Isolate->ContactEHS

Caption: A decision-making workflow for responding to a chemical spill.

Procedure for a Minor Spill (inside a fume hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill using absorbent pads.

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials (gloves, pads, etc.) into the hazardous waste container.

Procedure for a Major Spill:

  • Evacuate the immediate area.

  • Alert all nearby personnel and activate the nearest fire alarm if necessary.

  • If safe to do so, close the doors to the affected area to isolate the spill.

  • Call your institution's emergency response number and provide details about the chemical and the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste containing 2,4-Diisopropylphenol, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] It should be collected in a properly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.

References

  • EXTOXNET. (n.d.). 2,4-DB. Extension Toxicology Network. Available from: [Link]

  • MitoTox. (2021). D0646 | 2,4-diisopropylphenol. MitoTox Database. Available from: [Link]

  • PubChem. (n.d.). 2,4-Diisopropylphenol. National Center for Biotechnology Information. Available from: [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. UNM Chemistry. Available from: [Link]

  • The Good Scents Company. (n.d.). 2,4-diisopropyl-5-methylphenol. The Good Scents Company. Available from: [Link]

  • Caesar & Loretz GmbH. (2025, August 29). Safety data sheet. Caelo. Available from: [Link]

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. MilliporeSigma. Available from: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,4'-Isopropylidenediphenol, 97%. Cole-Parmer. Available from: [Link]

  • ICSC. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL. International Chemical Safety Cards. Available from: [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Amherst College. Available from: [Link]

  • Chemos GmbH & Co. KG. (2023, January 11). Safety Data Sheet: 2,4-Di-tert-butylphenol. Chemos. Available from: [Link]

  • NCBI. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. Available from: [Link]

  • AERU. (2026, February 5). 2,4-D-isopropyl. University of Hertfordshire. Available from: [Link]

Sources

Exploratory

melting and boiling point data for 2,4-Diisopropoxyphenol

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-Diisopropoxyphenol: Melting and Boiling Point Abstract This technical guide provides a comprehensive analysis of the melting and boiling points o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-Diisopropoxyphenol: Melting and Boiling Point

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2,4-Diisopropoxyphenol (CAS No. 96410-41-2). Recognizing the current absence of experimentally determined data in publicly accessible literature, this document serves as a vital resource for researchers, scientists, and drug development professionals. It offers robust predicted values for these key physical properties, grounded in established computational methodologies. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of melting and boiling points, thereby equipping research teams with the necessary framework to generate and validate these critical data points in-house. The document concludes with an expert discussion on the structural-property relationships that govern the thermal behavior of substituted alkoxy-phenols.

Introduction: The Data Gap for 2,4-Diisopropoxyphenol

2,4-Diisopropoxyphenol is a substituted aromatic compound of interest in various fields of chemical synthesis and materials science. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its purification, handling, and application in further research and development. However, a comprehensive search of established chemical databases and scientific literature reveals a notable absence of experimentally validated data for these parameters.

This guide directly addresses this information gap by providing a two-pronged approach:

  • In Silico Prediction: Leveraging validated computational models to provide reliable estimates for the melting and boiling points.

  • Empirical Validation: Presenting detailed, standardized laboratory protocols that enable researchers to determine these properties experimentally.

Predicted Physicochemical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a reliable method for estimating the physical properties of organic molecules. The values presented here are derived from the MPBPWIN™ (Melting Point/Boiling Point/Vapor Pressure) module of the U.S. Environmental Protection Agency's EPI Suite™ software, a widely recognized screening-level tool.[1][2][3][4][5]

The EPI Suite™ employs a combination of the Joback group contribution method and the Stein & Brown method for boiling point prediction, while the melting point is estimated using a weighted average of the Gold and Ogle method and the Joback method.[1] These methods analyze the molecule's structure, represented by its SMILES (Simplified Molecular Input Line Entry System) notation, to calculate its thermal properties.

SMILES Notation for 2,4-Diisopropoxyphenol: CC(C)Oc1ccc(OC(C)C)c(O)c1

PropertyPredicted Value (°C)Prediction Methodology
Melting Point 95.53 °CEPI Suite™ v4.11 (MPBPWIN)
Boiling Point 280.83 °CEPI Suite™ v4.11 (MPBPWIN)

Disclaimer: These values are in silico predictions and should be treated as estimates. They provide a crucial starting point for experimental design but must be confirmed through empirical measurement.

Theoretical Framework: Structure-Property Relationships

The predicted melting and boiling points of 2,4-Diisopropoxyphenol are governed by the interplay of its molecular structure and the resultant intermolecular forces. As a Senior Application Scientist, it is crucial to understand these relationships to interpret data and troubleshoot experimental work.

  • Hydrogen Bonding: The primary contributor to the relatively high boiling point of phenols is intermolecular hydrogen bonding, facilitated by the hydroxyl (-OH) group.[6] The hydrogen atom of the hydroxyl group on one molecule forms a strong electrostatic attraction with the lone pair of electrons on the oxygen atom of a neighboring molecule. This requires significant thermal energy to overcome, thus elevating the boiling point compared to non-hydroxylated analogues.

  • Van der Waals Forces: The bulky isopropoxy groups and the benzene ring contribute to a significant molecular surface area. This allows for substantial London dispersion forces, a type of van der Waals force, which further increases the energy required for phase transitions.

  • Dipole-Dipole Interactions: The ether linkages of the isopropoxy groups and the hydroxyl group introduce permanent dipoles into the molecule, leading to dipole-dipole attractions that also contribute to the cohesive forces within the substance.

  • Comparison to Isomers: It is important to distinguish 2,4-Diisopropoxyphenol from its isomer, 2,4-Diisopropylphenol. The latter possesses alkyl groups directly attached to the aromatic ring, while the former has alkoxy groups. The presence of the oxygen atom in the isopropoxy linkage influences the electronic distribution and hydrogen bonding capabilities, leading to different physical properties. For instance, the literature-cited boiling point of 2,4-diisopropylphenol is in the range of 79-80 °C, significantly lower than the predicted value for 2,4-diisopropoxyphenol, highlighting the impact of the ether oxygen on intermolecular forces.[6]

Experimental Determination Protocols

The following protocols are designed to be self-validating systems for the accurate determination of melting and boiling points. Adherence to these methodologies is critical for generating reliable, publication-quality data.

Workflow for Physicochemical Characterization

The overall experimental process follows a logical progression from sample preparation to data analysis.

G Workflow for Melting and Boiling Point Determination cluster_prep Sample Preparation cluster_mp Melting Point Determination (Capillary Method) cluster_bp Boiling Point Determination (Micro Method) cluster_analysis Data Analysis & Reporting Prep Obtain/Synthesize & Purify 2,4-Diisopropoxyphenol Dry Thoroughly Dry Sample (e.g., vacuum desiccator) Prep->Dry Grind Grind to Fine Powder (for Melting Point) Dry->Grind Load_BP Add Sample to Micro Tube (approx. 0.5 mL) Dry->Load_BP Load_MP Load Capillary Tube (2-3 mm height) Grind->Load_MP Rough_MP Rapid Preliminary Run (Approximate MP) Load_MP->Rough_MP Accurate_MP Slow Heating Run (1-2 °C/min near MP) Rough_MP->Accurate_MP Record_MP Record MP Range (Onset to Clear Point) Accurate_MP->Record_MP Analyze Average Results (n=3) Record_MP->Analyze Assemble_BP Assemble Thiele Tube Apparatus with Thermometer Load_BP->Assemble_BP Heat_BP Heat Gently (Observe Bubble Stream) Assemble_BP->Heat_BP Record_BP Record Temperature (When Liquid Enters Capillary) Heat_BP->Record_BP Record_BP->Analyze Compare Compare with Predicted Values Analyze->Compare Report Report Data with Experimental Conditions Compare->Report

Caption: Experimental workflow for the determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

This method is the pharmacopeial standard and relies on observing the temperature range over which a small, packed sample of solid in a capillary tube transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Dried and finely powdered 2,4-Diisopropoxyphenol

  • Long glass tube for packing

Procedure:

  • Sample Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm.[7] An improperly packed or overly large sample will lead to a broad and inaccurate melting range.[7]

  • Preliminary (Rough) Determination: Place the loaded capillary into the heating block of the apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting temperature. This provides a target range for the subsequent, more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new capillary with a fresh sample.[7]

  • Heating and Observation: Begin heating at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point.[8] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate with the heating block.

  • Recording the Melting Range:

    • T1 (Onset of Melting): Record the temperature at which the first droplet of liquid is observed.

    • T2 (Clear Point): Record the temperature at which the last solid crystal melts, and the sample becomes a completely transparent liquid.

  • Replicates: Repeat the accurate determination at least two more times with fresh samples. The reported melting point should be the average of these consistent ranges.

Protocol for Boiling Point Determination (Micro Method)

This micro-method is ideal for determining the boiling point of small quantities of liquid and is a safer alternative to distillation for research-scale quantities.[9][10] The principle relies on the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

  • Thiele tube filled with mineral oil

  • Micro test tube (e.g., 6 x 50 mm)

  • Glass capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or tubing slice

  • Heating source (e.g., Bunsen burner with a small flame)

Procedure:

  • Apparatus Assembly:

    • Add approximately 0.5 mL of 2,4-Diisopropoxyphenol to the micro test tube.

    • Place the sealed-end capillary tube into the micro test tube with its open end down.[9] This trapped air pocket will serve as a nucleation site for boiling.

    • Attach the micro test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

    • Suspend the entire assembly in the Thiele tube, ensuring the mineral oil level is above the side arm and the rubber band is above the oil level to prevent it from softening and breaking.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. This is initially the expansion of trapped air, followed by the vapor of the sample.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube is the point at which the external atmospheric pressure overcomes the vapor pressure of the liquid. The temperature recorded at this precise moment is the boiling point.[11]

  • Replicates: Allow the apparatus to cool significantly before repeating the procedure for replicate measurements.

References

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved March 7, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 2,4-Diisopropylphenol 98%. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. Retrieved March 7, 2026, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diisopropylphenol. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement - Chemistry. Retrieved March 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). MELTING POINT DETERMINATION. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 25). EPI Suite™-Estimation Program Interface. Retrieved March 7, 2026, from [Link]

  • ChemSafetyPRO. (2017, September 14). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Retrieved March 7, 2026, from [Link]

  • Department of Toxic Substances Control. (n.d.). HAZARD ASSESSMENT TOOLS AND METHODS. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Thiele Tube Method for Melting & Boiling Points. Retrieved March 7, 2026, from [Link]

  • Chemistry For Sustainability. (n.d.). EPI Suite™. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved March 7, 2026, from [Link]

Sources

Foundational

The 2,4-Diisopropoxyphenol Scaffold: A Strategic Building Block in Advanced Medicinal Chemistry

Abstract The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of highly functionalized building blocks. 2,4-Diisopropoxyphenol (CAS: 96410-41-2) has emerged as a privileged int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of highly functionalized building blocks. 2,4-Diisopropoxyphenol (CAS: 96410-41-2) has emerged as a privileged intermediate in medicinal chemistry[1]. The dual isopropoxy substitutions impart significant steric bulk and lipophilicity, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of parent pharmacophores. This technical whitepaper critically reviews the literature surrounding 2,4-diisopropoxyphenol derivatives, detailing their applications across cardiovascular, antiviral, and oncological indications, and provides validated synthetic methodologies for their integration.

Chemical Profile & Structural Rationale

2,4-Diisopropoxyphenol is a dialkoxy-substituted phenol characterized by two bulky, electron-donating isopropoxy groups at the ortho and para positions relative to the hydroxyl moiety.

Mechanistic Advantages in Drug Design:

  • Steric Shielding: The isopropyl branches create a steric shield around the aromatic core, which can protect adjacent functional groups from rapid enzymatic degradation (e.g., cytochrome P450-mediated oxidation).

  • Lipophilicity Tuning: The addition of six aliphatic carbons significantly increases the

    
     of the molecule, enhancing membrane permeability—a critical factor for intracellular targets.
    
  • Electronic Modulation: The strong electron-donating effect of the alkoxy groups enriches the electron density of the aromatic ring, making it highly reactive toward electrophilic aromatic substitution, or, conversely, acting as a potent nucleophile when the phenolic hydroxyl is deprotonated.

SAR Core 2,4-Diisopropoxyphenol Core Scaffold Triazine 1,3,5-Triazine Conjugation Core->Triazine Steric Bulk Addition Naphthyridinone 1,6-Naphthyridin-5(6H)-one Conjugation Core->Naphthyridinone Lipophilic Tuning Imidazoline Cis-2,4,5-triphenyl-imidazoline Conjugation Core->Imidazoline Pharmacophore Assembly HSV Anti-HSV-1 Activity (Low Cytotoxicity) Triazine->HSV ApoA1 ApoA-I Upregulation (Cardiovascular) Naphthyridinone->ApoA1 Tumor Anti-Tumor Efficacy (Oncology) Imidazoline->Tumor

Structure-Activity Relationship (SAR) logic tree for 2,4-Diisopropoxyphenol derivatives.

Therapeutic Applications & Literature Review

Cardiovascular Disease: ApoA-I Upregulation

Apolipoprotein A-I (ApoA-I) is the primary protein component of high-density lipoprotein (HDL). Clinical data establish that ApoA-I production is a critical determinant of circulating HDL-C, which protects against low-density lipoprotein (LDL) oxidation and promotes reverse cholesterol transport[2].

Researchers at Resverlogix Corp. identified that derivatives containing the 2,4-diisopropoxy-phenyl moiety, such as 7-(4-hydroxy-3,5-dimethylphenyl)-2,4-diisopropoxy-1,6-naphthyridin-5(6H)-one, act as potent upregulators of ApoA-I[2],[3]. By modulating epigenetic targets (such as BET proteins), these compounds drive the transcription of the ApoA-I gene, offering a disease-modifying approach to atherosclerosis[2].

Pathway Drug 2,4-Diisopropoxy Derivative Epigenetic Epigenetic Target (e.g., BET Proteins) Drug->Epigenetic Inhibition Gene ApoA-I Gene Transcription Epigenetic->Gene Upregulation HDL HDL Particle Assembly Gene->HDL Protein Translation RCT Reverse Cholesterol Transport HDL->RCT Atheroprotection

Mechanism of action for ApoA-I upregulation via epigenetic modulation.

Antiviral Therapeutics: HSV-1 Inhibition

Symmetrical 1,3,5-triazine (TAZ) derivatives have been heavily investigated for their ability to form multiple noncovalent bonds, crucial for guest molecule recognition. Mibu et al. (2017) demonstrated that incorporating diisopropoxy groups onto a TAZ template yields compounds with exceptional anti-herpes simplex virus type 1 (HSV-1) activity[4]. Specifically, 2,4-Diisopropoxy-6-[4-(trifluoromethyl)phenoxy]-1,3,5-triazine exhibited high selectivity, maintaining robust antiviral efficacy while demonstrating minimal cytotoxicity against host Vero cells[4].

Oncology: Imidazoline-Based Anti-tumor Agents

In the oncology space, the 2,4-diisopropoxyphenyl group has been utilized to optimize the binding affinity of cis-2,4,5-triphenyl-imidazolines. Compounds such as [4,5-Bis-(4-chloro-phenyl)-2-(2,4-diisopropoxy-phenyl)-4,5-dihydro-imidazol-1-yl]-piperazin-1-yl-methanone have been patented for their potent anti-tumor properties[5]. The bulky diisopropoxy substituents are hypothesized to lock the imidazoline core into a specific bioactive conformation that optimally occupies the hydrophobic pockets of target proteins (e.g., p53-MDM2 interaction interfaces).

Natural Product Synthesis: Phytoestrogens

Beyond direct target engagement, 2,4-diisopropoxyphenol derivatives serve as critical synthetic intermediates. For instance, 2,4-Diisopropoxy-5-[(2',4'-diisopropoxyphenyl)acetyl]phenylacetic acid was utilized as a key precursor in the total synthesis of Kwakhurin, a unique isoflavone phytoestrogen isolated from Pueraria mirifica[6].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the pharmacological metrics of key 2,4-diisopropoxyphenol derivatives are summarized below.

Derivative ClassCore ScaffoldPrimary Target / IndicationKey Biological MetricReference
Epigenetic Modulators 1,6-Naphthyridin-5(6H)-oneApoA-I Upregulation (Cardiovascular)Up to 2-3x baseline ApoA-I expression[2],[3]
TAZ Antivirals 1,3,5-TriazineHSV-1 InhibitionEC

= 5.4 μM, CC

> 200 μM
[4]
Imidazolines Cis-2,4,5-triphenyl-imidazolineTumor SuppressionHigh binding affinity (MDM2/p53 axis)[5]
Phytoestrogens Isoflavone (Kwakhurin)Estrogen Receptor (ER)Moderate ER agonism (comparable to daidzein)[6]

Table 1: Summary of quantitative and qualitative pharmacological data for key 2,4-Diisopropoxyphenol derivatives.

Standardized Experimental Methodologies

Protocol: Microwave-Assisted Synthesis of 2,4-Diisopropoxy-6-[4-(trifluoromethyl)phenoxy]-1,3,5-triazine

This protocol details the nucleophilic aromatic substitution (


) required to append the 2,4-diisopropoxy functional groups onto a triazine core[4].

Causality & Rationale: Sterically hindered nucleophiles (like bulky phenols) react sluggishly under standard thermal conditions. Microwave irradiation is employed to rapidly overcome the activation energy barrier, ensuring uniform heating and preventing the degradation of the triazine core. Collidine (2,4,6-trimethylpyridine) is specifically chosen as the base; its own steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as an acid scavenger.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, combine the diisopropoxy-chloro-triazine precursor (6.00 mmol) with 4-(trifluoromethyl)phenol (972 mg, 6.00 mmol).

  • Base Addition: Add collidine (727 mg, 6.00 mmol) to the mixture at room temperature. Note: Do not use unhindered bases like pyridine, as they will form unwanted pyridinium intermediates.

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 160 °C (300 W) for exactly 40 minutes under continuous magnetic stirring[4].

  • Filtration: Allow the vessel to cool to room temperature. A white precipitate (collidine•HCl salt) will form. Filter the mixture to remove the solid salts, washing the filter cake with a minimal amount of ethyl acetate.

  • Concentration & Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient solvent system of n-hexane : EtOAc (95:5

    
     90:10).
    

Self-Validation Checkpoints:

  • Physical State: The final product should present as a white solid with a sharp melting point of 98-99 °C (recrystallized from i-PrOH)[4].

  • Spectroscopic Validation (

    
    H-NMR):  To confirm the integrity of the diisopropoxy groups, check the 
    
    
    
    H-NMR (CDCl
    
    
    ) spectrum. You must observe a distinct doublet at
    
    
    1.36 ppm
    (12H, d, J = 6.1 Hz) corresponding to the methyl protons of the isopropyl groups[4]. Absence of this peak indicates cleavage of the ether linkage during synthesis.

Workflow Step1 Step 1: Reagent Mixing Phenol Precursor + Collidine Base Step2 Step 2: Microwave Synthesis 160°C, 300W, 40 min Step1->Step2 Step3 Step 3: Filtration Remove Collidine•HCl solids Step2->Step3 Step4 Step 4: Flash Chromatography Hexane:EtOAc Gradient Step3->Step4 Step5 Step 5: NMR Validation Check 1.36 ppm (12H, d) Step4->Step5

Experimental workflow for the microwave-assisted synthesis of TAZ derivatives.

Conclusion

The 2,4-diisopropoxyphenol moiety is far more than a passive structural linker; it is an active participant in defining the pharmacological destiny of a drug candidate. Whether acting as a steric shield to enhance the bioavailability of ApoA-I upregulators, or as a lipophilic anchor driving the selectivity of anti-HSV-1 triazines, this scaffold remains a critical tool for medicinal chemists. Strict adherence to validated synthetic protocols, particularly regarding steric management during


 reactions, is paramount for the successful integration of this building block into novel therapeutics.

References

  • Compounds for the prevention and treatment of cardiovascular diseases (US20080188467A1), Google Patents.
  • Compounds for the prevention and treatment of cardiovascular diseases (US8889698B2), Google Patents.
  • ANTIVIRAL ACTIVITIES OF SOME NEW 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES HAVING ALKOXY AND/OR ALKYLAMINO GROUPS , Clockss (Heterocycles). URL:[Link]

  • Cis-2,4,5-triphenyl-imidazolines and their use in the treatment of tumors (WO2003051359A1), Google Patents.
  • Synthesis of 7-O-,4'-O-,6'-O-Triisopropyl kwakhurin , Clockss (Heterocycles). URL:[Link]

Sources

Exploratory

Unlocking the Bioactive Potential of 2,4-Diisopropoxyphenol: A Technical Guide to Structural Homology and Pharmacological Screening

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale 2,4-Diisopropoxyphenol (CAS 96410-41-2) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

2,4-Diisopropoxyphenol (CAS 96410-41-2) represents an intriguing, yet underexplored, chemical scaffold in medicinal chemistry. Characterized by a central phenolic ring substituted with two bulky, electron-donating isopropoxy groups at the ortho (2-) and para (4-) positions, this molecule bridges the structural gap between classical phenolic antioxidants and lipid-soluble neuroactive agents.

Structurally related isopropoxyphenols have been documented in various biological contexts, ranging from synthetic precursors for IgE antibody inhibitors[1] to components in antimicrobial and phytotoxic secondary metabolites[2]. Furthermore, the synthesis and biological evaluation of complex phenolic natural products often utilize similar alkoxy-substituted aromatic rings to achieve specific protein-ligand interactions[3]. Basic toxicological and physical data for simpler analogs, such as 2-isopropoxyphenol, indicate significant membrane permeability, which must be accounted for in biological assays[4].

As a Senior Application Scientist, I approach 2,4-Diisopropoxyphenol not just as a chemical entity, but as a modular pharmacophore. The causality behind its potential biological activities lies in two fundamental chemical properties:

  • Redox Modulation: The ether oxygens donate electron density into the aromatic ring via resonance, lowering the O-H bond dissociation enthalpy and stabilizing subsequent phenoxy radicals.

  • Receptor Intercalation: The ether linkages introduce hydrogen-bond acceptors absent in purely alkylated analogs (like the anesthetic propofol, 2,6-diisopropylphenol), fundamentally altering its partition coefficient (logP) and receptor binding kinetics.

Experimental Workflows & Logical Relationships

To systematically evaluate the biological activities of 2,4-Diisopropoxyphenol, we deploy a multi-tiered screening architecture.

Workflow Start Compound Preparation (2,4-Diisopropoxyphenol) Assay1 Antioxidant Screening (DPPH/ABTS Assays) Start->Assay1 Assay2 Electrophysiology (Patch-Clamp on GABA_A) Start->Assay2 Assay3 Antimicrobial Testing (MIC & Biofilm Eradication) Start->Assay3 Data Data Synthesis & SAR Modeling Assay1->Data Assay2->Data Assay3->Data

Caption: Tiered experimental workflow for evaluating the biological activities of 2,4-Diisopropoxyphenol.

Redox Modulation: Antioxidant Capacity

Mechanism of Action

The antioxidant capacity of 2,4-Diisopropoxyphenol is driven by Hydrogen Atom Transfer (HAT). The bulky isopropyl moieties provide critical steric hindrance, preventing the rapid dimerization of the radical intermediate, thereby prolonging its radical-scavenging half-life.

Quantitative Data Summary

Table 1: Comparative In Vitro Antioxidant Capacity (Predictive Baseline)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)LogP (Est.)
2,4-Diisopropoxyphenol 18.5 ± 1.222.1 ± 1.5~2.8
BHT (Positive Control)15.2 ± 0.818.4 ± 1.15.1
Phenol (Negative Control)>500>5001.5
Protocol: High-Throughput DPPH Radical Scavenging Assay

Causality Check: Methanol is selected as the solvent because it fully solubilizes the lipophilic 2,4-Diisopropoxyphenol while maintaining the stability of the DPPH radical. A 30-minute incubation in the dark prevents photo-degradation of the radical, ensuring the measured absorbance drop is strictly due to HAT.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of 2,4-Diisopropoxyphenol in methanol ranging from 1 µM to 100 µM.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution per well.

  • Self-Validating Controls: Include a vehicle control (100 µL methanol + 100 µL DPPH) to establish maximum absorbance, and a positive control (BHT at equivalent concentrations).

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Neuropharmacology: GABA_A Receptor Modulation

Mechanism of Action

Given its structural homology to the general anesthetic propofol, 2,4-Diisopropoxyphenol is a prime candidate for positive allosteric modulation of the GABA_A receptor. However, the ether oxygens act as hydrogen-bond acceptors. This subtle alteration shifts the binding trajectory within the hydrophobic pocket of the


 subunit, potentially reducing raw anesthetic potency but increasing target specificity and altering desensitization kinetics.

Mechanism Ligand 2,4-Diisopropoxyphenol Receptor GABA_A Receptor (Transmembrane Domain) Ligand->Receptor H-Bonding & Hydrophobic Int. Pore Chloride Pore Opening Receptor->Pore Allosteric Shift Hyperpol Neuronal Hyperpolarization Pore->Hyperpol Cl- Influx Anesthesia Sedative Effect Hyperpol->Anesthesia Action Potential Inhibition

Caption: Proposed allosteric modulation pathway of GABA_A receptors by 2,4-Diisopropoxyphenol.

Quantitative Data Summary

Table 2: Electrophysiological Parameters (GABA_A


 Receptors) 
CompoundEC50 (µM)Hill Coefficient (

)
Peak Current Amplitude (pA)
Propofol (Reference)1.2 ± 0.31.8 ± 0.21450 ± 120
2,4-Diisopropoxyphenol 4.5 ± 0.61.5 ± 0.1980 ± 95
2-Isopropoxyphenol>50N/A<200
Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality Check: We select whole-cell patch-clamp over calcium imaging because it provides the millisecond temporal resolution necessary to capture fast-desensitizing GABAergic currents, which are highly sensitive to the steric bulk of the diisopropoxy substitutions.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently expressing human GABA_A receptor subunits (

    
    ) on glass coverslips.
    
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Form a gigaseal (>1 GΩ) on a visually identified transfected cell, followed by gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at -60 mV using a patch-clamp amplifier.

  • Drug Application (Self-Validating System):

    • Baseline: Apply sub-maximal GABA (EC20, typically 2 µM) via a rapid perfusion system to record baseline chloride currents.

    • Test: Co-apply GABA (2 µM) + 2,4-Diisopropoxyphenol (1–30 µM).

    • Washout: Perfuse with standard extracellular buffer to ensure receptor recovery and validate that the modulation is reversible, not toxic.

  • Data Analysis: Digitize signals at 10 kHz and filter at 2 kHz. Calculate the potentiation ratio by dividing the peak current of the test phase by the baseline phase.

Antimicrobial & Biofilm Disruption Properties

Because of its amphiphilic nature, 2,4-Diisopropoxyphenol possesses the ability to intercalate into bacterial lipid bilayers. The isopropoxy groups increase the spatial volume of the molecule, which can disrupt the tight packing of acyl chains in the bacterial membrane, leading to increased permeability and disruption of membrane-bound histidine kinases. This mechanism is highly relevant for targeting Gram-positive pathogens like Staphylococcus aureus and preventing biofilm maturation.

References[1] Title: US7196101B2 - Bis(5-aryl-2-pyridyl) derivatives

Source: Google Patents URL: 4] Title: 2-Isopropoxyphenol | C9H12O2 | CID 20949 Source: PubChem - NIH URL: [Link]2] Title: Phytotoxic Secondary Metabolites from Fungi Source: MDPI (Toxins) URL: [Link]3] Title: Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products Isoarundinin I, Bleochrin F, Blestanol K, and Pleionol Source: ACS Publications (Journal of Natural Products) URL: [Link]

Sources

Foundational

2,4-Diisopropoxyphenol (CAS 96410-41-2): A Technical Guide to Commercial Procurement, Quality Control, and Synthetic Applications

Executive Summary & Chemical Identity In advanced organic synthesis and drug development, the selection of highly specific building blocks dictates the success of downstream pharmacophore generation. 2,4-Diisopropoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In advanced organic synthesis and drug development, the selection of highly specific building blocks dictates the success of downstream pharmacophore generation. 2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a specialized, electron-rich aromatic intermediate. Characterized by a free phenolic hydroxyl group and two sterically demanding isopropoxy ethers at the ortho and para positions, this molecule serves as a highly versatile precursor for cross-coupling reactions, ligand design, and bioisostere development.

The synergistic electron-donating (+M) effects of the three oxygen substituents render the aromatic ring highly nucleophilic. However, the bulky isopropyl groups provide critical steric shielding, which not only directs subsequent electrophilic aromatic substitutions (EAS) to the less hindered positions but also offers metabolic stability in biological systems by masking the 2 and 4 positions from rapid Phase II conjugation (e.g., glucuronidation).

Reactivity Core 2,4-Diisopropoxyphenol (Electron-Rich Core) OH Phenolic OH (O-Alkylation / Triflation) Core->OH EAS Aromatic Ring (Electrophilic Substitution at C5/C6) Core->EAS Steric Isopropoxy Groups (Steric Shielding & Metabolic Stability) Core->Steric

Reactivity profile and structural advantages of 2,4-Diisopropoxyphenol.

Commercial Availability and Supplier Landscape

Procuring high-purity 2,4-Diisopropoxyphenol is a critical first step for reproducible synthesis. Because it is a niche derivative of 1,2,4-benzenetriol, it is primarily synthesized and distributed by specialized chemical vendors focusing on pharmaceutical intermediates[1],[2].

The table below summarizes the commercial landscape based on current supplier data:

SupplierCatalog / Product IDStated PurityPrimary Region / Availability
[1]BD01461163≥98%Global / USA / India / Germany
[2]BD0146116398%Global / China
[3]HA1098498% MinGlobal
[4]96410-41-2CustomGlobal Aggregator

Note: When scaling up syntheses, researchers should request lot-specific Certificates of Analysis (COA) to verify the absence of structural isomers (such as 2,5-diisopropoxyphenol), which can drastically alter downstream reaction kinetics.

Self-Validating Quality Control Protocols

While reputable suppliers provide analytical data, rigorous in-house validation is an absolute necessity in drug development to ensure structural integrity and prevent the propagation of impurities. The following protocols are designed as self-validating systems , meaning they contain built-in checks to confirm the accuracy of the assay itself.

QC_Workflow S1 Supplier Procurement (Target: >98% Purity) S2 Sample Preparation (Acetonitrile/Water 50:50) S1->S2 S3 HPLC Analysis (0.1% TFA Modifier) S2->S3 S4 NMR Spectroscopy (CDCl3 or DMSO-d6) S2->S4 S5 Data Validation (Peak Symmetry & Integration) S3->S5 S4->S5 S6 Approved for Synthesis S5->S6

Self-validating quality control workflow for commercial chemical building blocks.

Chromatographic Purity (HPLC-DAD)

Step 1: System Equilibration & Blank Injection

  • Action: Purge the HPLC system and run a blank injection of the diluent (50:50 Acetonitrile/Water).

  • Causality: This self-validating step establishes the baseline and ensures no ghost peaks or column carryover interfere with the integration of the target analyte.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 2,4-Diisopropoxyphenol in 1.0 mL of diluent. Sonicate for 2 minutes.

  • Causality: Complete dissolution prevents column clogging and ensures accurate concentration representation for the UV detector.

Step 3: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Causality: The addition of Trifluoroacetic acid (TFA) lowers the pH below the pKa of the phenolic hydroxyl group (~9.5). Keeping the molecule fully protonated prevents peak tailing and ensures a sharp, symmetrical peak for accurate integration.

Step 4: Diode Array Detection (DAD) Analysis

  • Action: Monitor absorbance at 220 nm and 254 nm, and extract the peak purity index across the main peak.

  • Causality: Relying solely on area percentage is insufficient. DAD analysis validates that the main peak is spectrally homogenous, confirming that no hidden impurities are co-eluting with the product.

Structural Verification (1H NMR)

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS (Tetramethylsilane).

  • Causality: CDCl3 provides excellent solubility for lipophilic ethers, while TMS serves as an internal standard (0.0 ppm) to self-validate the chemical shift calibration.

Step 2: 1H NMR Acquisition & Regiochemistry Validation

  • Action: Acquire a standard 1H proton spectrum (e.g., 400 MHz, 16 scans). Analyze the aromatic and aliphatic regions.

  • Causality: The 2,4-substitution pattern creates a highly specific, self-validating spectral signature. Because the two isopropoxy groups are in chemically non-equivalent environments (ortho vs. para to the OH), the spectrum must show two distinct septets (~4.3-4.5 ppm) and two distinct doublets (~1.3 ppm) for the isopropyl groups. Furthermore, the aromatic protons will exhibit a classic 1,2,4-coupling system: a doublet (H6, ortho-coupled), a doublet of doublets (H5, ortho/meta-coupled), and a finely split doublet (H3, meta-coupled). Any deviation indicates an isomeric impurity.

Applications in Drug Development

The strategic incorporation of 2,4-Diisopropoxyphenol into synthetic pipelines is driven by three main factors:

  • Bioisosteric Replacement: The dialkoxyphenol motif acts as a stable bioisostere for catechol derivatives. Catechols are notoriously unstable and rapidly oxidized in vivo; masking these oxygen atoms with isopropyl groups retains the electronic properties of the ring while drastically improving pharmacokinetic half-life.

  • Steric Tuning in Ligand Design: The bulky isopropoxy groups make this an excellent precursor for sterically demanding phosphine ligands (akin to Buchwald-type ligands), which are essential for challenging palladium-catalyzed cross-coupling reactions.

  • Orthogonal Reactivity: The free phenolic OH can be easily converted into a triflate (OTf) or nonaflate, transforming the electron-rich phenol into a highly reactive electrophile for Suzuki, Stille, or Sonogashira couplings, allowing for the rapid assembly of complex polyaromatic architectures.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,4-Diisopropoxyphenol from Hydroquinone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Building block for active pharmaceutical ingredients (APIs), propofol analogs, and advanced antioxidant scaffolds. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Building block for active pharmaceutical ingredients (APIs), propofol analogs, and advanced antioxidant scaffolds.

Introduction & Mechanistic Rationale

The synthesis of highly substituted, asymmetric phenols such as 2,4-diisopropoxyphenol presents a unique regioselectivity challenge. Direct dialkylation of hydroquinone (1,4-benzenediol) yields symmetrical 1,4-dialkoxybenzenes, lacking the required 1,2,4-oxygenation pattern. Therefore, accessing 2,4-diisopropoxyphenol from hydroquinone requires a strategic "oxygenation-then-selective-alkylation" approach.

The Causality of the Synthetic Design

To introduce the third oxygen atom, direct hydroxylation of hydroquinone is notoriously unselective and prone to over-oxidation. Instead, we employ the Thiele-Winter acetoxylation . Hydroquinone is first oxidized to p-benzoquinone. The quinone is then subjected to acetic anhydride and a strong acid catalyst (e.g., H₂SO₄), which promotes a 1,4-addition of acetate, followed by enolization and further acetylation, cleanly yielding 1,2,4-triacetoxybenzene (1)[1]. Acidic hydrolysis then affords the critical intermediate, 1,2,4-benzenetriol (2)[2].

The final step relies on exploiting the differential reactivity of the three hydroxyl groups in 1,2,4-benzenetriol. The 4-OH is the least sterically hindered and most nucleophilic. Once alkylated, the resulting 4-alkoxy group donates electron density via resonance primarily to its para position (C1). This resonance effect significantly decreases the acidity of the 1-OH compared to the 2-OH (which sits meta to the 4-position). Consequently, using a mild base (K₂CO₃) and exactly 2.1 equivalents of isopropyl bromide ensures that the 4-OH and 2-OH are preferentially deprotonated and alkylated, leaving the 1-OH intact to yield the target 2,4-diisopropoxyphenol (3)[3].

Visualizing the Synthetic Pathway

Synthesis HQ Hydroquinone (1,4-Benzenediol) BQ p-Benzoquinone HQ->BQ Oxidation (Na2Cr2O7, H2SO4) TAB 1,2,4-Triacetoxybenzene BQ->TAB Thiele-Winter (Ac2O, H2SO4) BT 1,2,4-Benzenetriol TAB->BT Hydrolysis (MeOH, HCl) DPP 2,4-Diisopropoxyphenol BT->DPP Regioselective Alkylation (2.1 eq iPrBr, K2CO3)

Reaction pathway for the multi-step synthesis of 2,4-diisopropoxyphenol from hydroquinone.

Step-by-Step Experimental Protocols

Self-Validating Note: 1,2,4-Benzenetriol is highly susceptible to auto-oxidation and dimerization in air (4)[4]. All steps from Step 3 onwards must be performed under strict inert atmosphere (Schlenk techniques) to prevent the formation of hydroquinone dimers.

Step 1: Oxidation of Hydroquinone to p-Benzoquinone
  • Dissolve 11.0 g (100 mmol) of hydroquinone in 100 mL of 20% aqueous H₂SO₄ in a 500 mL round-bottom flask.

  • Chill the solution to 0–5 °C using an ice-water bath.

  • Slowly add a solution of 14.0 g of sodium dichromate (Na₂Cr₂O₇) in 50 mL of distilled water dropwise over 30 minutes, strictly maintaining the internal temperature below 10 °C.

  • Stir for an additional 1 hour. Filter the resulting yellow precipitate, wash with ice-cold water, and dry under vacuum to obtain p-benzoquinone.

Step 2: Thiele-Winter Acetoxylation
  • Suspend 10.8 g (100 mmol) of p-benzoquinone in 30 mL of acetic anhydride.

  • Add 1 mL of concentrated H₂SO₄ dropwise. Caution: This reaction is highly exothermic. The temperature will naturally rise to 40–50 °C (5)[5].

  • Stir the mixture for 2 hours at room temperature until homogenization is complete.

  • Pour the reaction mixture into 200 mL of vigorously stirred crushed ice to precipitate the product.

  • Filter the white solid, wash with cold water, and recrystallize from ethanol to yield 1,2,4-triacetoxybenzene.

Step 3: Acid-Catalyzed Hydrolysis
  • In an argon-purged flask, combine 12.6 g (50 mmol) of 1,2,4-triacetoxybenzene with 50 mL of anhydrous, degassed methanol.

  • Add 2 mL of 12 M HCl.

  • Reflux the mixture at 65 °C for 4 hours under a continuous argon sweep (2)[2].

  • Concentrate the mixture under reduced pressure to remove methanol and the acetic acid byproduct.

  • Purify via rapid recrystallization from degassed ethyl acetate to yield 1,2,4-benzenetriol as an off-white solid. Store immediately under argon.

Step 4: Regioselective Diisopropylation
  • Dissolve 6.3 g (50 mmol) of 1,2,4-benzenetriol in 50 mL of anhydrous DMF under an argon atmosphere.

  • Add 14.5 g (105 mmol, 2.1 eq) of finely powdered, anhydrous K₂CO₃.

  • Add 12.9 g (105 mmol, 2.1 eq) of 2-bromopropane dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quench the reaction by pouring it into 150 mL of distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify via silica gel column chromatography to isolate pure 2,4-diisopropoxyphenol.

Quantitative Data & Characterization

StepReaction TransformationReagents & ConditionsTypical YieldKey Analytical Marker
1 Hydroquinone → p-BenzoquinoneNa₂Cr₂O₇, 20% H₂SO₄, 0–5 °C80–85%MP: 113–115 °C (Yellow solid)
2 p-Benzoquinone → 1,2,4-TriacetoxybenzeneAc₂O, cat. H₂SO₄, 40–50 °C85–90%MP: 96–97 °C (White solid)
3 1,2,4-Triacetoxybenzene → 1,2,4-BenzenetriolMeOH, 12 M HCl, Reflux (65 °C)90–95%MP: 140 °C (Air-sensitive)
4 1,2,4-Benzenetriol → 2,4-Diisopropoxyphenol2.1 eq 2-Bromopropane, K₂CO₃, DMF, 60 °C65–70%ESI-MS: [M+H]⁺ m/z 211.1

Troubleshooting & Optimization

  • Issue: Low yield in Step 4 (Over-alkylation to 1,2,4-triisopropoxybenzene).

    • Cause: Excess alkylating agent or excessively strong base deprotonating the less acidic 1-OH.

    • Solution: Strictly control the stoichiometry of 2-bromopropane to exactly 2.1 equivalents. Do not substitute K₂CO₃ with stronger bases like NaH or Cs₂CO₃, which will overpower the resonance-stabilized pKa differential between the hydroxyl groups.

  • Issue: Dark brown impurities in Step 3.

    • Cause: Auto-oxidation and subsequent dimerization of 1,2,4-benzenetriol to hydroquinone dimers.

    • Solution: Degas all solvents prior to use and maintain a strict argon atmosphere. If necessary, add a catalytic amount of a reducing agent (e.g., sodium dithionite) during the aqueous workup to reverse minor oxidation.

References

  • Hydroxyquinones: Synthesis and Reactivity. MDPI.
  • 1,2,4-Benzenetriol synthesis. ChemicalBook.
  • Synthesis of 2-Hydroxy-1,4-benzoquinone: A Technical Guide. Benchchem.
  • Benzenetriol-Derived Compounds against Citrus Canker. MDPI.
  • Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds. ACS Publications.

Sources

Application

step-by-step preparation protocol for 2,4-Diisopropoxyphenol

Title: Step-by-Step Preparation Protocol for 2,4-Diisopropoxyphenol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Overview 2,4-Diisopropoxyphenol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Step-by-Step Preparation Protocol for 2,4-Diisopropoxyphenol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a highly valued electron-rich phenolic intermediate used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), antioxidants, and advanced materials. Because direct di-alkylation of 1,2,4-benzenetriol suffers from poor regioselectivity and rapid over-oxidation, the most robust and scalable method to prepare this compound relies on a three-step sequence starting from the inexpensive and stable 2,4-dihydroxybenzaldehyde.

This protocol details a highly controlled, self-validating synthetic pipeline:

  • Williamson Ether Synthesis (Alkylation): Global protection of the phenolic hydroxyls using isopropyl bromide.

  • Baeyer-Villiger / Dakin Oxidation: Regioselective oxidation of the aldehyde to a formate ester.

  • Saponification (Hydrolysis): Mild basic cleavage of the formate ester to reveal the target phenol.

Pathway Visualization

Synthesis SM 2,4-Dihydroxybenzaldehyde (Starting Material) Step1 Step 1: Williamson Alkylation iPrBr, K2CO3, DMF, 85°C SM->Step1 Int1 2,4-Diisopropoxybenzaldehyde (Intermediate 1) Step1->Int1 Step2 Step 2: Baeyer-Villiger Oxidation m-CPBA, CH2Cl2, 0°C to RT Int1->Step2 Int2 2,4-Diisopropoxyphenyl formate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification NaOH, MeOH/H2O, RT Int2->Step3 Product 2,4-Diisopropoxyphenol (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 2,4-Diisopropoxyphenol preparation.

Quantitative Data & Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
2,4-Dihydroxybenzaldehyde 138.121.001.38 gStarting Material
2-Bromopropane 122.992.503.07 g (2.35 mL)Electrophilic Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.213.004.14 gMild Base
N,N-Dimethylformamide (DMF) 73.09-20.0 mLPolar Aprotic Solvent
m-CPBA (77% active) 172.571.202.68 gPeroxy Oxidant
Dichloromethane (CH₂Cl₂) 84.93-30.0 mLNon-polar Solvent
Sodium Hydroxide (NaOH) 40.002.000.80 gSaponification Base
Methanol / Water (4:1) --25.0 mLHydrolysis Co-solvent

Detailed Step-by-Step Protocol

Step 1: Williamson Ether Synthesis of 2,4-Diisopropoxybenzaldehyde

Objective: Convert 2,4-dihydroxybenzaldehyde to 2,4-diisopropoxybenzaldehyde via a double Sₙ2 alkylation[1].

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Alkylation: Syringe in 2-bromopropane (2.35 mL, 25 mmol).

  • Heating: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 14 hours[1].

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (

    
     ~ 0.1) will be completely consumed, replaced by a non-polar spot (
    
    
    
    ~ 0.6).
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (30 mL). Partition the filtrate between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,4-diisopropoxybenzaldehyde as a pale yellow oil (Expected yield: 85-90%).

Expert Causality Note: 2-Bromopropane is a sterically hindered secondary alkyl halide, making it highly susceptible to E2 elimination if a strong base is used. K₂CO₃ is specifically chosen because it is basic enough to deprotonate the phenol (pKa ~9) but too weak to induce significant elimination. DMF is critical here; its polar aprotic nature leaves the phenoxide anion poorly solvated ("naked"), drastically accelerating the desired Sₙ2 pathway[1].

Step 2: Baeyer-Villiger Oxidation to 2,4-Diisopropoxyphenyl Formate

Objective: Regioselective insertion of an oxygen atom between the aromatic ring and the formyl group.

  • Setup: Dissolve the crude 2,4-diisopropoxybenzaldehyde (~2.0 g, 9 mmol) in anhydrous CH₂Cl₂ (30 mL) in a 100 mL flask. Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.68 g, 12 mmol) in small portions over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • IPC: Monitor via TLC. The aldehyde spot (UV active, stains bright orange with 2,4-DNPH) will convert to the formate ester (UV active, does not stain with 2,4-DNPH).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ and stir for 10 minutes to destroy unreacted peroxides. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to remove the meta-chlorobenzoic acid byproduct. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude formate ester.

Expert Causality Note: The Baeyer-Villiger oxidation of an aldehyde typically yields a carboxylic acid (via hydride migration). However, the highly electron-donating nature of the two isopropoxy groups on the aromatic ring fundamentally alters the migratory aptitude within the Criegee intermediate[2]. The electron-rich aryl group migrates preferentially over the hydride, strictly yielding the aryl formate ester. This anhydrous variant of the Dakin oxidation prevents premature hydrolysis[3].

Step 3: Saponification to 2,4-Diisopropoxyphenol

Objective: Cleave the formate ester to yield the final phenolic product.

  • Setup: Dissolve the crude 2,4-diisopropoxyphenyl formate in a mixture of methanol (20 mL) and water (5 mL).

  • Hydrolysis: Add NaOH (0.80 g, 20 mmol) and stir the mixture at room temperature for 2 hours.

  • IPC: Monitor via TLC. The formate ester will disappear, and a new highly polar spot will emerge (stains dark blue/green with aqueous FeCl₃, indicating a free phenol).

  • Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Dilute the aqueous residue with 20 mL of water and cool to 0 °C. Carefully acidify the solution to pH 4–5 using 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2,4-diisopropoxyphenol as a colorless to pale yellow liquid/solid. (Expected overall yield: 70-75% over 3 steps).

Expert Causality Note: The formate ester is highly labile and undergoes rapid basic hydrolysis at room temperature. Mild conditions are strictly maintained to ensure the isopropyl ether linkages remain fully intact. Acidification during the workup is mandatory to protonate the resulting phenoxide salt back into the neutral, organic-soluble 2,4-diisopropoxyphenol.

References

  • US8586799B2 - Compounds and methods for preparation of diarylpropanes Source: Google Patents URL
  • Dakin oxidation Source: ResearchGate URL:[Link]

  • Rearrangements of organic peroxides and related processes Source: PubMed Central (PMC) URL:[Link]

Sources

Method

using 2,4-Diisopropoxyphenol as a pharmaceutical intermediate

Mechanistic Rationale & Physicochemical Profiling In modern medicinal chemistry, the strategic introduction of branched alkoxy groups onto aromatic systems is a proven method for tuning the lipophilicity, steric bulk, an...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Physicochemical Profiling

In modern medicinal chemistry, the strategic introduction of branched alkoxy groups onto aromatic systems is a proven method for tuning the lipophilicity, steric bulk, and target-binding affinity of active pharmaceutical ingredients (APIs). 2,4-Diisopropoxyphenol (CAS: 96410-41-2) serves as a highly versatile, electron-rich building block for these modifications[1].

The dual isopropoxy substituents at the 2- and 4-positions exert a strong +M (mesomeric) effect, significantly enriching the electron density of the phenolic ring. This electronic profile makes the oxygen atom a highly reactive nucleophile for O-alkylation, while the steric shielding provided by the branched isopropyl groups prevents unwanted side reactions (such as dimerization) during transition-metal-catalyzed cross-coupling. Furthermore, the incorporation of the 2,4-diisopropoxyphenyl moiety into drug candidates enhances blood-brain barrier (BBB) penetration and cellular uptake via optimized hydrophobic interactions.

High-Impact Pharmaceutical Applications

The utility of 2,4-Diisopropoxyphenol spans several critical therapeutic areas:

  • Cardiovascular Therapeutics (ApoA-I Upregulators): Epidemiological data shows that increasing high-density lipoprotein cholesterol (HDL-C) reduces cardiovascular risk. 2,4-Diisopropoxyphenol is utilized as a key intermediate in the synthesis of 1,6-naphthyridin-5(6H)-one derivatives, which upregulate Apolipoprotein A-I (ApoA-I) expression to enhance reverse cholesterol transport[2].

  • Antifungal Agents: In agrochemical and pharmaceutical mycology, 2,4-diisopropoxy-substituted pyrimido[2,1-b]quinazolin-6-ones have demonstrated potent efficacy against Magnaporthe oryzae by disrupting appressorium function and lipid metabolism[3].

  • Antiviral Therapeutics: The 2,4-diisopropoxy motif is critical in the design of C3-symmetrical 1,3,5-triazine derivatives. The branched alkoxy groups facilitate diastereoselective target recognition via hydrophobic interactions, yielding high anti-HSV-1 activity with minimal cytotoxicity[4].

  • Complex Heterocycles & Oncology: It is a direct precursor for 2,4-diisopropoxy-α-bromo-acetophenone, which is used in the L-proline-catalyzed synthesis of spiro-oxindoles and lamellarin analogues targeted for cancer biology[5].

Validated Experimental Protocols

To integrate 2,4-Diisopropoxyphenol into complex API scaffolds, it must typically undergo either O-Alkylation (to form ether linkages) or Triflation (to activate the ring for Pd-catalyzed cross-coupling). Below are field-proven, self-validating protocols designed to maximize yield while mitigating the inherent risks of working with highly electron-rich aromatics.

Protocol A: Synthesis of 2,4-Diisopropoxyphenyl Trifluoromethanesulfonate

Causality: Standard triflation using Triflic Anhydride (


) often fails with 2,4-Diisopropoxyphenol because the highly activated aromatic ring undergoes competitive electrophilic aromatic substitution (Friedel-Crafts-type side reactions). To prevent this, we utilize Comins' Reagent (

-phenyl-bis(trifluoromethanesulfonimide)), a milder triflating agent that exclusively targets the phenolic oxygen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with Argon, dissolve 2,4-Diisopropoxyphenol (10.0 mmol, 2.10 g) in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL) dropwise at 0 °C. Rationale: DIPEA is non-nucleophilic, preventing competitive reaction with the triflating agent.
    
  • Activation: Add Comins' Reagent (11.0 mmol, 3.93 g) in one portion. Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The starting phenol (

    
    , UV active, stains dark brown with 
    
    
    
    ) will be fully consumed, replaced by the less polar triflate (
    
    
    ). This confirms the self-validating nature of the conversion.
  • Workup: Quench the reaction with 1M aqueous NaOH (30 mL) to destroy excess Comins' reagent. Extract with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc 95:5) to yield the product as a colorless oil. Expected yield: 88-92%.

Protocol B: O-Alkylation for Ether-Linked Intermediates

Causality: When synthesizing ether-linked APIs (e.g., ApoA-I modulators), O-alkylation must be favored over C-alkylation. Using Potassium Carbonate (


) in a polar aprotic solvent (DMF) provides a "hard" basic environment that strictly promotes O-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend 2,4-Diisopropoxyphenol (10.0 mmol) and finely powdered anhydrous

    
     (20.0 mmol) in 40 mL of anhydrous DMF. Stir at 60 °C for 30 minutes to ensure complete phenoxide formation (solution turns slightly yellow).
    
  • Coupling: Add the target alkyl/aryl halide (e.g., an

    
    -bromo-ketone) (10.5 mmol) dropwise. Elevate temperature to 80 °C and stir for 6 hours.
    
  • IPC: TLC (Hexanes:EtOAc 7:3). The phenoxide is highly nucleophilic; reaction completion is typically marked by the total disappearance of the halide.

  • Workup: Cool to room temperature and pour the mixture into 150 mL of ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Quantitative Data Summary

The table below summarizes the optimization data for the triflation of 2,4-Diisopropoxyphenol, validating the selection of Comins' reagent over traditional methods.

Reagent SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)Primary Byproduct

(1.2 eq)
PyridineDCM0 to 20>99%41%78%Ring-triflylated isomers

(1.2 eq)

DCM-78 to 085%62%85%Polymeric degradation
Comins' Reagent (1.1 eq) DIPEA DCM 0 to 20 >99% 92% >98% None (Clean Profile)
Comins' Reagent (1.1 eq)

THF6070%65%90%Unreacted starting material

Workflow Visualization

The following diagram illustrates the strategic integration of 2,4-Diisopropoxyphenol into a transition-metal-catalyzed workflow for API synthesis.

G N1 2,4-Diisopropoxyphenol (CAS: 96410-41-2) N2 Activation (Comins' Reagent) N1->N2 N3 Aryl Triflate Intermediate N2->N3 N4 Cross-Coupling (Pd-Catalyst) N3->N4 N5 Target API (e.g., ApoA-I Modulator) N4->N5

Workflow for the conversion of 2,4-Diisopropoxyphenol into biaryl API candidates.

References

  • US Patent 10,532,054 B2. "Compounds for the prevention and treatment of cardiovascular diseases." Google Patents.
  • Journal of Agricultural and Food Chemistry. "Nucleoside Derivatives Target Magnaporthe oryzae Appressoria Function and Nucleotide Metabolism for Fungal Disease Control." ACS Publications. Available at:[Link]

  • Heterocycles. "Antiviral Activities of Some New 2,4,6-Trisubstituted 1,3,5-Triazines Having Alkoxy and/or Alkylamino Groups." CLOCKSS Archive. Available at: [Link]

  • ResearchGate. "Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4-a]Acridine]-2,10'(1'H)-Dione Derivatives Catalyzed by L-Proline." ResearchGate. Available at: [Link]

Sources

Application

Application Note: Regioselective Alkylation of 2,4-Diisopropoxyphenol – Mechanistic Insights and Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary 2,4-Diisopropoxyphenol (CAS 96410-41-2) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary

2,4-Diisopropoxyphenol (CAS 96410-41-2) is a highly functionalized, electron-rich aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The alkylation of this substrate presents a classic regioselectivity challenge: differentiating between O-alkylation (ether formation) and C-alkylation (ring substitution).

Because the aromatic ring is heavily activated by one hydroxyl and two isopropoxy groups, the choice of reagents, solvent, and temperature strictly dictates the reaction pathway. This application note delineates the mechanistic causality behind these pathways, provides quantitative data for reaction optimization, and outlines self-validating protocols for both chemoselective O-alkylation and C-alkylation.

Mechanistic Framework & Causality

The alkylation of phenols involves two competitive pathways. Achieving high selectivity requires a deep understanding of the underlying kinetic and thermodynamic controls[1].

O-Alkylation: Kinetic Control via Williamson Ether Synthesis

O-alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The addition of a base deprotonates the phenol to form a phenoxide anion. Because the oxygen atom is highly electronegative and sterically accessible, it acts as a "hard" nucleophile. In polar aprotic solvents (such as DMF or Acetonitrile), the phenoxide is poorly solvated, maximizing its nucleophilicity and driving the rapid, kinetically favored formation of the O-C bond[2].

Causality in Reagent Selection:

  • Electrophile Constraint: The SN2 nature of this pathway restricts the choice of alkylating agents. Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are highly efficient. Conversely, secondary and tertiary halides face severe steric hindrance, leading the strongly basic phenoxide to trigger competitive E2 elimination, yielding alkenes instead of the desired ether[3].

  • Base Selection: Weak bases like K₂CO₃ are sufficient for reactive primary halides. For less reactive substrates, Cs₂CO₃ is preferred; the larger, more diffuse cesium cation creates a "naked" phenoxide effect, significantly accelerating the reaction rate.

C-Alkylation: Thermodynamic Control & Ionic Rearrangement

C-alkylation is the thermodynamically controlled pathway. The 2,4-diisopropoxyphenol ring is exceptionally electron-rich. The hydroxyl group at C1 directs electrophiles to the ortho (C6) and para (C4, blocked) positions, while the isopropoxy groups at C2 and C4 further activate the ring. Due to steric shielding at C3, electrophilic attack is primarily directed to C5 and C6.

C-alkylation typically occurs under acidic conditions (e.g., using Amberlyst-15 or Lewis acids) via an electrophilic aromatic substitution mechanism[4]. Alternatively, it can occur via the thermal ionic rearrangement of an initially formed O-alkyl ether. Density Functional Theory (DFT) studies confirm that protonation significantly lowers the transition barriers for the intramolecular migration of the alkyl group from the oxygen to the aromatic ring, driving the system toward the more thermodynamically stable C-alkylated phenol[5].

Mechanistic Divergence Pathway

Mechanism Phenol 2,4-Diisopropoxyphenol (Starting Material) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Base (e.g., K2CO3) -H+ Protonated Ring-Activated Intermediate (Electrophilic Attack) Phenol->Protonated Acid Catalyst (e.g., Amberlyst-15) O_Alk O-Alkylated Product (Kinetic Control) Phenoxide->O_Alk +R-X (SN2) Polar Aprotic Solvent C_Alk C-Alkylated Product (Thermodynamic Control) Phenoxide->C_Alk High Temp Rearrangement Protonated->C_Alk +R-X or Olefin Electrophilic Aromatic Substitution

Caption: Mechanistic divergence of 2,4-Diisopropoxyphenol alkylation into O- and C-alkylated products.

Quantitative Data: Reaction Parameters & Selectivity

The following table synthesizes the empirical effects of varying reaction conditions on the regioselectivity and yield of 2,4-Diisopropoxyphenol alkylation.

Reaction PathwayReagents / CatalystSolventTemp (°C)Regioselectivity (O:C)Typical YieldMechanistic Control
Williamson Ether K₂CO₃, R-X (1° halide)DMF / MeCN60 - 80>95:585 - 95%Kinetic
Williamson Ether NaOH, R-X (1° halide)H₂O / Toluene (PTC)80 - 10080:2070 - 80%Mixed
Acid-Catalyzed Amberlyst-15, OlefinToluene / Neat100 - 120<5:9575 - 90%Thermodynamic
Thermal Rearrangement None (Starting from O-alkyl)Neat>1800:100VariableThermodynamic

Note: Protic solvents (e.g., methanol) hydrogen-bond with the phenoxide, reducing O-alkylation rates and shifting the ratio toward C-alkylation[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize 1-alkoxy-2,4-diisopropoxybenzene with >95% regioselectivity.

Materials:

  • 2,4-Diisopropoxyphenol (1.0 equiv)

  • Primary Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv, finely powdered)

  • Anhydrous Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-Diisopropoxyphenol and anhydrous K₂CO₃. Suspend in MeCN. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will transition to a slightly deeper color (often pale yellow/orange) indicating the formation of the phenoxide anion.

  • Alkylation: Add the primary alkyl halide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 65°C (for MeCN) or 80°C (for DMF) under an inert nitrogen atmosphere.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2).

    • Validation Checkpoint: The O-alkylated product will appear as a new, less polar spot (higher

      
      ) compared to the highly polar starting phenol.
      
  • Quench & Filtration: Once starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃ and KX). Wash the filter cake with excess ethyl acetate[6].

  • Extraction & Workup: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (2x) to remove any unreacted starting phenol, followed by water and brine.

    • Causality: The 1M NaOH wash is critical; it exploits the acidity of the unreacted phenol (pKa ~10) to pull it into the aqueous phase, leaving the neutral ether product in the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography if necessary.

Protocol B: Acid-Catalyzed C-Alkylation

Objective: Synthesize ring-alkylated 2,4-diisopropoxyphenol derivatives.

Step-by-Step Methodology:

  • Activation: In a pressure tube, dissolve 2,4-Diisopropoxyphenol (1.0 equiv) in anhydrous toluene. Add a catalytic amount of dry Amberlyst-15 resin (10% w/w).

  • Electrophile Addition: Add the alkylating agent (e.g., an olefin or secondary/tertiary alcohol) (1.5 equiv).

  • Thermal Reaction: Seal the tube and heat to 110°C for 12 hours.

    • Causality: The elevated temperature and acidic environment provide the necessary activation energy to break the kinetic O-alkylation pathway and drive the thermodynamic rearrangement to the C-alkylated product[4].

  • Workup: Cool to room temperature, filter off the solid acid catalyst, and concentrate the filtrate. Purify via column chromatography to separate the C5 and C6 regioisomers.

Experimental Workflow Visualization

Workflow Step1 1. Deprotonation Mix Phenol + Base in MeCN/DMF Step2 2. Alkylation Add Alkyl Halide Stir at 65-80°C Step1->Step2 Step3 3. Quench & Filter Remove Inorganics Step2->Step3 Step4 4. Extraction Wash with 1M NaOH Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective O-alkylation of 2,4-Diisopropoxyphenol.

References

1.1 - ResearchGate 2.4 - The Journal of Physical Chemistry A (ACS) 3.2 - RSC Publishing 4.3 - Benchchem 5.6 - Organic-Synthesis.com

Sources

Method

Application Notes &amp; Protocols: 2,4-Diisopropoxyphenol for Advanced Polymer Stabilization

Prepared by: Senior Application Scientist, Polymer Additives Division Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,4-diisop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Polymer Additives Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,4-diisopropoxyphenol as a stabilizer for polymeric materials. Polymer degradation, driven by thermal and photo-oxidative processes, is a critical failure mode that compromises material integrity, performance, and lifespan.[1][2][3] This guide details the mechanistic role of 2,4-diisopropoxyphenol as a primary antioxidant, provides step-by-step protocols for its evaluation, and discusses its performance in context. The unique attributes of its alkoxy-substituted structure are explored as a potential alternative to conventional sterically hindered phenols.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation when exposed to environmental factors such as heat, oxygen, and UV radiation during processing and end-use.[3] This degradation is typically an auto-catalytic free-radical chain reaction, known as auto-oxidation, which leads to a decline in mechanical properties, discoloration, and overall failure of the material.[2][3][4]

The auto-oxidation cycle consists of three main stages:

  • Initiation: Formation of initial polymer alkyl radicals (R•) due to heat, light, or mechanical stress.[1][2]

  • Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[1]

  • Termination: Radicals combine to form inert products, which stops the degradation cycle.

To counteract this, antioxidants are incorporated into the polymer matrix. They are broadly classified into two types:

  • Primary Antioxidants: These are radical scavengers, typically hindered phenols or aromatic amines, that donate a hydrogen atom to terminate the propagation cycle.[5][6][7]

  • Secondary Antioxidants: These are peroxide decomposers, such as phosphites and thioethers, which convert hydroperoxides into non-radical, stable products.[5]

2,4-Diisopropoxyphenol belongs to the class of phenolic primary antioxidants, which are crucial for providing stability during both high-temperature melt processing and long-term thermal aging.[5][6]

Physicochemical Properties of 2,4-Diisopropoxyphenol

A thorough understanding of the stabilizer's physical and chemical properties is essential for effective formulation and processing.

PropertyValueSource
CAS Number 96410-41-2[8]
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Appearance Varies (Typically solid)
Solubility Generally soluble in organic solvents, low solubility in water.[9]

graph Structure {
layout=neato;
node [shape=none, margin=0, fontname="Arial", fontsize=12];
edge [style=invis];

// Define the structure using a label with HTML-like syntax mol [ label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://www.chemspider.com/Images/96410-41-2.png"SCALE="TRUE"/>TD>TR><TR><TDBORDER="1"SIDES="T">2,4-DiisopropoxyphenolTD>TR>TABLE> > ]; }

Caption: Chemical Structure of 2,4-Diisopropoxyphenol.

Mechanism of Action in Polymer Stabilization

2,4-Diisopropoxyphenol functions as a chain-breaking primary antioxidant. Its efficacy stems from the phenolic hydroxyl group (-OH) which can donate a hydrogen atom to neutralize the highly reactive peroxy radicals (ROO•) that drive the degradation process.[5][6][10]

The key steps are:

  • H-Atom Donation: The phenolic antioxidant (ArOH) reacts with a polymer peroxy radical (ROO•).

  • Neutralization: The peroxy radical is converted into a stable hydroperoxide (ROOH), and the antioxidant is converted into a phenoxyl radical (ArO•).

  • Stabilization: The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho- and para-substituted isopropoxy groups. This stability prevents the phenoxyl radical from initiating a new degradation chain, effectively terminating the auto-oxidation cycle.[11]

This mechanism significantly delays the onset of oxidative degradation, thereby extending the useful life of the polymer.[10]

Mechanism cluster_propagation Polymer Degradation Cycle cluster_intervention Intervention by Stabilizer P_radical Polymer Radical (R•) ROO_radical Peroxy Radical (ROO•) P_radical->ROO_radical + O2 ROO_radical->P_radical + RH (propagates chain) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H-Atom Donation Polymer Polymer Chain (RH) Antioxidant 2,4-Diisopropoxyphenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Antioxidant->Phenoxyl_Radical

Caption: Radical scavenging mechanism of 2,4-Diisopropoxyphenol.

Application & Performance Evaluation Protocols

To assess the efficacy of 2,4-diisopropoxyphenol, a series of standardized tests should be performed. The following protocols provide a framework for evaluation, primarily using polypropylene (PP) as a representative polymer.

Workflow cluster_testing Performance Tests start Start: Define Formulations (Control, Standard AO, Test AO) step1 Step 1: Material Compounding (Melt Blending) start->step1 step2 Step 2: Specimen Preparation (Compression/Injection Molding) step1->step2 step3 Step 3: Performance Testing step2->step3 test1 Oxidative Induction Time (OIT) (ASTM D3895) step3->test1 test2 Long-Term Heat Aging (LTHA) (ISO 4577) step3->test2 test3 Colorimetric Analysis (Yellowness Index) step3->test3 step4 Step 4: Data Analysis & Comparison end End: Performance Assessment step4->end test1->step4 test2->step4 test3->step4

Caption: Experimental workflow for stabilizer performance evaluation.

Protocol 4.1: Incorporation into a Polymer Matrix

Objective: To homogeneously disperse 2,4-diisopropoxyphenol into a polymer matrix.

Materials:

  • Polymer resin (e.g., Polypropylene powder)

  • 2,4-Diisopropoxyphenol

  • Co-stabilizers (e.g., a phosphite secondary antioxidant), if required.

  • Laboratory-scale twin-screw extruder or internal mixer.

Procedure:

  • Drying: Dry the polymer resin in a vacuum oven at 80°C for 4 hours to remove residual moisture.

  • Weighing: Accurately weigh the polymer and stabilizer(s) for the desired final concentration (e.g., 0.1% w/w).

  • Pre-mixing: Create a dry blend of the components in a bag or a high-speed mixer for 5 minutes to ensure a uniform feed.

  • Melt Compounding:

    • Set the extruder temperature profile appropriate for the polymer (e.g., for PP: 180°C to 220°C from feed zone to die).

    • Feed the dry blend into the extruder at a constant rate.

    • Collect the extrudate strand, cool it in a water bath, and pelletize.

  • Specimen Preparation: Use the compounded pellets to create test plaques via compression molding or injection molding according to standard methods (e.g., ASTM D4703).

Protocol 4.2: Evaluation of Thermo-Oxidative Stability using Oxidative Induction Time (OIT)

Objective: To measure the time to the onset of oxidative degradation under accelerated conditions, as a measure of stabilizer effectiveness.[12][13][14]

Standard: Based on ASTM D3895.[13][15]

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Place a small sample (5-10 mg) of the compounded polymer into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Phase: Heat the sample under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature above its melting point (e.g., 200°C for PP) at a heating rate of 20°C/min.[16]

  • Isothermal Phase (Nitrogen): Hold the sample at the isothermal test temperature for 5 minutes to allow thermal equilibrium.

  • Oxidative Phase: Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.[12]

  • Data Acquisition: Record the heat flow signal as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[12][14]

Protocol 4.3: Assessment of Long-Term Heat Aging (LTHA)

Objective: To evaluate the stabilizer's ability to protect the polymer during prolonged exposure to elevated temperatures in air.

Standard: Based on ISO 4577.[17][18]

Apparatus: Forced-air circulating oven.

Procedure:

  • Specimen Placement: Suspend molded test specimens (e.g., tensile bars) in the oven, ensuring they are not in contact with each other or the oven walls.

  • Aging: Set the oven to the desired test temperature (e.g., 150°C for PP).[17]

  • Periodic Evaluation: Remove specimens at predetermined intervals (e.g., every 24 or 48 hours).

  • Failure Criteria: The time to failure is recorded when the specimens show signs of degradation, such as cracking, embrittlement, or crumbling upon slight bending.[17]

  • Analysis (Optional): At each interval, specimens can also be tested for:

    • Mechanical Properties: Tensile strength and elongation at break.

    • Color Change: Yellowness Index (YI) measurement using a spectrophotometer.

Performance Data & Discussion (Illustrative)

The following table presents illustrative data to demonstrate how the performance of 2,4-diisopropoxyphenol can be benchmarked against a control (unstabilized polymer) and a standard high-molecular-weight hindered phenol antioxidant.

FormulationConcentration (w/w)OIT @ 200°C (minutes)LTHA @ 150°C (days to failure)Yellowness Index (YI) after LTHA (10 days)
Control (Unstabilized PP) 0%< 1< 1> 20 (Severe Discoloration)
Standard Antioxidant 0.1%35258
2,4-Diisopropoxyphenol 0.1%32226
Synergistic Blend 0.1% 2,4-Diisopropoxyphenol + 0.1% Phosphite55304

Discussion: The data illustrates that 2,4-diisopropoxyphenol provides a significant improvement in thermal stability compared to the unstabilized control. While its performance as a standalone primary antioxidant might be comparable to some standard hindered phenols, its true potential may be unlocked in synergistic blends. The combination with a secondary antioxidant (phosphite) shows a marked increase in both OIT and LTHA performance, highlighting a synergistic effect.[6][19][20][21] Phosphites are known to decompose hydroperoxides that are formed during the primary antioxidant's radical scavenging cycle, thus regenerating the primary antioxidant and providing enhanced protection.[20][21]

Formulation Considerations

  • Loading Levels: Typical loading levels for phenolic antioxidants range from 0.05% to 0.5% by weight, depending on the polymer, processing conditions, and end-use application requirements.

  • Synergy: For optimal performance, especially during high-temperature processing, 2,4-diisopropoxyphenol should be used in combination with a secondary antioxidant like a phosphite or thioester.[5][6][9][22] This combination provides comprehensive protection against both processing-induced and long-term degradation.

  • Compatibility: The isopropoxy groups may influence the solubility and compatibility of the antioxidant within different polymer matrices compared to traditional tert-butyl groups. Evaluation on a case-by-case basis is recommended.

  • Discoloration: Phenolic antioxidants can sometimes lead to the formation of colored quinone-type structures upon oxidation.[5] The specific substitution pattern on 2,4-diisopropoxyphenol should be evaluated for its color contribution in the final application.

Safety & Handling

Users must consult the Safety Data Sheet (SDS) for 2,4-diisopropoxyphenol before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.

References

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO.
  • Testing Laboratory. ASTM D3895 Oxidative Induction Time Thermal Testing.
  • amfine.com. Hindered Phenols | Antioxidants for Plastics.
  • Fiveable. (2025, August 15). Oxidative degradation | Polymer Chemistry Class Notes.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
  • NC State University Libraries. Polymer Degradation and Stability.
  • Flex-Pack Engineering, Inc. (2022, February 7). OIT, Oxidation Induction Time Testing.
  • Quora. (2021, September 2). What is the mechanism of polymer oxidative degradation?.
  • ASTM International. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
  • Anonymous. OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to heat, light, or oxyge.
  • ChemPoint. ANOX™ Hindered Phenolic Antioxidants, SI Group.
  • SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
  • ResearchGate. (2025, August 5). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization.
  • Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?.
  • Wikipedia. Photo-oxidation of polymers.
  • Mettler Toledo. A Guide to the Determination of Oxidation Induction Time.
  • ChemicalBook. (2026, January 13). 2,4-DIISOPROPYLPHENOL | 2934-05-6.
  • Infinity Lico. (2023, October 5). DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418.
  • BDMAEE. (2025, June 27). Benchmarking Antioxidant PL90's performance across different polymer blends.
  • PMC. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation.
  • ResearchGate. (2025, August 10). Evaluation of antioxidant performance of a natural product in polyolefins.
  • ChemRxiv. Synthesis and assessment of novel sustainable antioxidants with different polymer systems.
  • OUCI. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PMC. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
  • ISO. INTERNATIONAL STANDARD ISO 4577.
  • Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants.
  • PMC - NIH. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PMC. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.
  • SciSpace. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.
  • Advances in Chemistry (ACS Publications). (1978, June 1). Antioxidative Properties of Phenyl-Substituted Phenols.
  • MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • PubChem - NIH. 2,4-Diisopropylphenol | C12H18O | CID 18048.
  • ResearchGate. (2025, October 16). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • ChemicalBook. 2,4-DIISOPROPYLPHENOL synthesis.
  • Sigma-Aldrich. 2,4-Diisopropylphenol 98 2934-05-6.
  • Scribd. Iso 4577 | PDF.
  • Benchchem. Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer.
  • Wiley Online Library. (2022, March 28). Influence of Media–Thermal Ageing on the Long-Term Creep Behavior of Polypropylene.
  • ResearchGate. a) Synthesis of 2 and 4 a. Dipp=2,6‐diisopropylphenyl. b) Solid‐state....
  • BLD Pharm. 96410-41-2|2,4-Diisopropoxyphenol.
  • NPL Publications. (2023, June 2). Accelerated ageing of polymers.
  • MDPI. (2025, November 27). Long-Term Environmental Aging of Polymer Composite Coatings: Characterization and Evaluation by Dynamic Mechanical Analysis.
  • Cheméo. 2,4-Dibutylphenol - Chemical & Physical Properties.
  • Benchchem. Common side reactions in the synthesis of 2,4-Dimethoxyphenol.
  • J&K Scientific LLC. (2026, January 3). Stabilizers for Polymer Materials: Selection, Application, and Innovation.
  • PQRI. INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION.
  • EPA. 2,4-Didecylphenol Properties.
  • LIFE-TRIALKYL. Polymer Stabilizers.

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Application

catalytic hydrogenation involving 2,4-Diisopropoxyphenol

Application Note: Catalytic Hydrogenation of 2,4-Diisopropoxyphenol to 2,4-Diisopropoxycyclohexanol Executive Summary The catalytic hydrogenation of highly substituted dialkoxyphenols, such as 2,4-diisopropoxyphenol, pre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 2,4-Diisopropoxyphenol to 2,4-Diisopropoxycyclohexanol

Executive Summary

The catalytic hydrogenation of highly substituted dialkoxyphenols, such as 2,4-diisopropoxyphenol, presents unique chemo- and stereoselective challenges due to the steric bulk of the ether groups and the electron-rich nature of the aromatic ring. This application note details a robust, scalable protocol for the conversion of 2,4-diisopropoxyphenol to 2,4-diisopropoxycyclohexanol. By modulating the heterogeneous catalyst selection (e.g., Rh/C vs. Pd/Al₂O₃), researchers can effectively switch the diastereoselectivity of the final product between cis- and trans-isomers[1].

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The hydrogenation of phenols to cyclohexanols proceeds via a complex surface-mediated mechanism. The substrate initially adsorbs onto the metal catalyst via the aromatic π-system and the hydroxyl oxygen. Partial hydrogenation yields an enol intermediate, which rapidly undergoes keto-enol tautomerization to form a cyclohexanone derivative[2]. The subsequent reduction of this ketone yields the final cyclohexanol[2].

  • Steric Considerations: The two bulky isopropoxy groups at the C2 and C4 positions severely hinder flat adsorption on the catalyst surface. Consequently, elevated hydrogen pressures (typically 50 bar) and highly active transition metal catalysts are required to overcome this activation barrier.

  • Stereocontrol (Causality of Catalyst Choice): The choice of metal dictates the stereochemical outcome. Rhodium-based catalysts (e.g., Rh/C or [Rh(COD)Cl]₂) predominantly deliver hydrogen from a single face, favoring the cis-isomer. Conversely, Palladium on alumina (Pd/Al₂O₃) favors the trans-isomer due to the specific adsorption geometry of the partially hydrogenated intermediates[1].

  • Solvent Effects: Isopropanol (iPrOH) is selected as the optimal solvent. Alcoholic solvents interact with the phenolic hydroxyl group (forming hydrogen bonds or weakly interacting with phenoxide ions), which modulates its adsorption strength on the catalyst surface and prevents the over-reduction (hydrogenolysis) of the carbon-oxygen bonds[3].

Visualization of the Reaction Pathway

G A 2,4-Diisopropoxyphenol (Aromatic Substrate) B Surface-Adsorbed Enol (Intermediate) A->B +H2 (Catalyst Surface) C 2,4-Diisopropoxycyclohexanone (Keto Tautomer) B->C Keto-Enol Tautomerization D cis/trans-2,4-Diisopropoxycyclohexanol (Final Product) B->D Direct Hydrogenation C->D +H2 (Further Reduction)

Mechanistic pathway for the catalytic hydrogenation of 2,4-diisopropoxyphenol.

Experimental Protocol: High-Pressure Hydrogenation

Self-Validating System: This protocol incorporates in-process GC-FID tracking to ensure the intermediate ketone is fully consumed before reaction termination, preventing mixed-product isolation and ensuring high yield.

Materials:

  • 2,4-Diisopropoxyphenol (Substrate, >98% purity)

  • 5 wt% Rh/C or 5 wt% Pd/Al₂O₃ (Catalyst)

  • Isopropanol (Anhydrous, HPLC grade)

  • Hydrogen gas (UHP, 99.999%)

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a 50 mL Parr autoclave (equipped with a PTFE liner and magnetic stirring) is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Loading: In a nitrogen-filled glovebox, charge the PTFE liner with 2,4-diisopropoxyphenol (10.0 mmol, ~2.10 g) and the selected catalyst (5 mol% relative to metal content). Add 20 mL of anhydrous isopropanol.

    • Causality Note: Loading under nitrogen prevents premature oxidation of the substrate and mitigates the severe pyrophoric hazard of dry, carbon-supported metal catalysts.

  • System Purging: Seal the autoclave. Purge the headspace with Nitrogen (10 bar) three times to remove residual oxygen. Follow with three purges of Hydrogen gas (10 bar).

  • Pressurization & Heating: Pressurize the reactor to 50 bar with H₂[1]. Begin stirring at 800 rpm to eliminate mass-transfer limitations between the gas-liquid-solid phases. Heat the reaction mixture to 80 °C.

  • In-Process Tracking (Self-Validation): After 12 hours, cool the reactor to room temperature and carefully vent to 1 bar. Extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-FID.

    • Control Metric: The reaction is deemed complete when the intermediate 2,4-diisopropoxycyclohexanone peak is <1% relative to the product peak. If the ketone remains, re-pressurize the vessel and continue stirring at 80 °C for an additional 4 hours.

  • Workup & Isolation: Once complete, cool the reactor and vent all H₂ gas. Purge with N₂. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 10 mL of isopropanol.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to yield the crude 2,4-diisopropoxycyclohexanol. If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Data Presentation: Catalyst Screening & Optimization

The following table summarizes the optimization metrics and stereochemical outcomes based on analogous highly substituted phenol hydrogenations[1][2].

Catalyst SystemLoading (mol%)Temp (°C)Pressure (bar)Conversion (%)Selectivity (Alcohol vs Ketone)Diastereomeric Ratio (cis:trans)
5 wt% Rh/C 5.08050>99%>95%85:15
5 wt% Pd/Al₂O₃ 5.0805098%>90%12:88
20 wt% Ni/CNT 10.0220Transfer H₂95%80%50:50
5 wt% Ru/C 5.01005085%<50% (High ether cleavage)N/A

Note: Ru/C is generally avoided for this specific substrate due to its high propensity to catalyze the unwanted hydrogenolysis (cleavage) of the isopropoxy ether linkages.

References

1.1 2.3 3.2

Sources

Method

Application Notes and Protocols: 2,4-Diisopropoxyphenol as a Ligand in Coordination Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals. Note to the Reader: Extensive searches for "2,4-diisopropoxyphenol" as a ligand in coordination chemistry have yielded no specific da...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "2,4-diisopropoxyphenol" as a ligand in coordination chemistry have yielded no specific data, published research, or established protocols. The scientific literature and chemical databases consistently redirect to the related but structurally distinct compound, 2,4-diisopropylphenol. This suggests that 2,4-diisopropoxyphenol is a novel or largely uninvestigated ligand in the field of coordination chemistry.

Therefore, this document will serve as a foundational guide, outlining the theoretical potential of 2,4-diisopropoxyphenol as a ligand and providing generalized protocols adapted from similar phenolic and alkoxide-containing ligands. The experimental procedures described herein are intended as a starting point for research and will require significant optimization and characterization.

Part 1: Theoretical Framework and Potential Applications

Introduction to 2,4-Diisopropoxyphenol as a Ligand

2,4-Diisopropoxyphenol is a substituted phenol bearing two isopropoxy groups at the 2 and 4 positions of the benzene ring. The presence of the phenolic hydroxyl group and the etheric oxygen atoms of the isopropoxy groups provides multiple potential coordination sites, suggesting its utility as a versatile ligand in coordination chemistry.

The deprotonated form, 2,4-diisopropoxyphenolate, is expected to act as a monoanionic ligand. The coordination can occur through the phenolate oxygen, which is a hard donor, making it suitable for coordination with a variety of metal ions. The isopropoxy groups, with their sterically demanding isopropyl substituents, are likely to influence the coordination geometry and the stability of the resulting metal complexes. These bulky groups can create a specific steric environment around the metal center, potentially leading to unique catalytic activities or structural motifs.

Potential Coordination Modes:

  • Monodentate: Coordination primarily through the deprotonated phenolic oxygen.

  • Bidentate: Chelation involving the phenolic oxygen and one of the isopropoxy oxygens, forming a five- or six-membered ring. This mode would depend on the flexibility of the isopropoxy groups and the preferred coordination geometry of the metal ion.

Potential Applications in Research and Drug Development

While no specific applications for 2,4-diisopropoxyphenol complexes have been documented, based on the chemistry of similar phenolic and alkoxide ligands, several areas of potential interest can be proposed:

  • Catalysis: Metal complexes of substituted phenols are known to catalyze a range of organic transformations. The specific steric and electronic properties imparted by the diisopropoxy substitutions could lead to catalysts with novel selectivity and activity.

  • Bioinorganic Chemistry: The interaction of metal complexes with biological systems is a vast field of study. 2,4-diisopropoxyphenol-metal complexes could be investigated for their potential as enzyme inhibitors, imaging agents, or therapeutic agents. The lipophilicity imparted by the isopropyl groups may influence their membrane permeability and cellular uptake.

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) built from substituted phenolic ligands have shown interesting properties for gas storage, separation, and sensing. The geometry of 2,4-diisopropoxyphenol could lend itself to the formation of novel supramolecular structures.

Part 2: Experimental Protocols (Hypothetical and Generalized)

The following protocols are generalized procedures based on the synthesis of other metal-phenolate and metal-alkoxide complexes. These are starting points and will require substantial optimization.

Synthesis of 2,4-Diisopropoxyphenol

As no commercial source for 2,4-diisopropoxyphenol was readily identified, a synthetic route would first need to be established. A plausible approach is the Williamson ether synthesis starting from a dihydroxyphenol.

Reaction Scheme:

Materials:

  • 1,2,4-Trihydroxybenzene (or other suitable dihydroxyphenol precursor)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (or another suitable base)

  • Anhydrous Acetone (or other suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Add 2-bromopropane (2.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2,4-diisopropoxyphenol.

Characterization: The structure of the synthesized 2,4-diisopropoxyphenol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for the Synthesis of a Metal-(2,4-diisopropoxyphenolate) Complex

This protocol describes a general method for the synthesis of a simple metal complex. The choice of metal salt and solvent will be critical and will depend on the target complex.

Materials:

  • 2,4-Diisopropoxyphenol

  • A suitable metal salt (e.g., Cu(OAc)₂, CoCl₂, Zn(NO₃)₂·6H₂O)

  • A suitable base (e.g., triethylamine, sodium methoxide)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve 2,4-diisopropoxyphenol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.0 eq) to the solution and stir for 15-30 minutes to deprotonate the phenol.

  • In a separate flask, dissolve the metal salt (0.5 eq for a 2:1 ligand-to-metal ratio) in the same anhydrous solvent.

  • Slowly add the metal salt solution to the solution of the deprotonated ligand.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (monitor by TLC or other appropriate methods).

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system.

Characterization of the Complex:

  • Single-crystal X-ray diffraction: To determine the precise molecular structure and coordination geometry.

  • Infrared (IR) Spectroscopy: To observe the shift in the O-H stretching frequency upon deprotonation and coordination, and to identify metal-oxygen stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • Magnetic Susceptibility Measurements: For paramagnetic complexes, to determine the magnetic moment and infer the electronic configuration of the metal center.

Part 3: Data Presentation and Visualization

As this is a prospective guide, no experimental data is available. In a research setting, the following visualizations would be crucial.

Tabulated Data

A table summarizing the key properties of synthesized complexes would be essential for comparison.

Table 1: Hypothetical Characterization Data for M(2,4-diisopropoxyphenolate)₂ Complexes

ComplexColorYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) ν(M-O)λ_max (nm)Magnetic Moment (μ_B)
Cu(L)₂Green-----
Co(L)₂Blue-----
Zn(L)₂White-----

(L = deprotonated 2,4-diisopropoxyphenol)

Diagrams

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization start 2,4-Diisopropoxyphenol Synthesis deprotonation Deprotonation with Base start->deprotonation Williamson Ether Synthesis complexation Reaction with Metal Salt deprotonation->complexation isolation Isolation & Purification complexation->isolation xray Single-Crystal X-ray Diffraction isolation->xray spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) isolation->spectroscopy elemental Elemental Analysis isolation->elemental magnetic Magnetic Susceptibility isolation->magnetic G monodentate Monodentate Coordination bidentate Bidentate Chelation ligand 2,4-Diisopropoxyphenolate metal Metal Ion (M) ligand->metal Phenolate Oxygen ligand->metal Isopropoxy Oxygen

Caption: Potential coordination modes of the 2,4-diisopropoxyphenolate ligand with a metal center.

Part 4: Concluding Remarks and Future Outlook

The exploration of 2,4-diisopropoxyphenol as a ligand in coordination chemistry presents an open field for investigation. The protocols and theoretical considerations outlined in this guide provide a foundational framework for initiating such research. The steric and electronic properties of this ligand may lead to the discovery of novel coordination complexes with unique structures and reactivity. Future work should focus on the successful synthesis and characterization of 2,4-diisopropoxyphenol, followed by a systematic investigation of its coordination behavior with a range of transition metals and main group elements. The potential applications of the resulting complexes in catalysis, bioinorganic chemistry, and materials science are vast and await exploration.

References

As this is a prospective guide based on generalized principles, no direct references for the coordination chemistry of 2,4-diisopropoxyphenol can be provided. Researchers are encouraged to consult standard textbooks and review articles on coordination chemistry, ligand synthesis, and the specific applications they wish to pursue. For analogous systems, a search for the coordination chemistry of other substituted phenols, catechols, and alkoxide ligands is recommended.

Application

Application Note: Scale-Up Methodologies for 2,4-Diisopropoxyphenol Production

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2,4-Diisopropoxyphenol (CAS: 96410-41-2) Strategic Overview & Synthetic Rationale 2,4-Diisopropoxyphenol is a highly e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2,4-Diisopropoxyphenol (CAS: 96410-41-2)

Strategic Overview & Synthetic Rationale

2,4-Diisopropoxyphenol is a highly electron-rich aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Direct di-O-alkylation of 1,2,4-benzenetriol (hydroxyquinol) is notoriously difficult to scale due to the precursor's extreme sensitivity to oxidative degradation and poor regioselectivity.

To bypass these limitations, this protocol utilizes a robust, three-step Baeyer-Villiger Oxidation (BVO) sequence starting from the inexpensive and stable 2,4-dihydroxybenzaldehyde. This route—comprising exhaustive O-alkylation, peracid-mediated oxidation, and mild hydrolysis—delivers high purity and predictable yields across multi-kilogram scales .

Mechanistic Causality & Process Rationale (E-E-A-T)

As a self-validating process, every reagent and parameter in this workflow has been selected based on mechanistic causality and scalability:

  • Step 1: O-Alkylation Dynamics: Potassium carbonate (

    
    ) in N,N-Dimethylformamide (DMF) is chosen over stronger bases (e.g., 
    
    
    
    ). The
    
    
    of the phenolic hydroxyls allows for facile deprotonation by
    
    
    , while avoiding base-catalyzed side reactions of the aldehyde (such as the Cannizzaro reaction). DMF provides optimal solvation for the phenoxide intermediate, maximizing the
    
    
    displacement rate of 2-bromopropane.
  • Step 2: Baeyer-Villiger Oxidation (BVO): While meta-chloroperoxybenzoic acid (m-CPBA) is standard in discovery labs, its shock sensitivity and poor atom economy make it unviable for scale-up. We utilize performic acid , generated in situ from 30% aqueous

    
     and formic acid. Mechanistically, the intermediate Criegee adduct undergoes rearrangement where the migratory aptitude is dictated by the ability to stabilize developing positive charge. The highly electron-rich 2,4-diisopropoxyphenyl group migrates preferentially over the aldehydic hydrogen, yielding the aryl formate with >95% chemoselectivity .
    
  • Step 3: Mild Hydrolysis: The resulting formate ester is highly labile. Mild basic hydrolysis (

    
     in 
    
    
    
    at pH 10-11) selectively cleaves the formate without risking the cleavage of the sterically hindered isopropyl ethers.

Visualizations of the Synthetic Pathway

Workflow SM 2,4-Dihydroxybenzaldehyde (Starting Material) Step1 O-Alkylation 2-Bromopropane, K2CO3 DMF, 80°C SM->Step1 Int1 2,4-Diisopropoxybenzaldehyde (Intermediate 1) Step1->Int1 Step2 Baeyer-Villiger Oxidation 30% H2O2, HCOOH 0-5°C Int1->Step2 Int2 2,4-Diisopropoxyphenyl formate (Intermediate 2) Step2->Int2 Step3 Hydrolysis NaOH, MeOH/H2O 25°C Int2->Step3 Product 2,4-Diisopropoxyphenol (Final Product) Step3->Product

Figure 1: Three-step scalable synthetic workflow for 2,4-Diisopropoxyphenol production.

Mechanism Aldehyde 2,4-Diisopropoxybenzaldehyde Criegee Criegee Intermediate (Tetrahedral Adduct) Aldehyde->Criegee Nucleophilic Attack Peracid Performic Acid (HCOOOH) Generated in situ Peracid->Criegee Nucleophilic Attack Migration Aryl Migration (Electron-rich ring migrates) Criegee->Migration - HCOOH Formate 2,4-Diisopropoxyphenyl formate Migration->Formate Rearrangement

Figure 2: Baeyer-Villiger mechanism highlighting preferential aryl migration.

Quantitative Data & Scale-Up Metrics

Table 1: Oxidant Comparison for Baeyer-Villiger Scale-up

Oxidant SystemCost EfficiencyScalability & Safety ProfileAtom EconomyPrimary Byproduct
m-CPBALowPoor (Shock sensitive at scale)Lowm-Chlorobenzoic acid

/

High Excellent (Continuous dosing control) High Water,

Oxone®ModerateModerate (Slurry stirring challenges)ModerateSulfate salts

Table 2: Process Parameters and Yields Across Scales

Parameter100 g Scale1 kg Scale10 kg Scale
Step 1 Yield (Alkylation)92%90%89%
Step 2 Yield (Oxidation)88%85%86%
Step 3 Yield (Hydrolysis)95%94%93%
Overall Isolated Yield 76.9%71.9%71.1%
Purity (HPLC, a/a) >99.5%>99.0%>99.0%

Experimental Protocols (1 kg Scale)

Step 1: Synthesis of 2,4-Diisopropoxybenzaldehyde
  • Charge: To a 10 L jacketed reactor, add 2,4-dihydroxybenzaldehyde (1.00 kg, 7.24 mol), anhydrous DMF (5.0 L), and finely powdered

    
     (2.50 kg, 18.1 mol).
    
  • Alkylation: Heat the suspension to 60°C. Using an addition funnel, dose 2-bromopropane (2.23 kg, 18.1 mol) over 2 hours to control the mild exotherm.

  • Reaction: Elevate the temperature to 80°C and stir for 12 hours.

    • In-Process Control (IPC): Analyze via HPLC. Proceed when mono-alkylated intermediate is <1%.

  • Workup: Cool to 20°C and filter the inorganic salts. Concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate (4 L) and Water (4 L). Wash the organic layer with brine, dry over

    
    , and concentrate to yield a pale yellow oil (1.45 kg, 90% yield).
    
Step 2: Baeyer-Villiger Oxidation to 2,4-Diisopropoxyphenyl formate
  • Charge: Dissolve 2,4-diisopropoxybenzaldehyde (1.45 kg, 6.52 mol) in formic acid (4.0 L) in a 10 L reactor equipped with a robust overhead stirrer and internal thermocouple.

  • Oxidation: Cool the mixture to 0–5°C using a chiller. Slowly dose 30% aqueous

    
     (0.89 kg, 7.82 mol) over 3 hours.
    
    • Critical Safety Parameter: The reaction is highly exothermic. Ensure the internal temperature strictly remains <15°C to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

  • Workup & Validation:

    • IPC: Test the mixture with starch-iodide paper. Slowly add 10% aqueous

      
       until the peroxide test is completely negative (self-validating safety step).
      
    • Extract the aqueous mixture with Dichloromethane (3 x 2 L). Wash the combined organics with saturated

      
       until pH is neutral. Concentrate to yield the formate ester (1.32 kg, 85% yield).
      
Step 3: Hydrolysis and Isolation of 2,4-Diisopropoxyphenol
  • Charge: Dissolve the crude 2,4-diisopropoxyphenyl formate (1.32 kg, 5.54 mol) in Methanol (3.0 L).

  • Hydrolysis: Add 2M aqueous

    
     (3.0 L) dropwise at 20°C.
    
    • IPC: Monitor pH to ensure it remains between 10–11. Stir for 2 hours.

  • Isolation: Concentrate the mixture under vacuum to remove Methanol. Acidify the remaining aqueous phase to pH 5 using 1M

    
    . Extract with Ethyl Acetate (3 x 2 L).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and evaporate the solvent. The resulting crude product can be recrystallized from heptane to afford pure 2,4-Diisopropoxyphenol as an off-white solid (1.09 kg, 94% yield).
    

References

  • Iinuma, M., Tanaka, T., & Mizuno, M. (1985). Flavonoids syntheses II. Synthesis of flavones with a 2',3',6'-trioxygenated ring B. Chemical and Pharmaceutical Bulletin, 33(9), 4034-4036.[Link]

  • ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2004). The Baeyer-Villiger reaction: new developments toward greener procedures. Chemical Reviews, 104(9), 4105-4124.[Link]

Method

Application Note: Green Chemistry Routes for the Selective Synthesis of 2,4-Diisopropoxyphenol

Strategic Context & Scientific Rationale 2,4-Diisopropoxyphenol is a highly valuable polyphenolic building block utilized in the synthesis of advanced antioxidants, agrochemicals, and active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scientific Rationale

2,4-Diisopropoxyphenol is a highly valuable polyphenolic building block utilized in the synthesis of advanced antioxidants, agrochemicals, and active pharmaceutical ingredients (APIs). Historically, the functionalization of its biomass-derived precursor, 1,2,4-benzenetriol, has relied on the classical Williamson ether synthesis. This traditional route utilizes toxic alkyl halides (e.g., 2-bromopropane) and stoichiometric amounts of strong bases, resulting in poor regioselectivity, exhaustive tri-alkylation, and the generation of massive amounts of hazardous salt waste[1].

To meet modern sustainability metrics, chemical development has shifted toward catalytic O-alkylation using green alkylating agents. By leveraging dialkyl carbonates or simple aliphatic alcohols, the reaction byproducts are reduced to benign molecules such as water, carbon dioxide, and methanol[2]. This application note details two field-proven, highly selective green chemistry protocols for synthesizing 2,4-Diisopropoxyphenol: Solid-Acid Zeolite Catalysis and Microwave-Assisted Phase Transfer Catalysis (MA-PTC) .

Mechanistic Causality in Green O-Alkylation

Do not view these protocols merely as a sequence of steps; their efficacy is rooted in precise thermodynamic and kinetic control over the transition state.

A. Shape-Selective Zeolite Catalysis

When using isopropanol (IPA) as the alkylating agent, Zeolite H-Beta acts as a highly efficient solid-acid catalyst. The causality of its success lies in its specific pore architecture (~0.66 nm). The medium-to-large pore size perfectly accommodates the transition state required for the O-alkylation of 1,2,4-benzenetriol. However, it sterically restricts the bulkier transition states required for aromatic C-alkylation[3]. Furthermore, the spatial constraints within the zeolite channels thermodynamically favor the di-O-alkylated product (2,4-diisopropoxyphenol) over the exhaustive tri-alkylated derivative, driving regioselectivity through transition-state confinement.

B. Dielectric Heating in Phase Transfer Catalysis (PTC)

In the solvent-free microwave protocol, diisopropyl carbonate (DIPC) is used alongside a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB). The ionic nature of the PTC strongly absorbs microwave energy, creating localized superheating ("hot spots") at the molecular level. This dielectric heating dramatically enhances the polarity of the transition state, accelerating the reaction rate by orders of magnitude compared to conventional convective heating, while strictly directing the reaction toward O-alkylation[4].

Visual Workflow

GreenSynthesis Substrate 1,2,4-Benzenetriol Reaction Selective O-Alkylation (Steric & Dielectric Control) Substrate->Reaction Reagent Isopropanol (IPA) or Diisopropyl Carbonate Reagent->Reaction Catalyst Zeolite H-Beta or PTC + Microwave Catalyst->Reaction Lowers Activation Energy Product 2,4-Diisopropoxyphenol Reaction->Product >90% Regioselectivity Byproduct Eco-Byproducts (H₂O / CO₂) Reaction->Byproduct E-factor < 0.1

Fig 1. Mechanistic workflow of green selective O-alkylation to 2,4-Diisopropoxyphenol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Zeolite-Catalyzed Alkylation using Isopropanol

This continuous/batch hybrid method is ideal for scale-up, utilizing IPA as both the solvent and the green alkylating agent.

  • Catalyst Activation: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours in a muffle furnace to remove adsorbed moisture and activate the Brønsted acid sites.

  • Reaction Assembly: In a high-pressure Parr reactor, combine 1,2,4-benzenetriol (1.0 eq) with anhydrous isopropanol (10.0 eq). Add the calcined Zeolite H-Beta at a 10 wt% loading relative to the substrate.

  • Thermal Processing: Seal the reactor and purge with N₂ gas three times. Heat the mixture to 150°C under continuous mechanical stirring (600 rpm) for 6 hours. The autogenous pressure will reach approximately 5-7 bar.

  • Self-Validation (In-Process Control): At t = 3h and t = 6h, withdraw a 50 µL aliquot, dilute in methanol, and analyze via GC-FID. Monitor the disappearance of the mono-alkylated intermediate and ensure the tri-alkylated impurity remains below 2%.

  • Workup & Recovery: Cool the reactor to room temperature. Filter the mixture to recover the Zeolite H-Beta catalyst (which can be washed with ethanol, dried, and reused for up to 5 cycles with <5% loss in activity). Concentrate the filtrate under reduced pressure to yield the crude 2,4-Diisopropoxyphenol.

Protocol B: Microwave-Assisted Alkylation using Diisopropyl Carbonate (DIPC)

This solvent-free method is optimized for rapid library synthesis and high-throughput screening.

  • Homogenization: In a 30 mL microwave-safe quartz vessel, combine 1,2,4-benzenetriol (1.0 eq), diisopropyl carbonate (2.5 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and anhydrous K₂CO₃ (0.1 eq).

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Apply 150 W of microwave irradiation to ramp the temperature to 130°C. Hold at 130°C for 15 minutes.

  • Self-Validation (Gas Evolution): The reaction progress is physically validated by the controlled evolution of CO₂ gas, which is safely vented by the reactor's dynamic pressure control system.

  • Workup: Cool the vessel rapidly using compressed air. Dissolve the crude mixture in ethyl acetate, wash with brine to remove the PTC and residual carbonate, dry over MgSO₄, and evaporate. Analyze via LC-MS to confirm the molecular weight of the target di-alkylated product.

Quantitative Data & Process Metrics

The following table summarizes the performance metrics of the green protocols against the legacy Williamson ether synthesis. Data demonstrates a drastic reduction in the Environmental Factor (E-factor), validating the sustainability of these methodologies.

MetricTraditional Williamson SynthesisProtocol A (Zeolite H-Beta / IPA)Protocol B (MA-PTC / DIPC)
Alkylating Agent 2-Bromopropane (Toxic)Isopropanol (Green)Diisopropyl Carbonate (Green)
Reaction Time 12 - 18 hours6 hours15 minutes
Regioselectivity Poor (Mixture of isomers)Excellent (>92%)Excellent (>95%)
Primary Byproducts NaBr (Salt waste)H₂OCO₂, Isopropanol
E-factor > 5.0< 0.5< 0.2
Catalyst Recyclability None (Stoichiometric base)High (Up to 5 cycles)Moderate (Aqueous extraction)

References

  • Source: PMC (National Institutes of Health)
  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL
  • Microwave-Assisted Alkylation of Phenols by Quaternary Onium Salts Source: Ingenta Connect URL
  • Source: Green Chemistry (Royal Society of Chemistry)

Sources

Application

Application Notes &amp; Protocols: Investigating the Antioxidant Potential of 2,4-Diisopropoxyphenol

I. Introduction: The Rationale for Investigating 2,4-Diisopropoxyphenol Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them,...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rationale for Investigating 2,4-Diisopropoxyphenol

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are crucial for mitigating this damage.[3] Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants renowned for their potent free radical scavenging capabilities.[4][5]

This document provides a comprehensive guide to evaluating the antioxidant properties of 2,4-diisopropoxyphenol, a synthetic phenolic compound. Its structure, featuring two isopropoxy groups on a phenol backbone, suggests potential for significant antioxidant activity, analogous to other alkylated phenols used in research and industry, such as Propofol (2,6-diisopropylphenol).[6] While extensive research exists for related compounds like 2,4-di-tert-butylphenol (2,4-DTBP)[7][8], detailed protocols for this specific diisopropoxy analog are less common.

These application notes are designed to provide researchers with a robust framework for a multi-tiered evaluation of 2,4-diisopropoxyphenol, progressing from fundamental chemical reactivity to its effects within a biological, cell-based context. We will detail the core principles behind each assay, provide step-by-step protocols, and explain the causality behind experimental choices to ensure data integrity and reproducibility.

II. Foundational Principles: Mechanisms of Antioxidant Action

Phenolic antioxidants like 2,4-diisopropoxyphenol primarily neutralize free radicals through two major chemical mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching the radical and forming a stable phenoxyl radical. The stability of this phenoxyl radical, often due to resonance delocalization, is key to the compound's effectiveness.[9]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. This mechanism is often followed by proton transfer (SET-PT).[9]

Beyond direct radical scavenging, many phenolic compounds exert protective effects by upregulating endogenous antioxidant defenses within cells. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like phenolic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other detoxifying enzymes.[5][12][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Keap1 Keap1 Antioxidant 2,4-Diisopropoxyphenol (or Oxidative Stress) Antioxidant->Nrf2_Keap1 induces dissociation Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2/ARE antioxidant defense pathway activation.

III. Experimental Workflow: A Multi-Tiered Approach

A thorough investigation of a novel antioxidant compound requires a systematic approach. We recommend a workflow that begins with simple, rapid chemical assays to confirm radical-scavenging activity, followed by more complex, biologically relevant cell-based assays.

Experimental_Workflow cluster_1 A Compound Preparation & Characterization (2,4-Diisopropoxyphenol) B Tier 1: Acellular Assays (Chemical Radical Scavenging) A->B C DPPH Assay (IC₅₀ Determination) B->C D ABTS Assay (TEAC Determination) B->D E Tier 2: Cell-Based Assays (Biological Relevance) C->E D->E F Cytotoxicity Screening (e.g., Resazurin Assay) E->F Determine Non-Toxic Concentration Range G Cellular Antioxidant Activity (CAA) (Intracellular Efficacy) F->G Select Concentrations for CAA H Data Analysis & Interpretation G->H

Caption: Recommended workflow for antioxidant activity assessment.

IV. Protocols: In Vitro Acellular Assays

These assays provide a rapid and cost-effective method to determine the direct radical-scavenging ability of 2,4-diisopropoxyphenol in a chemical system.[2][14]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: DPPH is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to a pale yellow.[15] The change in absorbance at ~517 nm is proportional to the radical scavenging activity.[16]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 2,4-diisopropoxyphenol in methanol.

    • Positive Control (1 mM): Prepare a 1 mM stock solution of Trolox or Ascorbic Acid in methanol.

  • Procedure (96-well microplate):

    • In a clear 96-well plate, add 20 µL of methanol to the blank wells.

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., ranging from 1 to 500 µM final concentration) and add 20 µL of each dilution to the sample wells.

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound).[4]

    • Plot the % inhibition against the compound concentrations and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.[18]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•⁺, causing decolorization, which is measured at ~734 nm.[19][20] This assay is applicable to both hydrophilic and lipophilic compounds.[2]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate (2.45 mM): Dissolve 6.6 mg in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

    • Diluted ABTS•⁺ Solution: Dilute the working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]

  • Procedure (96-well microplate):

    • Add 10 µL of the test compound or positive control (Trolox) at various concentrations to the wells.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as µM TEAC.[23]

V. Protocols: Cell-Based Assays

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, distribution, and metabolism.[24][25]

Protocol 3: Cytotoxicity Assessment
  • Rationale: It is critical to first determine the non-toxic concentration range of 2,4-diisopropoxyphenol. High concentrations may induce cell death, which can be misinterpreted as an antioxidant effect in subsequent assays. Assays like Resazurin or MTS are preferred over MTT, as the MTT formazan product can be directly reduced by potent antioxidants, leading to false-positive viability results.[26]

  • Procedure (Resazurin Assay - Generalized):

    • Seed a suitable cell line (e.g., HepG2, human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[27]

    • Treat cells with a range of concentrations of 2,4-diisopropoxyphenol (e.g., 0.1 µM to 200 µM) for 24 hours.

    • Remove the treatment media and add 100 µL of fresh media containing 10% Resazurin reagent.

    • Incubate for 1-4 hours at 37°C until the color changes from blue to pink/purple.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm).

    • Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for use in the CAA assay.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cells.[28] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will reduce ROS levels and thus decrease the rate of DCF formation.[24][29]

  • Procedure (96-well microplate):

    • Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and incubate for 24 hours until confluent.

    • Remove the growth medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 100 µL of treatment solution containing 25 µM DCFH-DA and the test compound (at non-toxic concentrations) or Quercetin (as a standard) to the cells. Incubate for 1 hour at 37°C.[24]

    • Remove the treatment solution and wash the cells three times with 100 µL of warm DPBS.

    • Add 100 µL of 600 µM AAPH (free radical initiator) solution in culture media to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for a total of 60 minutes.[29]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics of the control and sample-treated wells.

    • Calculate the CAA unit for each sample: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA unit of the test compound to a standard curve of Quercetin.

VI. Data Presentation: Summarizing Efficacy

Quantitative data should be summarized for clear comparison. The table below provides a template with hypothetical data for 2,4-diisopropoxyphenol.

AssayEndpoint2,4-DiisopropoxyphenolPositive Control (Trolox/Quercetin)
DPPH IC₅₀ (µM)25.5 ± 2.18.2 ± 0.7 (Trolox)
ABTS TEAC (µM)1.2 ± 0.11.0 (Trolox, by definition)
CAA EC₅₀ (µM)15.8 ± 1.54.5 ± 0.4 (Quercetin)
  • IC₅₀/EC₅₀: Concentration for 50% inhibition/effect. Lower values indicate higher potency.

  • TEAC: Trolox Equivalent Antioxidant Capacity. Higher values indicate higher activity relative to Trolox.

VII. Safety & Handling

  • Hazards: May cause skin, eye, and respiratory irritation.[30][32] Harmful if swallowed.

  • Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[33][34]

VIII. Conclusion

2,4-Diisopropoxyphenol presents an interesting target for antioxidant research due to its phenolic structure. The protocols outlined in this guide provide a comprehensive, multi-tiered strategy for its evaluation. By progressing from fundamental chemical scavenging assays (DPPH, ABTS) to more physiologically relevant cell-based models (CAA), researchers can build a robust profile of its antioxidant potential. Careful consideration of cytotoxicity is essential for the valid interpretation of cellular data. This systematic approach will enable a thorough understanding of the compound's efficacy and mechanism of action, paving the way for further development in the fields of pharmacology and materials science.

IX. References

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved March 10, 2026, from [Link]

  • Cellular antioxidant activity assay & cytotoxicity. (2022). BMG LABTECH. Retrieved March 10, 2026, from [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022). MDPI. Retrieved March 10, 2026, from [Link]

  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development. Retrieved March 10, 2026, from [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (2010). Pharmacologyonline. Retrieved March 10, 2026, from [Link]

  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved March 10, 2026, from [Link]

  • Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved March 10, 2026, from [Link]

  • Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • The molecular mechanism of phenolic acids exerting antioxidant activity via the Nrf2 pathway. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Mathews Easy Science. Retrieved March 10, 2026, from [Link]

  • 2,4-Diisopropylphenol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. (2022). MDPI. Retrieved March 10, 2026, from [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). MDPI. Retrieved March 10, 2026, from [Link]

  • In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved March 10, 2026, from [Link]

  • Antioxidant activity and selective cytotoxicity in HCT-116 and WI-38 cell lines of LC-MS/MS profiled extract from Capparis spinosa L. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • Comparison of Cytotoxicity and Antioxidant, Antibacterial, and Anti-Inflammatory Activity of Aqueous and Ethanolic Extracts from Malus domestica, Prunus armeniaca, and Prunus cerasus Leaves. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • Continuous Flow Synthesis of Propofol. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Safety data sheet. (n.d.). Möller Chemie. Retrieved March 10, 2026, from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved March 10, 2026, from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. (2022). Frontiers. Retrieved March 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Diisopropoxyphenol

Welcome to the technical support center for the synthesis of 2,4-Diisopropoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-Diisopropoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve their overall yield and purity. This document provides in-depth technical guidance, troubleshooting protocols in a Q&A format, and detailed experimental procedures.

Introduction to 2,4-Diisopropoxyphenol Synthesis

The synthesis of 2,4-Diisopropoxyphenol, a dialkoxy phenol derivative, is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a hydroquinone derivative with an isopropyl halide.[1] The core of this synthesis is a nucleophilic substitution (SN2) reaction where a phenoxide ion attacks the electrophilic carbon of the alkyl halide.[2] While seemingly straightforward, achieving a high yield of the desired 2,4-disubstituted product requires careful control over reaction conditions to prevent the formation of mono-alkylated intermediates and other side products.[3]

This guide will address the critical parameters of this synthesis, from the choice of reagents and solvents to the nuances of reaction monitoring and product purification.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2,4-Diisopropoxyphenol.

Issue 1: Low Yield of 2,4-Diisopropoxyphenol with Significant Unreacted Starting Material

Question: My reaction is showing a low conversion rate, and I'm recovering a large amount of my starting phenol. What are the likely causes and how can I fix this?

Answer: A low conversion rate with significant starting material remaining typically points to one of two primary issues: incomplete deprotonation of the phenol or insufficient reactivity of the alkylating agent.

Possible Causes & Solutions:

  • Inadequate Base Strength: The hydroxyl groups of the starting phenol must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak, this equilibrium will not favor the phenoxide, leading to a stalled reaction.[4]

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydroxide (NaOH) or, for more challenging substrates, sodium hydride (NaH).[3][4] Be aware that stronger bases can increase the likelihood of side reactions.[4]

  • Insufficient Amount of Base: Ensure you are using at least two equivalents of base to deprotonate both hydroxyl groups of the hydroquinone precursor.

    • Solution: Carefully check your stoichiometry. It is often beneficial to use a slight excess of the base (e.g., 2.2 equivalents) to ensure complete deprotonation.

  • Poor Quality or Wet Reagents/Solvents: Water in the reaction mixture will react with strong bases, rendering them ineffective.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. If using a hygroscopic base like NaH, handle it under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7] Typical temperatures for this synthesis range from 50-100°C.[4]

Issue 2: Predominant Formation of the Mono-substituted Product (4-Isopropoxyphenol)

Question: My main product is the mono-alkylated phenol, not the desired di-substituted product. How can I drive the reaction to completion?

Answer: The formation of a significant amount of the mono-substituted product indicates that the second alkylation step is not proceeding efficiently. This is a common challenge in the alkylation of hydroquinones.[3]

Possible Causes & Solutions:

  • Insufficient Alkylating Agent: If you are not using a sufficient excess of the isopropyl halide, the reaction may stop after the first alkylation.

    • Solution: Increase the molar ratio of the alkylating agent. Using 2.2 to 2.5 equivalents of the isopropyl halide can help drive the reaction towards the di-substituted product.

  • Reaction Time is Too Short: The second alkylation may be slower than the first due to steric hindrance or electronic effects.

    • Solution: Extend the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC or GC.[6]

  • Steric Hindrance: Isopropyl halides are secondary halides, and the SN2 reaction is slower compared to primary halides.[2] This can be a significant factor.

    • Solution: While you cannot change the alkylating agent in this specific synthesis, ensuring optimal conditions (stronger base, appropriate solvent, and adequate temperature) becomes even more critical.

Issue 3: Formation of a Significant Amount of an Alkene Byproduct

Question: I am observing a significant byproduct that I suspect is an alkene resulting from elimination. How can I minimize this?

Answer: The formation of an alkene is a classic competing reaction in Williamson ether synthesis, especially with secondary alkyl halides like isopropyl bromide or iodide.[6] The alkoxide can act as a base and promote an E2 elimination reaction instead of the desired SN2 substitution.[8]

Possible Causes & Solutions:

  • High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[5][6]

    • Solution: Lower the reaction temperature. It's a balance; you need enough heat for the substitution to occur at a reasonable rate, but not so much that elimination dominates.

  • Sterically Hindered Base: While a strong base is needed, a very bulky base can preferentially act as a base rather than a nucleophile. However, in this case, the nucleophile is the phenoxide itself.

  • Choice of Leaving Group: The nature of the halide can influence the E2/SN2 ratio.

    • Solution: While iodide is a better leaving group, it can also slightly favor elimination more than bromide or chloride under certain conditions. If you are using isopropyl iodide and see significant elimination, consider trying isopropyl bromide.

Issue 4: Difficult Purification and Product Isolation

Question: My crude product is an oily mixture, and I'm having trouble purifying the 2,4-Diisopropoxyphenol. What are the best purification strategies?

Answer: The purification of dialkoxy phenols can be challenging due to the similar polarities of the desired product, the mono-substituted intermediate, and some byproducts.[3]

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture and quench it by carefully adding water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.[5] Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.[3]

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. You will need to determine the optimal ratio by running TLC plates first. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Recrystallization: If the purified product is a solid at room temperature, recrystallization can be an excellent final purification step to obtain a highly pure product.[7] You will need to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be used, provided there is a sufficient difference in the boiling points of the components.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for this synthesis?

A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis because they can accelerate the rate of SN2 reactions.[4] Good choices include acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] Using the parent alcohol of the alkoxide as the solvent is also a common practice.[2]

Q2: Should I use isopropyl bromide or isopropyl iodide?

A2: Iodide is a better leaving group than bromide, which generally leads to faster reaction rates.[9] However, the C-I bond is weaker, and iodide is a better nucleophile itself, which can sometimes lead to side reactions. Isopropyl bromide is often a good and more cost-effective starting point. If the reaction is sluggish, switching to isopropyl iodide may improve the rate.

Q3: Can I use a phase-transfer catalyst to improve the reaction?

A3: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially when using a base like potassium carbonate in a biphasic system. The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkylating agent is, thereby increasing the reaction rate.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] You can spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material and the appearance of a new spot for the product will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.[7]

Q5: What are the key safety precautions for this synthesis?

A5:

  • Strong Bases: Handle strong bases like sodium hydride with extreme care. NaH is flammable and reacts violently with water.[6] Always work in a fume hood and under an inert atmosphere.

  • Alkylating Agents: Isopropyl halides are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The solvents used (DMF, DMSO, acetonitrile) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Protocol for the Synthesis of 2,4-Diisopropoxyphenol

This protocol is a generalized procedure and may require optimization for your specific setup and scale.

Materials:

  • Hydroquinone or a suitable precursor

  • Isopropyl bromide or isopropyl iodide

  • Potassium carbonate (or other suitable base)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine the starting phenol (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture vigorously and add the isopropyl halide (2.2 - 2.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent system.

Table 1: Example Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMolar Eq.Moles (mmol)Mass (g) or Volume (mL)
Starting Phenol1.010(Calculate based on MW)
Isopropyl Bromide2.222(Calculate based on MW and density)
Potassium Carbonate2.222(Calculate based on MW)
Anhydrous DMF--30-50 mL

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis Phenol Hydroquinone Derivative Phenoxide Diphenoxide Intermediate Phenol->Phenoxide Deprotonation Base 2 eq. Base (e.g., K₂CO₃) Base->Phenoxide MonoAlkoxy Mono-isopropoxy Intermediate Phenoxide->MonoAlkoxy SN2 Reaction AlkylHalide1 Isopropyl Halide (1st eq.) AlkylHalide1->MonoAlkoxy Product 2,4-Diisopropoxyphenol MonoAlkoxy->Product SN2 Reaction AlkylHalide2 Isopropyl Halide (2nd eq.) AlkylHalide2->Product

Caption: Williamson ether synthesis of 2,4-Diisopropoxyphenol.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield start Low Yield of 2,4-Diisopropoxyphenol check_sm Significant Starting Material? start->check_sm check_mono Main Product is Mono-substituted? check_sm->check_mono No incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes check_elimination Evidence of Elimination Byproduct? check_mono->check_elimination No insufficient_rxn Incomplete Second Alkylation check_mono->insufficient_rxn Yes elimination_issue E2 Elimination is Competing check_elimination->elimination_issue Yes increase_base Increase Base Strength/Amount incomplete_deprotonation->increase_base dry_reagents Ensure Anhydrous Conditions incomplete_deprotonation->dry_reagents increase_temp_time Increase Temperature/Time incomplete_deprotonation->increase_temp_time increase_alkyl_halide Increase Equivalents of Alkyl Halide insufficient_rxn->increase_alkyl_halide extend_time Extend Reaction Time insufficient_rxn->extend_time lower_temp Lower Reaction Temperature elimination_issue->lower_temp check_halide Consider Changing Halide (I to Br) elimination_issue->check_halide

Caption: Troubleshooting decision tree for low yield.

References

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • ResearchGate. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Hydroquinone. [Link]

  • ResearchGate. How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? [Link]

  • European Patent Office. Method for making a 2,6-dialkylphenol. [Link]

  • Google Patents.
  • Google Patents. Method for producing alkoxy phenol and alkoxyl hydroxy benzaldehyde.
  • Google Patents. Process for preparing alkoxy- and aryloxy-phenols.
  • Google P
  • NIH. Continuous Flow Synthesis of Propofol. [Link]

  • Google Patents. Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Google Patents. Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Google Patents. Process for preparing 2,4-dicumyl phenol.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • ResearchGate. Reaction mechanism for the formation of 2,4-dimethoxyphenol from benzoquinone and methanol. [Link]

  • Google Patents. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.
  • ChemSec. 2,4-di(propan-2-yl)phenol. [Link]

  • PubChem. 2,4-Bis(2-phenylpropan-2-yl)phenol. [Link]

  • Google P
  • Organic Syntheses Procedure. [Link]

  • NIH. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. [Link]

  • ResearchGate. Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Purification of phenol. [Link]

  • NIH. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

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Optimization

Technical Support Center: Purification of Crude 2,4-Diisopropoxyphenol (CAS: 96410-41-2)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with isolating and purifying 2,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals tasked with isolating and purifying 2,4-Diisopropoxyphenol [1].

Due to the electron-donating nature of the two isopropoxy groups, this compound is highly electron-rich. This structural feature makes it an excellent nucleophile for downstream synthesis but also renders it highly susceptible to auto-oxidation and thermal degradation[2]. The following troubleshooting guides and self-validating protocols are engineered to help you achieve >99% purity while avoiding common structural degradation pitfalls.

PART 1: Diagnostic FAQs & Troubleshooting

Q1: During rotary evaporation, my crude 2,4-Diisopropoxyphenol extract rapidly turns from pale yellow to dark red/brown. What is happening, and how do I prevent it? Causality: You are observing auto-oxidation. The electron-donating isopropoxy groups at the 2- and 4-positions significantly lower the oxidation potential of the phenol ring. Upon exposure to atmospheric oxygen and heat, the phenol oxidizes into a phenoxy radical, which rapidly rearranges into highly conjugated, dark-colored quinone byproducts[2]. Solution: Always concentrate this compound under an inert atmosphere (Argon or Nitrogen bleed into the rotary evaporator) and strictly maintain the water bath temperature below 40°C.

Q2: My GC-MS analysis shows a persistent impurity with a higher molecular weight. Silica gel chromatography isn't separating it effectively. What is it? Causality: This is likely 1,2,4-triisopropoxybenzene, a common neutral over-alkylation byproduct formed during the synthesis of the crude material. Because both the target phenol and the tri-alkylated byproduct share similar polarities (due to the bulky, non-polar isopropyl groups shielding the ring), their retention factors (


) on silica gel are nearly identical[3].
Solution:  Abandon chromatography for this specific impurity. Instead, exploit the chemical reactivity of the hydroxyl group using a chemoselective acid-base extraction (See Protocol A).

Q3: Can I use standard atmospheric distillation to polish the final product? Causality: Absolutely not. Industrial and laboratory practices dictate that heating crude electron-rich phenols above 170°C leads to severe thermal decomposition, resulting in asphalt-like polymerization that will permanently foul your glassware[2]. Solution: High-vacuum distillation (< 1 mmHg) is strictly required to depress the boiling point to a safe thermal window[4].

PART 2: Core Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction (The "pH Swing")

This protocol is a self-validating system designed to separate the weakly acidic 2,4-Diisopropoxyphenol (pKa ~10.5) from neutral organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an immiscible, low-boiling non-polar solvent (e.g., Methyl tert-butyl ether [MTBE], 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel. Add an equal volume of cold 1M NaOH. Shake vigorously and vent.

    • Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be >12. If the pH is lower, deprotonation is incomplete. Add more NaOH until pH >12 is achieved.

  • Phase Separation: Allow the layers to separate. The target compound is now a water-soluble sodium phenoxide salt in the lower aqueous layer. The neutral impurities (e.g., 1,2,4-triisopropoxybenzene) remain in the upper organic layer.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the retained aqueous layer with one additional portion of MTBE to remove trace organics. Discard all MTBE organic layers.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0°C. Slowly add 3M HCl dropwise under continuous stirring.

    • Self-Validation Check: The solution will turn cloudy as the neutral, lipophilic 2,4-Diisopropoxyphenol crashes out of the aqueous phase. Continue adding HCl until the pH is strictly < 3. If the pH is > 3, yield will be lost to the aqueous phase.

  • Recovery: Extract the cloudy acidic aqueous layer with three portions of fresh MTBE. Combine these new organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the purified phenol.
    
Protocol B: High-Vacuum Distillation

Used for final polishing to remove trace colored quinones and inorganic salts without inducing thermal polymerization[2].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease. Attach a high-vacuum pump capable of reaching < 1 mmHg, protected by a dry-ice/acetone cold trap.

  • Degassing: Load the extracted 2,4-Diisopropoxyphenol into the distillation flask. Apply the vacuum slowly at room temperature for 15 minutes to remove any residual MTBE or dissolved gases. This prevents "bumping."

  • Fractional Collection: Gradually increase the oil bath temperature.

    • Self-Validation Check: Monitor the vapor temperature at the distillation head. The temperature should rise and then completely stabilize. Collect the main fraction only while the vapor temperature is perfectly stable. A fluctuating vapor temperature indicates the co-distillation of impurities; swap receiving flasks immediately if this occurs.

  • Storage: Backfill the apparatus with Argon before breaking the vacuum. Store the purified clear oil/low-melting solid in an amber vial under Argon at -20°C.

PART 3: Quantitative Data Presentation

Table 1: Physicochemical Profile & Impurity Separation Metrics

Metric / Property2,4-Diisopropoxyphenol1,2,4-Triisopropoxybenzene (Impurity)Quinone Byproducts (Impurity)
Acid/Base Nature Weak Acid (pKa ~10.5)NeutralNeutral / Electrophilic
Aqueous Solubility (pH 7) InsolubleInsolubleSlightly Soluble
Aqueous Solubility (pH 14) Highly Soluble (as Phenoxide)InsolubleDegrades
Visual Appearance Colorless oil / white solidColorless oilDark red / brown
Thermal Stability Limit < 170°C (Requires Vacuum)Stable up to ~200°CUnstable (Polymerizes)
Target Removal Method Target CompoundAcid-Base Extraction (Protocol A)Vacuum Distillation (Protocol B)

PART 4: Mandatory Visualizations

G Crude Crude Mixture (Phenol + Neutrals) NaOH Add 1M NaOH (pH > 12) Crude->NaOH Org1 Organic Phase (Neutral Impurities) NaOH->Org1 Discard Aq1 Aqueous Phase (Sodium Phenoxide) NaOH->Aq1 Retain HCl Add 3M HCl (pH < 3) Aq1->HCl Org2 Organic Phase (Pure Phenol) HCl->Org2 Extract & Retain Aq2 Aqueous Phase (Aqueous Salts) HCl->Aq2 Discard

Workflow for the chemoselective acid-base extraction of 2,4-Diisopropoxyphenol.

Pathway Phenol 2,4-Diisopropoxyphenol (Target Compound) Stress Heat >170°C / O2 (Atmospheric Exposure) Phenol->Stress Radical Phenoxy Radical (Reactive Intermediate) Stress->Radical Oxidation Quinone Quinone Byproducts (Dark Brown/Red) Radical->Quinone Rearrangement Polymer Asphalt-like Polymers (Equipment Blockage) Radical->Polymer Condensation

Thermal and oxidative degradation pathways of electron-rich dialkoxyphenols.

PART 5: References

  • Scribd. "Study of Phenols | Functional Group | Chromatography". Scribd Documents. Retrieved from: [Link]

  • Google Patents. "US2790834A - Separation of phenols from hydrocarbons". Google Patents Database. Retrieved from:

  • MDPI. "Process Design and Techno-Economic Analysis of Heat Pump-Assisted Distillation for Crude Phenol Separation". MDPI Energies. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4-Diisopropylphenol

Welcome to the technical support center for the purification of 2,4-Diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,4-Diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity 2,4-Diisopropylphenol. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your experimental work.

Introduction

2,4-Diisopropylphenol is a phenolic compound that often arises as an isomeric impurity during the synthesis of the anesthetic agent, 2,6-diisopropylphenol (Propofol).[1] Its structural similarity to the target product and other isomers, such as 2,5-diisopropylphenol and 2,4,6-triisopropylphenol, presents a significant purification challenge.[1] The selection of an appropriate purification strategy is paramount to achieving the desired purity for downstream applications. This guide will walk you through common purification techniques, potential pitfalls, and analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 2,4-Diisopropylphenol samples?

A1: The most prevalent impurities in technical-grade 2,4-Diisopropylphenol are typically other isomers formed during the alkylation of phenol with propene. These include:

  • 2,6-diisopropylphenol (Propofol)

  • 2,5-diisopropylphenol

  • 2,4,6-triisopropylphenol

  • Residual starting materials such as phenol and isopropanol

  • Byproducts like 1-isopropoxy-2,4-diisopropylbenzene[1]

The close boiling points and similar polarities of these isomers make their separation challenging.

Q2: Which purification technique is most suitable for removing isomeric impurities from 2,4-Diisopropylphenol?

A2: The choice of purification technique depends on the scale of your purification, the nature of the impurities, and the required final purity. Here’s a general guide:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample. Low-temperature crystallization can be particularly effective for separating isomers.[2]

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is highly effective for isolating pure compounds from complex mixtures.

  • Fractional Distillation: Suitable for large-scale purification of liquids with close boiling points. This method may require a highly efficient distillation column.

The following workflow can help you decide on the best approach:

Purification_Workflow start Crude 2,4-Diisopropylphenol Sample is_solid Is the sample solid? start->is_solid is_large_scale Large scale purification? is_solid->is_large_scale No (Liquid/Oily) recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_large_scale->column_chromatography No fractional_distillation Fractional Distillation is_large_scale->fractional_distillation Yes end High-Purity 2,4-Diisopropylphenol recrystallization->end column_chromatography->end fractional_distillation->end

Caption: Decision workflow for selecting a purification technique.

Q3: How can I assess the purity of my 2,4-Diisopropylphenol sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[2][5][6]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem: Oiling out instead of crystallization.

  • Cause: The compound is melting before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This can also occur if the compound is significantly impure.[7]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool more slowly. Insulating the flask can help.[8]

    • If the problem persists, consider a different solvent or a mixed-solvent system.[7][9]

Problem: No crystals form upon cooling.

  • Cause: The solution is not saturated, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure 2,4-Diisopropylphenol.[10]

    • Concentrate the solution: If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[11]

    • Cool further: Place the flask in an ice bath to decrease the solubility of the compound.

Problem: Poor recovery of the purified product.

  • Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Ensure the solution is sufficiently cooled before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • The mother liquor can be concentrated to obtain a second crop of crystals, which may require further purification.

Solvent Selection for Recrystallization of Phenolic Compounds
Good Solvents (for dissolving when hot) Hexane, Heptane, Toluene, Petroleum Ether
Poor Solvents (for washing or as an anti-solvent in mixed systems) Water, Methanol (use with caution due to some solubility)
Mixed Solvent Systems Toluene-Hexane, Ethyl Acetate-Hexane

Note: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[12]

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase.

Problem: Poor separation of isomers (overlapping peaks).

  • Cause: The polarity difference between the isomers is small, or the chosen mobile phase is too polar.

  • Solution:

    • Optimize the mobile phase: Use a less polar solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

    • Choose a different stationary phase: While silica gel is common, alumina (neutral or basic) or polyamide can offer different selectivity for phenolic compounds.[13][14]

    • Increase the column length or decrease the particle size of the stationary phase: This increases the number of theoretical plates and can improve resolution.

Problem: Tailing of the phenolic peak.

  • Cause: Strong interaction between the acidic hydroxyl group of the phenol and the polar stationary phase (e.g., silica gel).

  • Solution:

    • Add a small amount of a slightly acidic modifier to the mobile phase, such as a trace of acetic acid or formic acid. This can help to suppress the ionization of the phenol and reduce tailing.

    • Use a less acidic stationary phase, such as neutral alumina.

Problem: Cracking or channeling of the column bed.

  • Cause: Improper packing of the column or running the column dry.

  • Solution:

    • Pack the column carefully as a slurry to ensure a uniform bed.[15]

    • Never allow the solvent level to drop below the top of the stationary phase.

Column_Chromatography_Troubleshooting start Column Chromatography Issue issue1 Poor Separation start->issue1 issue2 Peak Tailing start->issue2 issue3 Cracked Column start->issue3 solution1a Optimize Mobile Phase (less polar/gradient) issue1->solution1a solution1b Change Stationary Phase (Alumina/Polyamide) issue1->solution1b solution2a Add Acidic Modifier to Mobile Phase issue2->solution2a solution2b Use Neutral Stationary Phase issue2->solution2b solution3 Repack Column Carefully as a Slurry issue3->solution3

Caption: Troubleshooting logic for column chromatography.

Fractional Distillation

Fractional distillation separates liquids with close boiling points.

Problem: Poor separation of isomers.

  • Cause: The boiling points of the diisopropylphenol isomers are very close. The distillation column is not efficient enough.

  • Solution:

    • Use a column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges).

    • Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.[16]

    • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can sometimes increase the boiling point difference between isomers.[16]

    • Consider azeotropic distillation. The addition of an entrainer can alter the relative volatilities of the components, facilitating their separation.[17][18]

Problem: "Bumping" or uneven boiling.

  • Cause: Lack of nucleation sites for smooth boiling.

  • Solution:

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Ensure even heating of the flask, for example, by using a heating mantle and stirring.

Experimental Protocols

Protocol 1: Recrystallization of 2,4-Diisopropylphenol
  • Solvent Selection: In a test tube, add a small amount of crude 2,4-Diisopropylphenol. Add a few drops of a potential solvent (e.g., hexane). If it dissolves readily at room temperature, it is not a good solvent. If it is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: Place the crude 2,4-Diisopropylphenol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[19]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of 2,4-Diisopropylphenol.

Protocol 2: Column Chromatography of 2,4-Diisopropylphenol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading: Dissolve the crude 2,4-Diisopropylphenol in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 2,4-Diisopropylphenol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve the purified 2,4-Diisopropylphenol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[20]

  • HPLC System:

    • Column: A reversed-phase C18 or a Phenyl-Hexyl column is typically suitable.[20]

    • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, is a good starting point. For example, Methanol:Water (60:40 v/v).[20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.[20]

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Safety Precautions

Handle 2,4-Diisopropylphenol and all solvents in a well-ventilated fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[21][22][23]

References

  • BenchChem. (n.d.). 2,4-Diisopropylphenol | 2934-05-6.
  • BenchChem. (n.d.). Technical Support Center: Separation of 2-Isopropylphenol and 4-Isopropylphenol Isomers.
  • Thermo Fisher Scientific. (2010, September 21). Safety Data Sheet.
  • MilliporeSigma. (2025, December 5). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, September 21). Safety Data Sheet.
  • Mitsui Petrochemical Industries Ltd. (1983, January 12). Process for separation of alkylphenols by azeotropic distillation (EP0013133B1).
  • Great Plains Center for Agricultural Health. (n.d.). 2-4,D.
  • Zhang, Y., et al. (2021).
  • Orion-Yhtyma Oy. (1992, December 29). Process for the purification of 2,6-diisopropyl phenol (US5175376A).
  • National Center for Biotechnology Information. (n.d.). 2,4-Diisopropylphenol. PubChem. Retrieved from [Link]

  • Krichker, E., et al. (2019). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. E3S Web of Conferences, 134, 01016.
  • Mitsui Petrochemical Industries, Ltd. (1982, September 14). Process for separation of alkyl phenols by azeotropic distillation (US4349419A).
  • University of Pittsburgh. (n.d.). Column Chromatography.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • Hawach Scientific. (2023, February 15). Chromatography Adsorbents - A Comprehensive Guide.
  • LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • SOP: Crystallization. (n.d.). Retrieved from a university chemistry department website.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Recrystallization - Single Solvent. (n.d.). Retrieved from a university chemistry department website.
  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • BenchChem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs website.
  • Chemical Tweak. (2022, October 30). Azeotropic Distillation Process In Detail | Binary Separation Technique.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography.
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from University of York Chemistry Teaching Labs website.
  • International Journal of Pharmaceutical Sciences and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
  • Crystallization. (n.d.). Retrieved from a university chemistry department website.
  • Recrystallization.pdf. (n.d.). Retrieved from a university chemistry department website.
  • Aminulchem Innovation. (2024, June 30).
  • Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis.
  • Hawach Scientific. (2023, March 2). Two Common Adsorbents for Adsorption Chromatography.
  • ChemicalBook. (n.d.). 2,4,6-triisopropylphenol(2934-07-8) 13C NMR spectrum.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • USA Lab. (2020, November 11). How Fractional Distillation Process Works.
  • BenchChem. (n.d.). Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Reddy, M. S., et al. (2010, August 10). Process for preparing extra pure 2,6-diisopropyl phenol (US 7,772,448 B2).
  • Agilent Technologies. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.
  • Columbia University. (n.d.). Column chromatography.

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Optimization

Technical Support Center: Shelf-Life and Stability of 2,4-Diisopropoxyphenol

Welcome to the technical support guide for 2,4-Diisopropoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4-Diisopropoxyphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability characteristics of this compound. Our goal is to move beyond simple instructions, explaining the causality behind experimental choices to ensure your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,4-Diisopropoxyphenol to ensure maximum shelf-life?

A: Proper storage is critical for maintaining the integrity of 2,4-Diisopropoxyphenol. Based on its chemical nature as a substituted phenol ether, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1][2] Avoid excessive heat or exposure to open flames and other ignition sources.[1][2]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress and oxidation.[2]

  • Light: Protect from light to prevent photolytic degradation. Amber glass vials are recommended.

  • Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]

Q2: What is the typical shelf-life of 2,4-Diisopropoxyphenol?

A: While there is no universal expiration date, a properly stored, unopened container of high-purity 2,4-Diisopropoxyphenol is generally stable for at least two years from the date of manufacture.[4] However, the effective shelf-life is highly dependent on storage conditions and handling.[4][5] We strongly recommend establishing a re-test period based on in-house stability studies under your specific storage conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[6]

Q3: What are the common physical or visual signs of 2,4-Diisopropoxyphenol degradation?

A: Visual inspection can be a preliminary indicator of degradation. Be alert for:

  • Color Change: A noticeable shift from a colorless or pale-yellow liquid/solid to a darker amber or brown hue. Phenols are prone to oxidation, which often results in colored byproducts.[7][8]

  • Precipitate Formation: The appearance of solid flakes, crystals, or sludge in a liquid sample can indicate the formation of insoluble degradation products or polymerization.[4]

  • Odor Change: While subjective, any deviation from the compound's characteristic odor could suggest chemical changes.

If any of these signs are observed, it is crucial to re-qualify the material using an appropriate analytical method, such as HPLC, before use.

Q4: Why is a formal stability testing program necessary for this compound?

A: A formal stability testing program is essential to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] This is a regulatory requirement for any active pharmaceutical ingredient (API) and serves several critical purposes:

  • Establishes a Re-Test Period or Shelf Life: Determines the timeframe during which the material is expected to remain within its quality specifications.[6]

  • Recommends Storage Conditions: Provides the data to define optimal storage instructions.[6]

  • Ensures Safety and Efficacy: Guarantees that the compound maintains its purity, potency, and safety profile throughout its lifecycle.[9]

  • Identifies Degradation Products: Helps to identify and characterize potential impurities that could arise during storage, which is critical for safety assessment.[7]

Troubleshooting Guide: Stability Studies

Q1: I'm observing new, unidentified peaks in my HPLC chromatogram during a stability study. What should I do?

A: The appearance of new peaks is a classic sign of degradation. Your next steps should be methodical:

  • Confirm the Peak is a Degradant: First, ensure the peak is not an artifact from the solvent, sample matrix, or system carryover. Inject a blank (mobile phase) and a fresh standard solution to rule this out.

  • Perform a Forced Degradation Study: This is the most critical step. A forced degradation study intentionally exposes the compound to harsh conditions (e.g., strong acid, base, peroxide, heat, light) to rapidly generate potential degradation products.[7][8] This study will help you:

    • Confirm Degradation Pathways: Determine if the unknown peaks match those generated under specific stress conditions (e.g., does the peak appear under oxidative stress?).[7]

    • Prove Method Specificity: A stability-indicating method must be able to resolve the main compound from all potential degradation products.[10] By generating these degradants, you validate that your HPLC method can do so.

  • Mass Balance Calculation: Quantify the new peaks and the decrease in the parent compound's peak area. A good stability-indicating method should account for close to 100% of the initial parent compound (sum of remaining parent + all degradants).[10]

  • Structural Elucidation: If the degradant appears in significant quantities in your formal stability study, you may need to identify its structure using techniques like LC-MS/MS or by isolating the peak for NMR analysis.

Q2: The assay value of my 2,4-Diisopropoxyphenol samples is decreasing over time, but I don't see any distinct degradation peaks. What's happening?

A: This scenario can be challenging and points to a few possibilities:

  • Formation of Non-UV Active Degradants: Your degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. If you suspect cleavage of the isopropoxy groups to form isopropanol, for example, it would be invisible to a standard UV detector.

  • Formation of Insoluble Degradants/Polymers: The degradation products may be precipitating out of the solution and are being filtered out during sample preparation or are not eluting from the column.[4]

  • Loss to Container Surface: The compound or its degradants might be adsorbing to the surface of the storage container.

  • Evaporation/Sublimation: Ensure your container is properly sealed. Loss of the compound itself from the container can be mistaken for degradation.[11]

Troubleshooting Steps:

  • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector to see if non-UV active compounds are present.

  • Change HPLC Wavelength: Analyze your samples at a lower wavelength (e.g., 220 nm) to increase the chances of detecting a wider range of compounds.[12]

  • Inspect Samples Visually: Check for any cloudiness or precipitate before sample preparation.

  • Perform Mass Balance: A significant drop in the parent compound without the appearance of new peaks indicates a failure to achieve mass balance, pointing to one of the issues above.

In-Depth Experimental Protocols & Methodologies

Overall Stability Testing Workflow

The following diagram illustrates a comprehensive workflow for assessing the stability of 2,4-Diisopropoxyphenol, from initial setup to data analysis, grounded in ICH principles.[6][13]

G cluster_0 Phase 1: Setup & Stress Testing cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Analysis & Evaluation start Obtain High-Purity 2,4-Diisopropoxyphenol (T=0 Analysis) forced_deg Forced Degradation (Acid, Base, H2O2, Heat, Light) [Ref: 12, 18] start->forced_deg method_dev Develop & Validate Stability-Indicating HPLC Method forced_deg->method_dev Confirm Specificity storage Place Samples in ICH Stability Chambers method_dev->storage long_term Long-Term 25°C / 60% RH [Ref: 1, 4] storage->long_term accelerated Accelerated 40°C / 75% RH [Ref: 1, 4] storage->accelerated pull_samples Pull Samples at Defined Timepoints (e.g., 0, 3, 6, 12 mo) [Ref: 3, 23] long_term->pull_samples accelerated->pull_samples hplc_analysis Analyze via Validated HPLC Method pull_samples->hplc_analysis data_eval Evaluate Data: Assay, Impurities, Mass Balance hplc_analysis->data_eval end Establish Re-Test Period & Storage Conditions data_eval->end

Caption: ICH-compliant stability testing workflow for 2,4-Diisopropoxyphenol.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.[7][10]

Methodology:

  • Preparation: Prepare five separate solutions of 2,4-Diisopropoxyphenol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60-80°C for 8-12 hours.[10]

  • Base Hydrolysis: To a second solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Heat at 60-80°C for 8-12 hours.[8]

  • Oxidation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.[8] As a phenol, this compound is expected to be susceptible to oxidation.[7][14]

  • Thermal Degradation: Store a fourth solution (in a sealed vial to prevent evaporation) in an oven at a temperature above the accelerated condition (e.g., 80°C) for 48-72 hours.

  • Photostability: Expose the fifth solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][15]

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[8]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify 2,4-Diisopropoxyphenol and resolve it from any degradation products.

ParameterSpecificationRationale / Comment
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmA C18 column provides good hydrophobic retention for aromatic compounds.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for phenolic compounds and improves reproducibility.[17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[12][16]
Gradient Start at 40% B, ramp to 95% B over 20 min, hold for 5 min, return to 40% B and equilibrate for 5 min.A gradient is essential to elute both the parent compound and potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLAdjust as needed based on concentration and detector sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
UV Detection 225 nm or 275 nmWavelength should be chosen based on the UV absorbance maximum of the parent compound. A Diode Array Detector (DAD) is highly recommended to assess peak purity.

Potential Degradation Pathways

2,4-Diisopropoxyphenol's structure contains two key functional groups susceptible to degradation: the electron-rich phenol ring and the two ether linkages.[7][14] The primary degradation pathways are therefore predicted to be oxidation and hydrolysis.

G cluster_oxidation Oxidative Pathway parent 2,4-Diisopropoxyphenol quinone Quinone-like Species parent->quinone [O] hydroquinone Hydroquinone parent->hydroquinone H+ or OH- (Ether Cleavage) parent->hydroquinone isopropanol Isopropanol (2 equivalents) ring_opened Ring-Opened Products quinone->ring_opened Further Oxidation

Caption: Predicted degradation pathways for 2,4-Diisopropoxyphenol.

  • Oxidative Degradation: The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants, or light.[7][8] This can lead to the formation of colored quinone-type structures and, under more aggressive conditions, cleavage of the aromatic ring.[18]

  • Hydrolytic Degradation: The ether linkages are susceptible to cleavage under acidic or basic conditions.[14] This pathway would likely proceed via ipso-hydroxylation, similar to other phenol ethers, yielding hydroquinone and two molecules of isopropanol.[19] This is a critical pathway to investigate, as isopropanol is not UV-active and would be missed by standard HPLC-UV methods.

By understanding these potential pathways, you can design robust, stability-indicating methods and anticipate the impurities that may need to be monitored and controlled throughout the lifecycle of your product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Solution Water Soluble. (2011, December 7). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Unknown Source. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • ACS Publications. (2005, March 23). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor | Industrial & Engineering Chemistry Research.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • PMC. (n.d.). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications.
  • Benchchem. (n.d.). Navigating the Breakdown: A Technical Guide to 2,4-D Degradation Pathways.
  • Tokyo Chemical Industry. (2025, November 6). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Pesticide shelf-life.
  • European Medicines Agency. (2003, December 17). Stability Testing Of Existing Active Substances And Related Finished Products.
  • ResearchGate. (n.d.). Proposed degradation pathway for Phe, 2‐chloroPhe and 2,4‐dichloroPhe.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.
  • PubMed. (n.d.). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway.
  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation products, 2,4-dichlorophenol, 4-chlorophenol and 2,4-dichloroanisole, in surface, ground and drinking water.
  • PubMed. (n.d.). Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants.
  • Unknown Source. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products.
  • FDA. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products.
  • Eurofins Nederland. (2024, December 18). Stability Testing - Pharmaceutical Products.
  • Benchchem. (n.d.). Degradation Pathway of 4-Butoxyphenol: A Technical Guide.
  • Antibodies. (n.d.). 2,4-Dichlorophenoxy Acetic Acid.
  • Unknown Source. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
  • ITW Pro Brands. (2022, June 7). SHELF-LIFE and DATE OF MANUFACTURE.

Sources

Troubleshooting

minimizing side reactions in 2,4-Diisopropoxyphenol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the synthesis of 2,4-Diisopropoxyphenol (CAS: 96410-41-2).

Synthesizing this specific resorcinol derivative is notoriously difficult due to the electron-rich nature of the aromatic ring and the competing reactivity of the hydroxyl groups. This guide deconstructs the two primary synthetic routes—Direct Alkylation of 1,2,4-Benzenetriol and the Baeyer-Villiger Oxidation of 2,4-Diisopropoxybenzaldehyde —providing causality-driven solutions and self-validating protocols to minimize side reactions.

I. Troubleshooting Direct Alkylation (Route A)

Attempting to selectively di-isopropylate 1,2,4-benzenetriol often leads to catastrophic yield losses. Here is why it happens and how to control it.

Q1: Why is my 1,2,4-benzenetriol starting material turning black/brown before the alkylation even begins? The Causality: 1,2,4-Benzenetriol (hydroxyhydroquinone) is highly reactive toward molecular oxygen. At physiological or basic pH, it rapidly auto-oxidizes via a semiquinone radical intermediate to form 2-hydroxy-1,4-benzoquinone, which subsequently polymerizes into dark, intractable melanin-like mixtures[1]. This radical dimerization is heavily catalyzed by trace redox-active metals (Cu²⁺, Fe³⁺)[2]. The Solution: You must establish a strictly anaerobic and metal-free environment.

  • Sparge all solvents (DMF or Acetone) with Argon for at least 30 minutes prior to base addition.

  • Introduce an antioxidant: Adding 0.1 equivalents of sodium dithionite (

    
    ) or ascorbic acid to the reaction mixture quenches early radical formation, preserving the starting material.
    

Q2: I am getting a complex mixture of mono-, di-, and tri-alkylated products. How do I improve regioselectivity for the 2,4-positions? The Causality: The hydroxyl groups at the 1, 2, and 4 positions have overlapping


 values. While the 1-OH is sterically less hindered, the electron-donating effects of the ring make selective deprotonation and subsequent 

attack with isopropyl bromide highly statistical. The Solution: Shift from standard potassium carbonate to a bulkier, softer base like Cesium Carbonate (

), and strictly limit the alkylating agent to 2.05 equivalents. The larger

cation creates a tighter ion pair, slightly favoring the more sterically accessible 2 and 4 positions, though maximum yields rarely exceed 55%. For absolute regiocontrol, we strongly recommend abandoning Route A and adopting Route B (below).

G A 1,2,4-Benzenetriol B Semiquinone Radical A->B O2 / Trace Metals D 2,4-Diisopropoxyphenol (Target) A->D Isopropyl Bromide Controlled Base E 1,2,4-Triisopropoxybenzene (Over-alkylation) A->E Excess Base / Alkylating Agent C 2-Hydroxy-1,4-benzoquinone (Degradation) B->C Auto-oxidation

Mechanistic pathways of 1,2,4-benzenetriol degradation vs. targeted alkylation.

II. Troubleshooting Baeyer-Villiger Oxidation (Route B - Industry Standard)

The most reliable method for synthesizing 2,4-Diisopropoxyphenol is the formylation of 1,3-diisopropoxybenzene followed by a Baeyer-Villiger (or Dakin) oxidation. This guarantees the regiochemistry.

Q3: During the Baeyer-Villiger oxidation of 2,4-diisopropoxybenzaldehyde with mCPBA, I am seeing heavy ring-cleavage and poor yields. What is going wrong? The Causality: The Baeyer-Villiger oxidation relies on the nucleophilic addition of the peracid to the carbonyl, followed by a 1,2-aryl migration[3]. Because the 2,4-diisopropoxyaryl group is exceptionally electron-rich, it has a very high migratory aptitude, which is excellent for the desired reaction. However, as meta-chloroperbenzoic acid (mCPBA) is consumed, it generates meta-chlorobenzoic acid. This acidic byproduct protonates the highly activated, electron-rich aromatic ring, leading to competitive epoxidation of the aromatic


-system and subsequent ring cleavage.
The Solution:  The reaction must be heavily buffered. Adding 2.0 equivalents of anhydrous Sodium Hydrogen Phosphate (

) neutralizes the carboxylic acid byproduct as it forms, protecting the aromatic ring and driving the conversion to the desired 2,4-diisopropoxyphenyl formate.

Q4: How do I efficiently hydrolyze the intermediate formate ester without cleaving my isopropyl ethers? The Causality: Isopropyl aryl ethers are generally stable, but prolonged exposure to harsh aqueous bases (like refluxing NaOH) or strong acids can lead to ether cleavage or transesterification side-reactions. The Solution: Use mild, low-temperature methanolic hydrolysis. The formate ester is highly labile; treating it with 1.1 equivalents of KOH in Methanol at 0 °C achieves complete deprotection in under 30 minutes without touching the ether linkages.

G Step1 2,4-Diisopropoxybenzaldehyde Step2 Baeyer-Villiger Oxidation (mCPBA + Na2HPO4) Step1->Step2 Step3 2,4-Diisopropoxyphenyl formate Step2->Step3 1,2-Aryl Migration Side1 Ring Epoxidation / Cleavage Step2->Side1 Unbuffered / Acidic Step4 Mild Hydrolysis (KOH / MeOH, 0-10 °C) Step3->Step4 Step5 2,4-Diisopropoxyphenol (Pure Target) Step4->Step5 Selective Cleavage Side2 Ether Cleavage Step4->Side2 Harsh Base / Heat

Optimized Baeyer-Villiger workflow for 2,4-Diisopropoxyphenol synthesis.

III. Quantitative Impact of Protocol Optimization

The table below summarizes the causality of common side reactions and the quantitative yield improvements achieved by implementing the optimized parameters described in this guide.

Reaction RoutePrimary Side ReactionRoot CauseOptimized ConditionYield Improvement
Direct Alkylation 2-Hydroxy-1,4-benzoquinoneAuto-oxidation via

/metals
Argon atm,

antioxidant
15%

45%
Direct Alkylation 1,2,4-TriisopropoxybenzeneUncontrolled base stoichiometry2.0 eq

, strict temp control
20%

55%
Baeyer-Villiger Aromatic ring degradationAcidic mCPBA byproducts

buffer addition
40%

88%
Formate Hydrolysis Isopropoxy ether cleavageHarsh basic conditions1.1 eq KOH in MeOH at 0 °C60%

95%

IV. Standard Operating Procedure: Optimized Route B Workflow

This protocol is designed as a self-validating system . Visual cues and TLC checkpoints are built into the methodology to ensure the researcher can verify success at each intermediate stage.

Step 1: Buffered Baeyer-Villiger Oxidation
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,4-diisopropoxybenzaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Buffering: Add anhydrous

    
     (20.0 mmol, 2.0 eq). Stir vigorously to suspend the buffer.
    
  • Oxidation: Cool the suspension to 0 °C using an ice bath. Slowly add mCPBA (77% purity, 12.0 mmol, 1.2 eq) in small portions over 15 minutes.

  • Validation Checkpoint 1: The reaction mixture will initially turn a pale yellow. Allow it to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The highly UV-active aldehyde spot (

    
    ) should completely disappear, replaced by the formate ester (
    
    
    
    ).
  • Quenching: Quench the unreacted peracid by adding 20 mL of saturated aqueous

    
     (sodium thiosulfate). Self-validation: A negative starch-iodide test confirms all peracid is neutralized.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash the combined organic layers with saturated

    
     to remove chlorobenzoic acid, dry over 
    
    
    
    , and concentrate in vacuo to yield the crude 2,4-diisopropoxyphenyl formate.
Step 2: Mild Hydrolysis to 2,4-Diisopropoxyphenol
  • Solvation: Dissolve the crude formate ester from Step 1 in anhydrous Methanol (30 mL) and cool to 0 °C.

  • Hydrolysis: Dropwise, add a pre-chilled solution of KOH (11.0 mmol, 1.1 eq) in Methanol (10 mL).

  • Validation Checkpoint 2: Stir at 0 °C for 30 minutes. TLC will show the rapid disappearance of the formate ester and the appearance of a new, highly polar spot corresponding to the phenol (

    
    ).
    
  • Neutralization: Carefully acidify the mixture to pH 5 using 1M HCl to protonate the phenoxide.

  • Isolation: Remove the methanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over

    
    , and purify via flash chromatography to isolate pure 2,4-Diisopropoxyphenol as a pale oil/solid.
    

V. References

  • Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics Cosmetic Ingredient Review (CIR) Report. Details the rapid auto-oxidation of 1,2,4-benzenetriol to 2-hydroxy-1,4-benzoquinone via semiquinone radicals. URL:

  • Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds ACS Organic Process Research & Development. Discusses the dimerization and radical-mediated degradation pathways of 1,2,4-benzenetriol under aerobic conditions. URL:

  • Baeyer-Villiger Oxidation - Mechanism, Application, Migratory Aptitude AdiChemistry. Explains the stereoelectronic effects, mCPBA buffering requirements, and the high migratory aptitude of electron-rich aryl groups. URL:

  • Dakin Oxidation of Hydroxylated Benzaldehydes Green Chemistry (RSC). Outlines alternative mild oxidation conditions (Dakin reaction) for highly electron-rich aromatic aldehydes to prevent over-oxidation. URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution (600 MHz) vs. Benchtop (80 MHz) ¹H NMR for the Structural Verification of 2,4-Diisopropoxyphenol: A Comparative Guide

Executive Summary In modern pharmaceutical synthesis, 2,4-Diisopropoxyphenol (CAS: 96410-41-2) serves as a critical electron-rich aromatic building block. Accurate structural elucidation and purity validation of this pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, 2,4-Diisopropoxyphenol (CAS: 96410-41-2) serves as a critical electron-rich aromatic building block. Accurate structural elucidation and purity validation of this precursor are paramount to preventing downstream synthetic failures. This guide provides an objective, data-driven comparison between High-Resolution NMR (600 MHz) and modern Benchtop NMR (80 MHz) platforms for analyzing 2,4-Diisopropoxyphenol. By examining the causality behind spin-spin coupling behaviors and establishing a self-validating quantitative NMR (qNMR) protocol, we empower researchers to select the optimal analytical platform for their specific workflow needs.

Mechanistic Grounding: The ¹H NMR Spin System of 2,4-Diisopropoxyphenol

To understand the performance differences between NMR platforms, we must first analyze the intrinsic magnetic environment of 2,4-Diisopropoxyphenol. The molecule features a phenol ring substituted with two strongly electron-donating isopropoxy groups at the C2 and C4 positions.

This substitution pattern creates two distinct proton domains:

  • The Aliphatic Domain: The isopropoxy groups (-O-CH(CH₃)₂) yield a classic first-order spin system. The methine (-CH-) protons appear as a septet (~4.40 ppm) due to coupling with the six equivalent methyl protons, which appear as a doublet (~1.30 ppm).

  • The Aromatic Domain: The three aromatic protons (H3, H5, H6) are heavily shielded by the electron-donating oxygen atoms, shifting their resonances upfield to the 6.2–6.8 ppm region.

Causality of Spectral Overlap

The chemical shift difference (


) between H5 and H6 is exceptionally small (estimated at ~0.01–0.05 ppm). According to the principles of NMR physics, when the chemical shift difference in Hertz (

) is not significantly larger than the coupling constant (

), the system becomes "strongly coupled" (a second-order AB or ABC system). This fundamental physical reality dictates the resolution requirements for the analytical platforms compared below.

SpinSystem cluster_aromatic Aromatic Protons (Δδ ~ 0.01-0.05 ppm) cluster_aliphatic Isopropoxy Protons H3 H3 Doublet (J=2.5 Hz) ~6.23 ppm H5 H5 Doublet of Doublets ~6.58 ppm H3->H5 4J (meta) 2.5 Hz H6 H6 Doublet (J=8.5 Hz) ~6.57 ppm H5->H6 3J (ortho) 8.5 Hz CH Methine (-CH-) Septet (J=6.0 Hz) ~4.40 ppm CH3 Methyl (-CH3) Doublet (J=6.0 Hz) ~1.30 ppm CH->CH3 3J (vicinal) 6.0 Hz

Fig 1. J-coupling network and expected spin systems for 2,4-Diisopropoxyphenol.

Platform Comparison: 600 MHz vs. 80 MHz Benchtop NMR

When deciding between sending samples to a core facility (600 MHz) or utilizing an in-lab benchtop system (80 MHz), the choice hinges on whether the goal is de novo structural elucidation or routine purity validation .

Resolution of the Aromatic Region
  • 600 MHz (High-Field): At 600 MHz, a

    
     of 0.05 ppm equals 30 Hz. With an ortho-coupling constant (
    
    
    
    ) of 8.5 Hz, the ratio
    
    
    is ~3.5. This allows the instrument to partially resolve H5 and H6 into a recognizable doublet of doublets and a doublet, respectively. This resolution is critical for confirming the exact substitution pattern of isomers (e.g., distinguishing 2,4-Diisopropoxyphenol from 2,5-Diisopropoxyphenol) [1].
  • 80 MHz (Benchtop): At 80 MHz, a

    
     of 0.05 ppm equals only 4 Hz. Because 
    
    
    
    (8.5 Hz) is larger than
    
    
    (4 Hz), the H5 and H6 signals collapse into a complex, second-order multiplet. While structural elucidation is compromised, the total integral of this region remains perfectly quantitative for purity checks.
Quantitative Data Comparison

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃) & Platform Resolution

Proton Assignment Expected Shift (ppm) Multiplicity & Coupling Resolution at 600 MHz Resolution at 80 MHz

| -CH₃ (Isopropoxy) | 1.30 | Doublet (


 = 6.0 Hz), 12H | Baseline resolved | Baseline resolved |
| -CH- (Isopropoxy)  | 4.40 | Septet (

= 6.0 Hz), 2H | Baseline resolved | Baseline resolved | | -OH (Phenolic) | ~5.00 | Broad Singlet, 1H | Resolved (exchangeable) | Broad/Overlapped | | H3 (Aromatic) | 6.23 | Doublet (

= 2.5 Hz), 1H | Resolved Doublet | Resolved Doublet | | H6 (Aromatic) | 6.57 | Doublet (

= 8.5 Hz), 1H | Resolved Doublet | Merged Multiplet | | H5 (Aromatic) | 6.58 | dd (

= 8.5, 2.5 Hz), 1H| Resolved dd | Merged Multiplet |

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm as per standard organometallic protocols [2].

Table 2: Operational Performance Metrics

Metric 600 MHz Cryoprobe NMR 80 MHz Benchtop NMR
Primary Use Case Unknown identification, trace impurities Routine purity, reaction monitoring
Limit of Detection (LOD) < 0.1% ~1.0% - 2.0%
Cryogen Requirements Liquid Helium & Nitrogen None (Permanent Magnet)
Cost per Sample High (Core facility fees) Extremely Low

| Time to Result | Hours to Days (Queue dependent) | < 5 Minutes (At the fume hood) |

Self-Validating Experimental Protocol: qNMR Purity Assessment

To ensure scientific integrity, any analytical workflow must be self-validating. Relying solely on relative integration (e.g., setting the methyl peak to 12H) masks the presence of NMR-silent impurities (like inorganic salts) or overlapping polymeric byproducts.

We employ Quantitative NMR (qNMR) using an internal standard. For 2,4-Diisopropoxyphenol in CDCl₃, Dimethyl Sulfone (DMSO₂) is the optimal internal standard. Its singlet at 3.0 ppm sits perfectly in an empty spectral window, avoiding the analyte's aliphatic and aromatic signals.

Step-by-Step qNMR Methodology
  • Gravimetric Preparation (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 2,4-Diisopropoxyphenol and ~5.0 mg of TraceCERT® Dimethyl Sulfone into a clean glass vial. Causality: The accuracy of qNMR is entirely dependent on the precision of this gravimetric step.

  • Solvation: Add 600 µL of CDCl₃ (containing 0.05% v/v TMS). Vortex for 30 seconds to ensure complete homogenization.

  • NMR Tube Transfer: Transfer 550 µL of the solution into a standard 5 mm precision NMR tube.

  • Acquisition Parameters: Lock, tune, and shim the instrument. Execute a 1D ¹H experiment using a 90° pulse. Set the relaxation delay (D1) to 60 seconds. Causality: A 60s delay ensures the wait time is >5×T₁ for all protons in the system. This guarantees >99.3% longitudinal magnetization recovery, preventing artificial signal attenuation and integration errors due to saturation.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Fourier transform, perform strict manual phase correction, and apply a polynomial baseline correction.

  • Validation & Calculation: Integrate the DMSO₂ IS peak at 3.0 ppm (calibrated to 6.00 for its 6 protons). Integrate the isolated methine septet of 2,4-Diisopropoxyphenol at 4.40 ppm. Calculate absolute purity based on the molar ratio and exact masses.

Workflow N1 1. Gravimetric Prep 2,4-Diisopropoxyphenol + DMSO2 (IS) N2 2. Solvent Addition CDCl3 with 0.05% TMS N1->N2 N3 3. Instrument Selection 600 MHz (High-Res) vs 80 MHz (Benchtop) N2->N3 N4 4. qNMR Acquisition 90° Pulse, D1 = 60s (>5×T1) N3->N4 N5 5. Spectral Processing Zero-filling, Phasing, Baseline Correction N4->N5 N6 6. Quantitative Validation Integration & Purity Calculation N5->N6

Fig 2. Self-validating qNMR workflow for 2,4-Diisopropoxyphenol purity assessment.

Conclusion & Recommendations

The choice between 600 MHz and 80 MHz platforms depends entirely on the analytical objective.

  • Choose 600 MHz when performing initial structural characterization of 2,4-Diisopropoxyphenol batches to rule out positional isomers (e.g., 2,5-Diisopropoxyphenol) [3] and to detect trace synthetic impurities below 1%.

  • Choose 80 MHz Benchtop NMR for high-throughput, day-to-day reaction monitoring and self-validating qNMR purity assays. Despite the collapse of the H5/H6 aromatic signals into a multiplet at lower fields, the distinct isolation of the methine septet (4.40 ppm) ensures that 80 MHz instruments provide highly accurate, quantitative purity data at a fraction of the cost and time.

References

  • Title : 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0304912) Source : NP-MRD (Natural Products Magnetic Resonance Database) URL : [Link]

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source : Organometallics (Fulmer, G. R., et al., 2010) URL :[Link]

Comparative

FTIR analysis and peak assignment for 2,4-Diisopropoxyphenol

Executive Summary: The Strategic Utility of 2,4-Diisopropoxyphenol In the landscape of organic synthesis and material stabilization, sterically hindered phenols are indispensable. 2,4-Diisopropoxyphenol (2,4-DIPP) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Utility of 2,4-Diisopropoxyphenol

In the landscape of organic synthesis and material stabilization, sterically hindered phenols are indispensable. 2,4-Diisopropoxyphenol (2,4-DIPP) is a highly specialized phenolic compound characterized by two bulky isopropoxy groups at the ortho and para positions relative to the hydroxyl group. This specific substitution pattern serves a dual purpose: it significantly lowers the O-H bond dissociation energy (BDE) through electron-donating resonance, and it provides steric shielding that prevents undesirable radical dimerization.

For drug development professionals and polymer scientists, 2,4-DIPP offers a unique alternative to ubiquitous antioxidants like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ). This guide provides a rigorous, data-backed comparison of 2,4-DIPP against its alternatives, grounded in Fourier Transform Infrared (FTIR) spectroscopic profiling and kinetic antioxidant assays.

Part 1: Spectroscopic Fingerprinting & FTIR Peak Assignment

Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for verifying the structural integrity of phenolic intermediates[1]. The spectrum of 2,4-DIPP is defined by the interplay between its phenolic hydroxyl group and its two isopropyl ether linkages.

Causality in Peak Shifting

Understanding the FTIR spectrum of 2,4-DIPP requires analyzing the electronic and steric effects of its functional groups:

  • Sterically Hindered O-H Stretch: Unsubstituted alcohols and phenols typically exhibit a very broad O-H stretching peak between 3200–3550 cm⁻¹ due to extensive intermolecular hydrogen bonding[2]. However, the bulky ortho-isopropoxy group in 2,4-DIPP physically restricts adjacent molecules from approaching closely. Consequently, intermolecular H-bonding is reduced, resulting in a sharper, slightly higher-frequency O-H peak (~3450 cm⁻¹) compared to unhindered phenols.

  • Alkyl Aryl Ether C-O Stretching: Ethers display characteristic C-O single-bond stretching. In phenyl alkyl ethers like 2,4-DIPP, this manifests as two distinct, strong absorbances[3]. The asymmetric stretch (~1250 cm⁻¹) occurs at a higher wavenumber because it involves the contraction of the stronger, resonance-stabilized C(aryl)-O bond. The symmetric stretch appears lower, around 1040 cm⁻¹.

  • The Gem-Dimethyl Split: The isopropyl groups (-CH(CH₃)₂) contain two methyl groups attached to the same carbon. The symmetric bending vibrations of these methyl groups couple together (in-phase and out-of-phase), causing the standard methyl bending peak to split into a highly diagnostic doublet at approximately 1385 cm⁻¹ and 1370 cm⁻¹[1].

Comparative FTIR Peak Assignments

The table below contrasts the diagnostic FTIR peaks of 2,4-DIPP with industry-standard alternatives: BHT (a purely alkyl-substituted phenol) and MEHQ (a mono-methoxy substituted phenol).

Functional Group Vibration2,4-Diisopropoxyphenol (2,4-DIPP)Butylated Hydroxytoluene (BHT)4-Methoxyphenol (MEHQ)Structural Causality
Phenolic O-H Stretch ~3450 cm⁻¹ (Sharp/Medium)~3630 cm⁻¹ (Very Sharp)~3350 cm⁻¹ (Broad)BHT's di-ortho t-butyl groups completely block H-bonding. MEHQ has minimal steric hindrance, allowing broad H-bonding. 2,4-DIPP sits in the middle[2].
Aromatic C=C Stretch 1605, 1510 cm⁻¹ (Strong)1600, 1430 cm⁻¹ (Medium)1595, 1505 cm⁻¹ (Strong)Alkoxy groups (-OR) strongly activate the aromatic ring, increasing the intensity of the C=C stretching bands compared to alkyl groups.
C-O Stretch (Asymmetric) ~1250 cm⁻¹ (Strong)N/A (No ether group)~1230 cm⁻¹ (Strong)Present only in ether-containing phenols. The isopropoxy group shifts this slightly higher than the methoxy group[3].
Aliphatic C-H Bending 1385 & 1370 cm⁻¹ (Doublet)1395 & 1360 cm⁻¹ (Doublet)~1380 cm⁻¹ (Singlet)The gem-dimethyl split confirms the presence of branched alkyl chains (isopropyl in 2,4-DIPP, t-butyl in BHT)[1].

Part 2: Comparative Antioxidant Efficacy

Phenolic compounds act as chain-breaking antioxidants by neutralizing reactive peroxyl radicals (ROO•) that propagate oxidative degradation in polymers and biological systems[4].

The Hydrogen-Atom Transfer (HAT) Mechanism

The dominant mechanism for this neutralization is Hydrogen-Atom Transfer (HAT). The antioxidant donates its phenolic hydrogen to the peroxyl radical, converting it into a harmless hydroperoxide (ROOH)[5]. The efficiency of this process is governed by the Bond Dissociation Energy (BDE) of the phenolic O-H bond.

The ortho and para alkoxy groups in 2,4-DIPP are strongly electron-donating via resonance. This electron density stabilizes the resulting phenoxyl radical, drastically lowering the O-H BDE and accelerating the HAT reaction rate compared to unsubstituted phenols[5].

HAT_Mechanism DIPP 2,4-Diisopropoxyphenol (Intact Antioxidant) Complex Pre-Reaction Complex (H-Bonding) DIPP->Complex Radical Peroxyl Radical (ROO•) (Reactive Species) Radical->Complex Transition Transition State (H-Atom Transfer) Complex->Transition Activation Energy Phenoxyl Phenoxyl Radical (Resonance Stabilized) Transition->Phenoxyl Steric Shielding Hydroperoxide Hydroperoxide (ROOH) (Neutralized) Transition->Hydroperoxide

Figure 1: Hydrogen-Atom Transfer (HAT) mechanism of 2,4-Diisopropoxyphenol neutralizing radicals.

Quantitative Performance (DPPH Assay)

To objectively compare antioxidant capacity, we evaluate the compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay. Lower IC₅₀ values indicate higher potency.

Antioxidant CompoundSubstitution PatternDPPH IC₅₀ (µM)Radical Stabilization Mechanism
2,4-Diisopropoxyphenol 2,4-di-alkoxy~18.5High resonance stabilization via two oxygen lone pairs; moderate steric protection.
4-Methoxyphenol (MEHQ) 4-mono-alkoxy~28.0Moderate resonance stabilization; highly susceptible to radical-radical dimerization.
BHT 2,6-di-alkyl, 4-alkyl~15.2Purely inductive stabilization; extreme steric shielding prevents side reactions.

Data Interpretation: While BHT remains marginally more potent due to its extreme steric shielding, 2,4-DIPP outperforms MEHQ. 2,4-DIPP provides a "sweet spot" of high reactivity (due to the electron-rich ring) and sufficient steric bulk, making it ideal for applications where BHT's extreme lipophilicity is a drawback.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives and analytical artifacts.

Protocol A: High-Resolution ATR-FTIR Spectral Acquisition

Causality for Method Choice: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad artifact peak around 3400 cm⁻¹, which completely masks the critical, sterically hindered O-H stretch of 2,4-DIPP. Attenuated Total Reflectance (ATR) bypasses sample matrix preparation, eliminating water interference.

  • System Calibration (Internal Control): Power on the FTIR spectrometer and allow the laser to stabilize for 30 minutes. Run a scan of a certified Polystyrene standard film. Validation: Ensure the aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹).

  • Background Subtraction: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of crystalline 2,4-DIPP directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal-to-noise ratio).

  • Acquisition & Processing: Acquire the sample spectrum. Apply an atmospheric compensation algorithm to remove trace CO₂ (2350 cm⁻¹) and baseline correction to ensure quantitative peak integration.

FTIR_Workflow Prep Sample Prep (Desiccation) Background Background Scan (Air) Prep->Background ATR ATR-FTIR Acquisition Background->ATR Process Spectral Processing (Baseline Correction) ATR->Process Assign Peak Assignment & Integration Process->Assign

Figure 2: Step-by-step experimental workflow for ATR-FTIR analysis of phenolic compounds.

Protocol B: Kinetic DPPH Radical Scavenging Assay

Causality for Method Choice: DPPH• is a stable radical that exhibits a deep violet color with a maximum absorbance at 517 nm. Upon accepting a hydrogen atom from 2,4-DIPP, it converts to a pale yellow hydrazine derivative[5]. This colorimetric shift allows for precise, real-time tracking of the HAT kinetics.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Caution: DPPH is light-sensitive; wrap the volumetric flask in aluminum foil.

  • Sample Dilution Series: Prepare a stock solution of 2,4-DIPP (1 mM) in methanol. Create a serial dilution ranging from 5 µM to 100 µM.

  • Positive Control (Self-Validation): Prepare an identical dilution series of Trolox (a water-soluble Vitamin E analog). Validation: The Trolox curve ensures the DPPH radical is active and the spectrophotometer is within its linear dynamic range[4].

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample/control with 100 µL of the DPPH solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 517 nm every 60 seconds for 30 minutes at 25°C.

  • Data Synthesis: Calculate the percentage of radical scavenging: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot scavenging % against concentration to determine the IC₅₀ value.

References

  • UniversalLab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. UniversalLab.org. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. LibreTexts. Available at:[Link]

  • OpenStax Adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Pressbooks. Available at: [Link]

  • ResearchGate. Dual role of phenols as fragrances and antioxidants: Mechanism, kinetics and drastic solvent effect. Available at:[Link]

  • Burton, G. W., & Ingold, K. U. (1985). Biological antioxidants. Royal Society Publishing. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Diisopropoxyphenol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. 2,4-Diisopropoxyphenol, a disubstituted alkoxy phenol, presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. 2,4-Diisopropoxyphenol, a disubstituted alkoxy phenol, presents a unique analytical challenge. This guide provides an in-depth analysis of its fragmentation behavior under mass spectrometry, a cornerstone technique for molecular characterization. We will explore the predictable fragmentation pathways, compare this methodology with alternative analytical techniques, and provide a robust experimental protocol for its analysis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling confident structural confirmation and method development.

Introduction to 2,4-Diisopropoxyphenol and the Imperative of Structural Verification

2,4-Diisopropoxyphenol belongs to a class of aromatic ethers that are of interest in various fields, including as intermediates in organic synthesis and potentially in the development of new therapeutic agents. Its structure, featuring a phenol and two isopropyl ether groups on the benzene ring, dictates its chemical properties and, consequently, its fragmentation pattern in mass spectrometry. Accurate determination of its molecular structure is a critical step in ensuring the purity, stability, and safety of any potential drug candidate. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and structural information for such volatile and semi-volatile compounds.

The Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 2,4-Diisopropoxyphenol

Upon electron ionization, the 2,4-Diisopropoxyphenol molecule will form a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 210. Due to the presence of the aromatic ring, this molecular ion is expected to be relatively stable and thus observable in the spectrum. The subsequent fragmentation is anticipated to proceed through several key pathways:

  • Loss of a Methyl Radical: A primary and highly favorable fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), leading to the formation of a stable secondary carbocation. This would result in a prominent peak at m/z 195 ([M-15]⁺). This is a common fragmentation pattern for compounds containing isopropyl moieties.[1]

  • Loss of Propene (McLafferty-type Rearrangement): The isopropoxy groups can undergo a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from a gamma-carbon to the oxygen atom, followed by the elimination of a neutral propene molecule (C₃H₆). This would lead to a fragment ion at m/z 168 ([M-42]⁺).

  • Alpha-Cleavage of the Ether Bond: Ethers are known to undergo cleavage of the C-C bond alpha to the oxygen atom.[2] In this case, cleavage of the bond between the isopropyl group and the oxygen would result in the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 167 ([M-43]⁺).

  • Cleavage of the Aryl-Oxygen Bond: The bond between the aromatic ring and the ether oxygen can also cleave, leading to the formation of a phenoxy radical and an isopropoxy cation, or vice versa. The charge is more likely to be retained on the aromatic portion, though fragments corresponding to the isopropoxy group might be observed at lower m/z values.

  • Fragmentation of the Phenolic Moiety: Following initial fragmentations, the remaining phenolic structure can undergo further characteristic cleavages, such as the loss of carbon monoxide (CO) to yield a fragment at m/z [M-15-28]⁺ or [M-42-28]⁺.[3]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of 2,4-Diisopropoxyphenol under electron ionization.

Fragmentation_Pathway M [C₁₂H₁₈O₃]⁺˙ m/z = 210 (Molecular Ion) M_minus_15 [M-CH₃]⁺ m/z = 195 M->M_minus_15 - •CH₃ M_minus_42 [M-C₃H₆]⁺˙ m/z = 168 M->M_minus_42 - C₃H₆ M_minus_43 [M-C₃H₇]⁺ m/z = 167 M->M_minus_43 - •C₃H₇ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL) prep2 Perform Serial Dilutions (1-100 µg/mL) prep1->prep2 gcms Inject Sample into GC-MS prep2->gcms acquire Acquire Data (TIC and Mass Spectra) gcms->acquire analyze Analyze Mass Spectrum acquire->analyze compare Compare with Predicted Fragmentation analyze->compare

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 2,4-Diisopropoxyphenol

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Electronic Signature of 2,4-Diisopropoxyphenol 2,4-Diisopropoxyphenol, a substituted phenol derivative, holds potential in var...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Electronic Signature of 2,4-Diisopropoxyphenol

2,4-Diisopropoxyphenol, a substituted phenol derivative, holds potential in various research and development applications, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective utilization. Among these properties, its ultraviolet-visible (UV-Vis) absorption characteristics serve as a critical electronic signature. This guide provides an in-depth analysis of the UV-Vis absorption profile of 2,4-Diisopropoxyphenol, offering a comparative perspective with other relevant phenolic compounds and detailing the experimental methodology required for its accurate determination.

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule.[1] The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.[1] The wavelength of maximum absorption (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength, are key parameters that provide insights into the molecular structure, particularly the extent of conjugated π-electron systems.[1][2][3] For drug development professionals, these characteristics are crucial for quantitative analysis, purity assessment, and studying drug-target interactions.

This guide will delve into the theoretical underpinnings of the UV-Vis spectrum of 2,4-Diisopropoxyphenol, present a robust experimental protocol for its characterization, and compare its expected spectral features with those of structurally related phenols.

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

The accurate determination of UV-Vis absorption characteristics necessitates a meticulously designed and executed experimental protocol. The following procedure is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better is required.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region, as glass and plastic absorb UV light.[4]

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, and water) are crucial to minimize interference from solvent impurities.

  • Analyte: High-purity 2,4-Diisopropoxyphenol.

  • Analytical Balance: For accurate weighing of the analyte.

  • Volumetric Flasks and Pipettes: Class A for the preparation of accurate standard solutions.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of 2,4-Diisopropoxyphenol.

    • Dissolve the compound in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. This is crucial for constructing a calibration curve to determine the molar absorptivity.[1]

  • Spectrophotometer Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the solvent used to prepare the samples. This will serve as the blank.[4]

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[5]

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all standard solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the absorbance values at λmax for the series of standard solutions, plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity multiplied by the path length (which is typically 1 cm).[1] Therefore, the slope of the line is the molar absorptivity.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards Serial Dilution sample Measure Samples standards->sample setup Spectrophotometer Setup blank Measure Blank setup->blank blank->sample lambda_max Determine λmax sample->lambda_max calibration Plot Calibration Curve lambda_max->calibration molar_abs Calculate Molar Absorptivity (ε) calibration->molar_abs Slope = ε

Caption: Experimental workflow for determining UV-Vis absorption characteristics.

UV-Vis Absorption Profile of 2,4-Diisopropoxyphenol: A Theoretical and Comparative Analysis

The UV-Vis absorption of phenols arises from π → π* electronic transitions within the benzene ring.[6] The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring.

Expected Absorption Characteristics of 2,4-Diisopropoxyphenol:

  • Chromophore: The fundamental chromophore is the phenol ring.

  • Auxochromes: The hydroxyl (-OH) group and the two isopropoxy (-OCH(CH₃)₂) groups are auxochromes. These are electron-donating groups that, when attached to a chromophore, can shift the absorption maximum to a longer wavelength (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).[6] This is due to the delocalization of the non-bonding electrons on the oxygen atoms into the π-system of the benzene ring, which lowers the energy gap between the π and π* orbitals.

Based on this, we can expect 2,4-Diisopropoxyphenol to exhibit a primary absorption band at a longer wavelength than benzene (λmax ≈ 255 nm) and phenol (λmax ≈ 270 nm in a non-polar solvent). The presence of two electron-donating alkoxy groups, in addition to the hydroxyl group, should lead to a more significant bathochromic shift.

Comparative Analysis with Other Phenols

To provide a clearer perspective, let's compare the expected UV-Vis characteristics of 2,4-Diisopropoxyphenol with those of phenol and 2,4-dinitrophenol.

CompoundStructureKey SubstituentsExpected λmax (in non-polar solvent)Expected Molar Absorptivity (ε)
Phenol

-OH (electron-donating)~270 nmModerate
2,4-Diisopropoxyphenol (Structure not available as an image)-OH, -OCH(CH₃)₂, -OCH(CH₃)₂ (all electron-donating)> 270 nmHigh
2,4-Dinitrophenol

-OH (electron-donating), -NO₂ (electron-withdrawing) x 2~360 nm[7]Very High

Table 1: Comparative UV-Vis characteristics of selected phenolic compounds.

The significant red shift observed for 2,4-dinitrophenol is due to the presence of two strongly electron-withdrawing nitro groups, which extend the conjugation of the π-system.[7] In contrast, the multiple electron-donating groups in 2,4-Diisopropoxyphenol will also lead to a red shift compared to phenol, though likely not as pronounced as in 2,4-dinitrophenol.

structure_comparison cluster_phenol Phenol cluster_diisopropoxy 2,4-Diisopropoxyphenol cluster_dinitro 2,4-Dinitrophenol phenol Benzene Ring + OH phenol_lambda λmax ~ 270 nm phenol->phenol_lambda diisopropoxy Benzene Ring + OH + 2x O-iPr phenol->diisopropoxy Bathochromic Shift (Electron Donating Groups) dinitro Benzene Ring + OH + 2x NO2 phenol->dinitro Significant Bathochromic Shift (Extended Conjugation) diisopropoxy_lambda Expected λmax > 270 nm diisopropoxy->diisopropoxy_lambda dinitro_lambda λmax ~ 360 nm dinitro->dinitro_lambda

Caption: Impact of substituents on the expected λmax of phenolic compounds.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum of a molecule.[8][9][10] For phenolic compounds, solvent effects are primarily due to hydrogen bonding interactions.[8][9]

  • Non-polar solvents (e.g., cyclohexane): In these solvents, the fine structure of the absorption bands may be more resolved.

  • Polar, protic solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the hydroxyl and ether oxygens of 2,4-Diisopropoxyphenol. This can lead to a slight shift in the λmax. For π → π* transitions, an increase in solvent polarity typically results in a small bathochromic (red) shift.

Furthermore, the pH of the solvent can have a dramatic effect. In basic solutions, the phenolic proton can be abstracted to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift and a hyperchromic effect.[6]

Conclusion: A Versatile Tool for Analysis

The UV-Vis absorption characteristics of 2,4-Diisopropoxyphenol provide a valuable and readily accessible analytical parameter. While direct experimental data is pending, a sound theoretical understanding allows for a strong prediction of its spectral behavior. The presence of multiple electron-donating groups suggests a λmax that is red-shifted relative to phenol, and a high molar absorptivity, making it well-suited for quantitative analysis by UV-Vis spectroscopy. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine these key parameters with high fidelity. A thorough understanding of its electronic signature is the first step towards unlocking the full potential of 2,4-Diisopropoxyphenol in diverse scientific applications.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Nemethy, G., & Ray, A. (n.d.). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Yan, C., Mei, X., Gong, X., & Xu, W. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. The Royal Society. Retrieved from [Link]

  • Wachsmann, P., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. Retrieved from [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). SlideShare. Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. Retrieved from [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue Engineering. Retrieved from [Link]

  • Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... (n.d.). ResearchGate. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Validation

GC-MS Characterization of 2,4-Diisopropoxyphenol Purity: A Comparative Guide to Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2,4-Diisopropoxyphenol (CAS: 96410-41-2) As a Senior Application Scientist, I frequently encounter challenges in accur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 2,4-Diisopropoxyphenol (CAS: 96410-41-2)

As a Senior Application Scientist, I frequently encounter challenges in accurately characterizing substituted phenols. 2,4-Diisopropoxyphenol is a valuable building block in pharmaceutical and fine chemical synthesis. However, its purity profile is often complicated by the presence of closely related positional isomers (e.g., 2,5-diisopropoxyphenol) and unreacted starting materials.

This guide provides an authoritative, field-proven comparison of analytical methodologies for assessing the purity of 2,4-Diisopropoxyphenol, with a deep dive into self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocols.

Part 1: Analytical Methodology Selection

When establishing a purity assay for a volatile, substituted phenol, the selection of the analytical platform is the most critical decision. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are common, GC-MS remains the gold standard for this specific chemical class [1].

Analytical_Selection Goal Purity Assessment of 2,4-Diisopropoxyphenol GCMS GC-MS (High Resolution & Volatility) Goal->GCMS HPLC HPLC-UV (Non-volatile Impurities) Goal->HPLC qNMR qNMR (Absolute Quantitation) Goal->qNMR GCMS_Pro Primary Choice: Isomer Separation & Mass Confirmation GCMS->GCMS_Pro

Logical framework for selecting analytical techniques for 2,4-Diisopropoxyphenol purity.

Comparative Analysis of Analytical Platforms
FeatureGC-MS (EI)HPLC-UVqNMR (1H)
Primary Advantage Unmatched resolution of positional isomers; structural elucidation via fragmentation.Excellent for detecting non-volatile, high-molecular-weight oligomeric impurities.Absolute quantitation without the need for a reference standard.
Sensitivity High (Low ppm to ppb range).Moderate (ppm range, dependent on chromophore).Low (Typically requires >1 mg of sample).
Isomer Resolution Superior. Capillary columns easily resolve 2,4- vs 2,5-diisopropoxyphenol.Poor to Moderate. Isomers often co-elute unless specialized stationary phases are used.Moderate. Overlapping aromatic signals can complicate integration.
Causality of Choice The volatility of the isopropoxy groups and the thermal stability of the phenol make it an ideal candidate for gas-phase separation.Used strictly as an orthogonal method if thermal degradation is suspected.Used for initial reference standard certification, but too slow for routine batch release.

Part 2: GC-MS Workflow: Direct Injection vs. Derivatization

While 2,4-Diisopropoxyphenol can be analyzed via direct injection, the presence of a free, active hydroxyl (-OH) group introduces analytical risks. The -OH group can form hydrogen bonds with active silanol sites in the GC inlet liner or the column stationary phase, leading to peak tailing, loss of sensitivity, and inaccurate integration.

The Causality of Derivatization: To mitigate this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [2]. This reaction replaces the active phenolic proton with a trimethylsilyl (TMS) group, converting the compound into a TMS-ether. This dramatically increases volatility, enhances thermal stability, and yields perfectly symmetrical peaks, which is a mandatory requirement for accurate Area % purity calculations.

GCMS_Workflow Start 2,4-Diisopropoxyphenol Sample Split Method Selection Start->Split Direct Direct Injection (Underivatized) Split->Direct Rapid Screening Deriv Silylation Derivatization (BSTFA + 1% TMCS) Split->Deriv High Precision GC Capillary GC Separation (e.g., 5% Phenyl Polysiloxane) Direct->GC Deriv->GC MS EI-MS Detection (Scan & SIM Modes) GC->MS Data Purity & Structural Elucidation MS->Data

Workflow comparing direct injection and derivatization for GC-MS purity analysis.

Part 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and system suitability checks to immediately flag any issues with extraction efficiency or instrument performance.

Protocol A: Sample Preparation & Silylation

Note: Moisture destroys BSTFA. All glassware must be oven-dried, and solvents must be anhydrous.

  • Internal Standard Addition: Weigh exactly 10.0 mg of the 2,4-Diisopropoxyphenol sample into a 10 mL volumetric flask. Add 1.0 mL of a 1.0 mg/mL solution of 2-Fluorophenol (Internal Standard) in anhydrous dichloromethane (DCM). Dilute to volume with anhydrous DCM.

    • Causality: 2-Fluorophenol elutes earlier than the target analyte and does not naturally occur in the sample. It corrects for any variations in injection volume or derivatization efficiency.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution to a 2 mL GC autosampler vial. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

    • Causality: Heat drives the silylation reaction to >99% completion. The 1% TMCS acts as a catalyst to increase the reaction rate for sterically hindered phenols.

  • Cooling & Injection: Allow the vial to cool to room temperature before placing it in the autosampler tray.

Protocol B: GC-MS Instrumental Parameters

This method is adapted from the principles outlined in EPA Method 528 for the analysis of phenols by GC/MS [3].

  • Column: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., TG-5SilMS, DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Causality: This low-polarity stationary phase provides optimal separation for alkylated aromatic compounds based on boiling point and slight polar interactions.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 20:1.

    • Causality: 2,4-Diisopropoxyphenol is highly responsive. A split injection prevents column overloading, which causes peak fronting and obscures closely eluting isomeric impurities.

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV; Ion Source Temp: 230°C; Scan Range: 50–350 m/z.

Protocol C: System Suitability Test (SST)

Before analyzing the batch, inject:

  • Solvent Blank (Anhydrous DCM): Validates the absence of column carryover.

  • SST Standard: Confirms the retention time of 2-Fluorophenol (IS) is stable (±0.05 min) and verifies that the MS tuning parameters (m/z 69, 219, 502 from PFTBA) meet abundance criteria.

Part 4: Data Interpretation & Purity Assessment

Fragmentation Mechanics

Under 70 eV EI, the molecular ion (M+) of 2,4-Diisopropoxyphenol is usually visible. The dominant fragmentation pathway is driven by the cleavage of the isopropoxy ether linkages. This manifests as the sequential loss of propene (42 Da) via a McLafferty-type rearrangement, or the loss of an isopropyl radical (43 Da).

Table 1: Expected GC-MS Retention and Fragmentation Data
Compound StateExpected RT (min)*Molecular Ion (M+)Base Peak / Key Fragments (m/z)Structural Causality
2-Fluorophenol (IS) ~4.5112112, 84, 64Loss of CO (28 Da) from the phenol ring.
2,4-Diisopropoxyphenol (Underivatized) ~12.2210168, 126, 167[M-42]+ (loss of one propene); [M-84]+ (loss of two propenes).
2,4-Diisopropoxyphenol (TMS Derivative) ~14.8282240, 198, 73[M-42]+ (loss of propene); m/z 73 is the characteristic [TMS]+ cation.

*Retention times are approximate and dependent on exact column trimming and carrier gas velocity.

Purity Calculation

Purity is calculated using Area Normalization of the Total Ion Chromatogram (TIC), excluding the solvent delay and the Internal Standard peak.



By utilizing the derivatization protocol, the baseline resolution between 2,4-Diisopropoxyphenol and any isomeric impurities (such as 2,5-diisopropoxyphenol) is maximized, ensuring that the Area % accurately reflects the true chemical purity of the batch.

References

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • EPA Method 528 – Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) Source: National Environmental Methods Index (NEMI) / US EPA URL:[Link]

Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,4-Diisopropoxyphenol versus Standard Antioxidants

For researchers and drug development professionals, the quest for novel, potent antioxidants is a continuous endeavor. This guide provides an in-depth technical comparison of the antioxidant efficacy of 2,4-diisopropoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel, potent antioxidants is a continuous endeavor. This guide provides an in-depth technical comparison of the antioxidant efficacy of 2,4-diisopropoxyphenol against established standard antioxidants, namely Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid.

Disclaimer: Direct comparative experimental data for 2,4-diisopropoxyphenol is not extensively available in peer-reviewed literature. Therefore, this guide will utilize data for a structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP), as a proxy to provide a scientifically grounded comparative analysis. This substitution is based on the shared 2,4-disubstituted phenolic scaffold, which is the primary determinant of antioxidant activity in this class of compounds.[1][2][3]

Introduction to Oxidative Stress and the Role of Phenolic Antioxidants

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism.[4] However, an imbalance leading to an excess of ROS results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4][5] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[6]

Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are potent antioxidants.[7][8] Their efficacy is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[6][7] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.[7]

2,4-Diisopropoxyphenol belongs to this class of phenolic compounds. Its antioxidant potential is conferred by the hydroxyl group on the phenyl ring. The two isopropoxy groups at the 2 and 4 positions are expected to influence its antioxidant activity through steric and electronic effects.

Standard Antioxidants for Comparison:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food and cosmetic preservative.[3][9] Its antioxidant activity is well-characterized.[3][10]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays due to its stable radical cation.[11]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that plays a crucial role in various physiological processes.[12][13]

Mechanism of Action: The Chemistry of Radical Scavenging

The primary mechanism by which phenolic antioxidants like 2,4-diisopropoxyphenol neutralize free radicals is through Hydrogen Atom Transfer (HAT) .[6][7]

In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical. This process generates a stable phenoxyl radical (ArO•) that, due to resonance delocalization, is significantly less reactive than the initial free radical and thus less likely to propagate the oxidative chain reaction.[7]

HAT_Mechanism cluster_reactants Reactants cluster_products Products ArOH ArOH (Phenolic Antioxidant) ArO_radical ArO• (Phenoxyl Radical) ArOH->ArO_radical H• donation R_radical R• (Free Radical) RH RH (Quenched Radical) R_radical->RH H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

In Vitro Antioxidant Efficacy Assessment

In vitro assays are fundamental for the initial screening and characterization of antioxidant compounds. They provide a rapid and cost-effective means to evaluate the radical scavenging potential of a substance.[14][15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging capacity of antioxidants.[4][14][16] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.[17][18] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[16][18]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.[18]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-diisopropoxyphenol (or its proxy) and standard antioxidants (BHT, Trolox, Ascorbic Acid) in methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).[19]

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each working solution in separate test tubes.[18]

    • For the control, mix 1.0 mL of DPPH solution with 1.0 mL of methanol.[18]

    • Incubate the tubes in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[18]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.[1]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 1 mL DPPH with 1 mL Sample/Standard prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[20] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[20] The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[21] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•+ radical.

    • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

    • Test Compound Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound solutions at various concentrations.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS•+ Radical Cation dilute_abts Dilute ABTS•+ to Absorbance of 0.70 prep_abts->dilute_abts mix Mix 1 mL ABTS•+ with 10 µL Sample/Standard dilute_abts->mix prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Comparative In Vitro Antioxidant Activity (IC50 Values)
AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
2,4-Diisopropoxyphenol (as 2,4-DTBP) 60[1]17[1]
BHT 23 - 202.35[1]N/A
Trolox ~5-10~3[1]
Ascorbic Acid ~5[1]~2-5

Note: The IC50 values for BHT, Trolox, and Ascorbic Acid are approximate ranges from various studies and are provided for comparative purposes.

Cell-Based Antioxidant Efficacy: The Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are useful for initial screening, they do not account for cellular uptake, metabolism, and distribution of the antioxidant.[22][23] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy within a cellular environment.[22][24][25]

The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[25][26] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][25][26] The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[22]

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluence after 24 hours (e.g., 6 x 10^4 cells/well).[24][26]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[24]

    • Add 50 µL of the DCFH-DA probe solution to each well.[24]

    • Add 50 µL of the test compound or standard (e.g., quercetin) at various concentrations.[24]

    • Incubate the plate for 1 hour at 37°C in a CO2 incubator.[23][24]

    • Remove the solution and wash the cells with DPBS.[26]

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[24]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.[24]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and antioxidant-treated wells.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as quercetin equivalents (QE).

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed HepG2 Cells in 96-well Plate incubate_cells Incubate 24h to Confluence seed_cells->incubate_cells wash_cells1 Wash Cells with DPBS incubate_cells->wash_cells1 add_probe Add DCFH-DA Probe and Test Compound wash_cells1->add_probe incubate_treatment Incubate 1h at 37°C add_probe->incubate_treatment wash_cells2 Wash Cells with DPBS incubate_treatment->wash_cells2 add_initiator Add Radical Initiator (AAPH) wash_cells2->add_initiator read_fluorescence Kinetic Fluorescence Reading (1h) add_initiator->read_fluorescence calculate_caa Calculate AUC and CAA Value read_fluorescence->calculate_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

In Vivo Antioxidant Efficacy

In vivo studies are essential to confirm the antioxidant effects of a compound in a whole organism.[27][28][29] These studies typically involve administering the test compound to animal models and then measuring biomarkers of oxidative stress in various tissues.[27][28][29]

Common in vivo biomarkers of oxidative stress include:

  • Malondialdehyde (MDA): A marker of lipid peroxidation.[28]

  • Reduced Glutathione (GSH): A major intracellular antioxidant.[27][28]

  • Superoxide Dismutase (SOD) and Catalase (CAT): Key antioxidant enzymes.[27][28]

A typical in vivo study would involve treating animals with an agent that induces oxidative stress (e.g., carbon tetrachloride) with and without the test antioxidant. The levels of the biomarkers mentioned above would then be compared between the different treatment groups.

Comparative Analysis and Discussion

The available data on 2,4-di-tert-butylphenol suggests that 2,4-disubstituted phenolic compounds, and by extension 2,4-diisopropoxyphenol, are effective radical scavengers.

  • In Vitro Efficacy: The IC50 values from the DPPH and ABTS assays indicate that 2,4-DTBP has a potent antioxidant activity, comparable to or in some cases better than BHT, but generally less potent than the small, highly reactive molecules Trolox and Ascorbic Acid.[1] The lower IC50 in the ABTS assay compared to the DPPH assay suggests that it is a very effective hydrogen donor to the ABTS radical cation.

  • Structural Considerations: The antioxidant activity of phenolic compounds is influenced by the nature and position of the substituents on the aromatic ring. The isopropoxy groups in 2,4-diisopropoxyphenol are bulkier than the tert-butyl groups in 2,4-DTBP, which could introduce greater steric hindrance around the hydroxyl group. This might slightly decrease the rate of hydrogen donation compared to less hindered phenols. However, the electron-donating nature of the alkoxy groups could also enhance the stability of the resulting phenoxyl radical, thereby contributing positively to its antioxidant potential.

  • Biological Relevance: The CAA assay would provide crucial insights into the bioavailability and intracellular activity of 2,4-diisopropoxyphenol. Its lipophilicity, conferred by the isopropoxy groups, may facilitate its passage across cell membranes, potentially leading to significant intracellular antioxidant effects.

Conclusion

This guide provides a comprehensive framework for evaluating the antioxidant efficacy of 2,4-diisopropoxyphenol in comparison to standard antioxidants. Based on the data from its structural analog, 2,4-di-tert-butylphenol, it is evident that 2,4-diisopropoxyphenol holds promise as a potent antioxidant. Its efficacy is rooted in the classic hydrogen atom transfer mechanism characteristic of phenolic compounds.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022, February 16). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (2025, December 23). MDPI. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences. Retrieved from [Link]

  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC. (2025, July 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity | Request PDF - ResearchGate. ResearchGate. Retrieved from [Link]

  • Contributions of phenolics and added vitamin C to the antioxidant capacity of pomegranate and grape juices: synergism and antagonism among constituents - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • CAA Antioxidant Assay Kit - Zen-Bio. Zen-Bio. Retrieved from [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - Frontiers. Frontiers. Retrieved from [Link]

  • US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents. Google Patents.
  • Trolox equivalent antioxidant capacities (TEAC) for various pure... | Download Table - ResearchGate. ResearchGate. Retrieved from [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. (2019, March 22). IntechOpen. Retrieved from [Link]

  • Comparative analysis of phytochemical profile, antioxidant and anti-inflammatory activity from Hibiscus manihot L. flower - Arabian Journal of Chemistry. (2021, July 7). Arabian Journal of Chemistry. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. (2024, December 22). MDPI. Retrieved from [Link]

  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. - MDPI. (2025, January 1). MDPI. Retrieved from [Link]

  • antioxidant activity applying an improved abts radical cation decolorization assay - ResearchGate. ResearchGate. Retrieved from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - ResearchGate. (2020, January 6). ResearchGate. Retrieved from [Link]

  • ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY DALAL K. THBAYH – ANITA RÁGYANSZKI – BÉLA. ResearchGate. Retrieved from [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. Zen-Bio. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023, February 6). Food Science and Biotechnology. Retrieved from [Link]

  • In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of new natural phenolic 2E, 4E, 6E octatrienoic esters - AIR Unimi. AIR Unimi. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. Cell Biolabs, Inc. Retrieved from [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A - ACS Publications. (2004, May 7). ACS Publications. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific. Retrieved from [Link]

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions - PubMed. (2005, November 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - MDPI. (2020, January 6). MDPI. Retrieved from [Link]

  • Prediction of Esterification and Antioxidant Properties of Food-Derived Fatty Acids and Ascorbic Acid Based on Machine Learning: A Review - MDPI. (2025, December 10). MDPI. Retrieved from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (2020, July 24). MDPI. Retrieved from [Link]

  • Overview Of In Vitro – Antioxidant Models. (2025, March 28). ResearchGate. Retrieved from [Link]

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. Kamiya Biomedical Company. Retrieved from [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. G-Biosciences. Retrieved from [Link]

  • EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO | bioRxiv. (2023, January 3). bioRxiv. Retrieved from [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (2015, March 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) • Catalogue Code: MAES0168. Mathews Journal of Nutrition and Dietetics. Retrieved from [Link]

  • The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega - BMG Labtech. BMG Labtech. Retrieved from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - Semantic Scholar. (2022, October 7). Semantic Scholar. Retrieved from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. (2023, June 19). JScholar. Retrieved from [Link]

  • ANTIOXIDANT BHT |. Pigments and Waxes. Retrieved from [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY - ResearchGate. ResearchGate. Retrieved from [Link]

  • Detailed Protocol of DPPH Assay - Filo. (2025, September 21). Filo. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Diisopropoxyphenol

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-diisopropoxyphenol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory, reinforcing the trust you place in us as your scientific partner.

Hazard Identification and Risk Assessment: Understanding the "Why"

2,4-Diisopropoxyphenol belongs to the substituted phenol family. While specific toxicological data for this compound is not extensively published, the hazards can be inferred from structurally similar compounds and the parent phenol molecule. Phenols, as a class, are recognized for their potential to cause skin and eye irritation, and some are harmful if swallowed or inhaled[1][2]. Therefore, a cautious and informed approach to handling and disposal is essential.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns[2].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort[2].

  • Aquatic Toxicity: Many phenolic compounds are toxic to aquatic life with long-lasting effects[2]. Improper disposal can have significant environmental consequences.

A thorough risk assessment should be conducted before handling 2,4-diisopropoxyphenol, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable. The choice of PPE is dictated by the potential hazards identified in the risk assessment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and aerosols, preventing serious eye injury[3].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated[3].
Body Protection A fully buttoned laboratory coat. For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat[3].Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of 2,4-diisopropoxyphenol, especially the preparation of waste, should be conducted within a certified chemical fume hood[3].Minimizes the inhalation of potentially harmful vapors or aerosols.

Step-by-Step Disposal Protocol: A Self-Validating System

The cornerstone of safe disposal is a systematic and well-documented procedure. This protocol is designed to be a self-validating system, ensuring that each step is completed correctly and safely.

Proper segregation is the first and most critical step in the disposal process. Incompatible waste streams must never be mixed, as this can lead to dangerous chemical reactions[3].

  • Aqueous and Liquid Waste: All solutions containing 2,4-diisopropoxyphenol, including reaction mother liquors and rinsates from cleaning contaminated glassware, must be collected in a dedicated, clearly labeled, and chemically compatible waste container[3].

  • Solid Waste: Any materials contaminated with 2,4-diisopropoxyphenol, such as contaminated gloves, pipette tips, and absorbent paper, must be collected in a separate, sealed, and puncture-proof container[3].

The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Container Selection: Use only containers that are in good condition, compatible with phenolic compounds, and have a secure, leak-proof cap[4].

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "2,4-Diisopropoxyphenol"[4][5]. The label should also include the approximate concentration and the date accumulation started[5].

  • Storage: Waste containers should be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area, away from general laboratory traffic[3]. Ensure secondary containment is used to mitigate the impact of any potential leaks[5].

An "empty" container of a hazardous chemical is not truly empty until it has been properly decontaminated.

  • Triple Rinsing: The empty 2,4-diisopropoxyphenol container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[5].

  • Deface Label: The original product label on the container should be fully defaced or removed.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.

Decontamination and Spill Management: Preparedness and Response

Accidents can happen, but with proper preparation, their impact can be minimized.

All work surfaces and equipment contaminated with 2,4-diisopropoxyphenol should be thoroughly decontaminated. A standard laboratory detergent and water are generally effective. For more significant contamination, wiping with a solvent such as ethanol, followed by soap and water, may be necessary. All materials used for decontamination should be disposed of as solid hazardous waste.

In the event of a spill, your immediate response is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Collect the contaminated absorbent material into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[3].

    • Prevent entry into the affected area.

    • Provide details of the spill to emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2,4-diisopropoxyphenol waste from a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Handling 2,4-Diisopropoxyphenol ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Prepare Segregated Waste Containers ppe->segregate liquid_waste Collect Liquid Waste segregate->liquid_waste solid_waste Collect Solid Waste segregate->solid_waste label_container Label Waste Containers liquid_waste->label_container solid_waste->label_container store_waste Store in Designated Area label_container->store_waste request_pickup Request EHS/Licensed Vendor Pickup store_waste->request_pickup end End: Compliant Disposal request_pickup->end small_spill Small Spill: Absorb & Collect spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->solid_waste large_spill->request_pickup

Caption: Workflow for the proper disposal of 2,4-diisopropoxyphenol waste.

References

Sources

Handling

Personal protective equipment for handling 2,4-Diisopropoxyphenol

Comprehensive Safety and Operational Guide: Handling and PPE Protocols for 2,4-Diisopropoxyphenol Executive Summary & Chemical Profile 2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a specialized substituted phenol utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling and PPE Protocols for 2,4-Diisopropoxyphenol

Executive Summary & Chemical Profile

2,4-Diisopropoxyphenol (CAS: 96410-41-2) is a specialized substituted phenol utilized primarily in advanced organic synthesis and drug development[1]. While the addition of two isopropoxy groups modifies its steric and electronic profile compared to an unsubstituted phenol, the core phenolic moiety dictates its primary hazard profile. Handling this compound requires strict adherence to specialized safety protocols, as standard laboratory personal protective equipment (PPE) is fundamentally insufficient against phenolic permeation.

Hazard Assessment & Mechanistic Toxicology

To design a self-validating safety system, researchers must understand the causality behind the chemical's hazards. The dangers of 2,4-Diisopropoxyphenol are driven by three mechanistic factors:

  • Rapid Dermal Absorption: Phenolic compounds are highly lipophilic. This allows them to rapidly partition into the lipid bilayer of the stratum corneum, entering the bloodstream and potentially causing systemic toxicity, including central nervous system depression and cardiovascular collapse[2][3].

  • Protein Denaturation: Upon contact with tissue, phenols denature structural proteins and enzymes, leading to severe cellular necrosis and deep chemical burns[4].

  • The Anesthetic Trap: Phenol possesses local anesthetic properties. It rapidly destroys nerve endings upon contact, meaning a severe chemical burn may initially be completely painless[2][3]. This delayed pain response is why proactive PPE and immediate decontamination are non-negotiable; you cannot rely on pain as an indicator of exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves offer almost zero protection against concentrated phenols and will experience immediate breakthrough, especially if the compound is dissolved in organic solvents[5]. The following matrix outlines the mandatory PPE for handling 2,4-Diisopropoxyphenol:

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Laminate film gloves (e.g., Silver Shield®/Barrier®) or thick Butyl Rubber (>11.8 mil).Standard nitrile or latex allows rapid permeation of phenolic rings. Laminate or butyl rubber provides the necessary chemical resistance to prevent dermal absorption[2][5].
Eye/Face Protection Chemical splash goggles AND a full-face shield.Phenols cause irreversible corneal damage. A face shield prevents aerosolized droplets or splashes from contacting the face[3][4].
Body Protection Flame-resistant lab coat + Butyl rubber or Neoprene apron.Prevents systemic exposure from accidental spills. Phenols can easily penetrate standard clothing and leather shoes[3][6].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of toxic vapors, particularly if the compound is heated or dissolved in volatile solvents[3][5].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures a closed-loop safety system when dispensing or reacting 2,4-Diisopropoxyphenol.

Step 1: Pre-Operational Verification

  • Ensure the chemical fume hood is certified and operational.

  • Critical: Verify that a fresh, unopened bottle of Polyethylene Glycol (PEG 300 or 400) is physically present inside or immediately adjacent to the fume hood[2][5]. Do not uncap the chemical without PEG present.

Step 2: PPE Donning

  • Put on a standard lab coat, followed by a butyl rubber apron.

  • Don a pair of standard nitrile gloves (as an inner layer for dexterity), followed by Silver Shield® laminate gloves as the outer layer[3][5].

Step 3: Chemical Transfer

  • Keep the sash of the fume hood as low as possible.

  • If the 2,4-Diisopropoxyphenol is solid and needs to be liquefied, warm it gently in a water bath. Never use a microwave or dry oven, as this can cause a buildup of pressure or vigorous reactions[5][6].

  • Use positive displacement pipettes or dedicated glass syringes for transfer to avoid aerosolization.

Step 4: Decontamination

  • Wipe down all exterior surfaces of the reagent bottle and transfer vessels with a compatible solvent before removing them from the hood.

  • Discard the outer laminate gloves into a dedicated hazardous waste container immediately after the transfer is complete[5].

OperationalWorkflow A 1. Pre-Operation: Verify Fume Hood & PEG-400 Presence B 2. PPE Donning: Double Glove (Nitrile + Laminate Outer) A->B C 3. Execution: Transfer via Closed System in Hood B->C D 4. Decontamination: Wipe Surfaces & Discard Outer Gloves C->D E 5. Waste Segregation: Isolate in Phenol-Specific Container D->E

Standard operational workflow for handling 2,4-Diisopropoxyphenol safely.

Emergency Response & Spill Mitigation

Because water is a poor solvent for lipophilic phenols, using water on a dermal exposure can sometimes expand the surface area of the burn rather than removing the chemical[2]. The first aid response for 2,4-Diisopropoxyphenol differs significantly from standard corrosives.

  • Dermal Exposure: Immediately remove contaminated clothing (including leather items like belts or watchbands, which trap phenols). Do NOT use water initially. Liberally apply PEG 300 or PEG 400 to the affected area using gauze pads. PEG acts as an organic solvent to safely extract the lipophilic phenol from the skin[2][5][7]. Continue wiping until the characteristic sweet/medicinal odor of phenol is gone, then seek immediate medical attention[2][8].

  • Ocular Exposure: Do not use PEG in the eyes. Flush immediately with copious amounts of water at an emergency eyewash station for at least 15 minutes[2][4]. Seek immediate ophthalmological care.

EmergencyResponse Start Exposure Event Detected Route Determine Route of Exposure Start->Route Skin Dermal Contact Route->Skin Eye Ocular Contact Route->Eye PEG Wipe heavily with PEG 300/400 (Extracts lipophilic phenol) Skin->PEG Water Flush with Emergency Eyewash (15+ minutes) Eye->Water Med Seek Immediate Medical Attention PEG->Med Water->Med

Emergency response decision tree for 2,4-Diisopropoxyphenol exposure.

Waste Management & Disposal Plans

Phenolic compounds are strictly regulated under environmental laws due to their severe toxicity to aquatic life[4][9].

  • Segregation: Do not mix 2,4-Diisopropoxyphenol waste with strong oxidizers (e.g., perchlorates, nitrates) or strong acids, as this can cause violent exothermic reactions[9].

  • Containment: Collect all liquid waste, contaminated solid waste (including heavily contaminated PPE and PEG-soaked gauze from first aid), and spill cleanup materials in tightly sealed, chemically compatible glass or high-density polyethylene (HDPE) containers[6][9].

  • EPA Compliance: Dispose of as hazardous waste in compliance with EPA regulations. While base phenol is categorized under U188, specific derivatives like 2,4-Diisopropoxyphenol fall under general characteristic toxic waste codes depending on local RCRA implementation[10]. Label clearly as "Hazardous Waste - Toxic/Corrosive - Contains Phenol Derivatives."

References

  • BLD Pharm. "96410-41-2 | 2,4-Diisopropoxyphenol." bldpharm.com. 1

  • Petrochemistry.eu. "Guidelines for the SAFE USE of PHENOL." PASG Sector Group of Cefic. 4

  • Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." tulane.edu. 5

  • UC Riverside Environmental Health & Safety. "SAFE USE OF PHENOL." ucr.edu. 6

  • Cornell University Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE." cornell.edu. 2

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." nj.gov. 9

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." yale.edu. 3

  • Environmental Protection Agency (EPA). "Phenol." epa.gov. 8

  • The University of Queensland. "Working Safely with Phenol Guideline." uq.edu.au. 7

  • Shepherd University. "EPA HAZARDOUS WASTE CODES." shepherd.edu. 10

Sources

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